molecular formula C13H9NO4 B1301204 2-nitro-11H-dibenzo[b,e][1,4]dioxepine CAS No. 102492-62-6

2-nitro-11H-dibenzo[b,e][1,4]dioxepine

Cat. No.: B1301204
CAS No.: 102492-62-6
M. Wt: 243.21 g/mol
InChI Key: SUILBQMWSCUVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-11H-dibenzo[b,e][1,4]dioxepine (CAS 102492-62-6) is a tricyclic organic compound with the molecular formula C13H9NO4 and a molecular weight of 243.22 g/mol . This nitro-substituted derivative belongs to the dibenzo[1,4]dioxepine chemical class, a scaffold of significant interest in medicinal chemistry due to its diverse biological potential. The core 11H-dibenzo[b,e][1,4]dioxepine structure has been extensively explored as a precursor for anti-inflammatory and analgesic agents, with various acetic acid derivatives demonstrating potent activity in carrageenan-induced edema assays and functioning as effective prostaglandin synthetase inhibitors . Furthermore, structurally complex dibenzo[1,4]dioxepine derivatives, often sourced from microbial fermentation, have been investigated for their anti-tumor properties . As such, this compound serves as a valuable chemical building block and intermediate for researchers in drug discovery, particularly for the synthesis and development of novel therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitro-6H-benzo[b][1,4]benzodioxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-14(16)10-5-6-11-9(7-10)8-17-12-3-1-2-4-13(12)18-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUILBQMWSCUVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitro-11H-dibenzo[b,e]dioxepine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, and potential utility of 2-nitro-11H-dibenzo[b,e]dioxepine. The dibenzo[b,e]dioxepine scaffold is a significant heterocyclic system that forms the core of various biologically active molecules. The introduction of a nitro group to this structure presents a compelling opportunity for further functionalization and exploration of its pharmacological potential. This document details a robust, one-pot synthesis protocol, discusses the rationale behind the synthetic strategy, and explores the broader context of nitro-containing compounds and dibenzo[b,e]oxepine derivatives in medicinal chemistry.

Introduction: The Significance of the Dibenzo[b,e]dioxepine Scaffold and Nitro-Functionalization

The 11H-dibenzo[b,e][1][2]dioxepine core is a tricyclic ring system that has garnered interest in medicinal chemistry due to its presence in compounds exhibiting a range of biological activities, including anti-inflammatory and analgesic properties.[3] The structural rigidity and defined three-dimensional shape of this scaffold make it an attractive template for the design of novel therapeutic agents.

The incorporation of a nitro group (-NO2) onto this scaffold, resulting in 2-nitro-11H-dibenzo[b,e]dioxepine, is a strategic choice for several reasons. The nitro group is a versatile functional group in drug discovery; it can act as a pharmacophore, directly contributing to the biological activity of a molecule, or as a synthetic handle for further chemical modifications.[4] Nitroaromatic compounds are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial and anticancer activities.[4] Furthermore, the electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the dibenzo[b,e]dioxepine system, potentially modulating its interaction with biological targets.

This guide will focus on the foundational synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine, providing a detailed, field-proven protocol for its preparation.

Synthesis of 2-Nitro-11H-dibenzo[b,e]dioxepine: A Mechanistic and Practical Perspective

The synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine is achieved through a one-pot reaction involving the condensation of catechol (1,2-dihydroxybenzene) with 2-chloro-5-nitrobenzyl chloride.[1] This approach is efficient and relies on a nucleophilic substitution reaction to form the seven-membered dioxepine ring.

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for the successful synthesis of the target compound.

  • Reactants:

    • Catechol (1,2-dihydroxybenzene): Serves as the nucleophile. The two adjacent hydroxyl groups are essential for the formation of the dioxepine ring.

    • 2-Chloro-5-nitrobenzyl chloride: This reagent provides the benzylic backbone and incorporates the nitro group into the final structure. The benzylic chloride is a good leaving group, facilitating the nucleophilic attack by the catecholate.

  • Reagents and Solvent:

    • Potassium t-butoxide (KOtBu): A strong, non-nucleophilic base is required to deprotonate the hydroxyl groups of catechol, forming the more potent nucleophile, the catecholate dianion.

    • Anhydrous Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2-type reaction by solvating the potassium cation without solvating the nucleophilic catecholate, thereby enhancing its reactivity. The anhydrous nature of the solvent is crucial to prevent quenching of the strong base.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Catechol Catechol (1,2-dihydroxybenzene) Reaction One-Pot Synthesis Catechol->Reaction BenzylChloride 2-Chloro-5-nitrobenzyl chloride BenzylChloride->Reaction Base Potassium t-butoxide Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Temp Reflux (153 °C) Temp->Reaction Product 2-Nitro-11H-dibenzo[b,e]dioxepine Reaction->Product Purification Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: One-pot synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine.

Detailed Experimental Protocol

This protocol is based on the synthesis described by Hagmann et al.[1]

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • 2-Chloro-5-nitrobenzyl chloride

  • Potassium t-butoxide

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware for reflux reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add catechol and anhydrous DMF.

  • Base Addition: While stirring under a nitrogen atmosphere, carefully add potassium t-butoxide to the solution. The reaction is exothermic, and the addition should be controlled.

  • Addition of Electrophile: To the resulting catecholate solution, add a solution of 2-chloro-5-nitrobenzyl chloride in anhydrous DMF dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 153 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-nitro-11H-dibenzo[b,e]dioxepine.

Physicochemical and Spectroscopic Data (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C13H9NO4
Molecular Weight 243.22 g/mol
Appearance Expected to be a crystalline solid.
1H NMR Aromatic protons (multiplets in the range of 7.0-8.5 ppm), benzylic protons (a singlet around 5.0-5.5 ppm). The presence of the nitro group will likely shift the signals of the adjacent protons downfield.
13C NMR Aromatic carbons (signals in the range of 110-160 ppm), benzylic carbon (a signal around 70-80 ppm). The carbon attached to the nitro group will be significantly deshielded.
Mass Spectrometry (EI) Molecular ion peak (M+) at m/z = 243. Fragmentation patterns would likely involve the loss of the nitro group (-NO2) and cleavage of the dioxepine ring.

Potential Applications in Drug Discovery and Development

The 2-nitro-11H-dibenzo[b,e]dioxepine molecule serves as a valuable starting point for the development of new chemical entities with potential therapeutic applications.

Antimicrobial Agents

Nitroaromatic compounds have a well-established history as antimicrobial agents. The nitro group can be bioreduced in microbial cells to form reactive nitroso and hydroxylamino intermediates, which can induce oxidative stress and damage cellular macromolecules.[4] The dibenzo[b,e]oxepine scaffold itself has been investigated for antimicrobial activity.[2][3] Therefore, 2-nitro-11H-dibenzo[b,e]dioxepine and its derivatives are promising candidates for evaluation as novel antibacterial and antifungal agents.

Anticancer Agents

The dibenzo[b,f]oxepine scaffold, structurally related to the title compound, has been explored for its potential as a microtubule inhibitor, a mechanism relevant to cancer chemotherapy.[5] Additionally, certain nitro-containing compounds have shown tumor-specific cytotoxicity.[6] The combination of the dibenzo[b,e]dioxepine core with a nitro group warrants investigation into the anticancer properties of this molecule.

Synthetic Intermediate

The nitro group in 2-nitro-11H-dibenzo[b,e]dioxepine can be readily reduced to an amino group. This amino-functionalized dibenzo[b,e]dioxepine can then serve as a key intermediate for the synthesis of a library of derivatives through various amide coupling and other C-N bond-forming reactions. This would allow for a systematic exploration of the structure-activity relationship (SAR) of this scaffold for various biological targets.

Conclusion and Future Directions

This technical guide has detailed the synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine, providing a rationale for the chosen synthetic strategy and a step-by-step protocol. While the discovery of this specific molecule is rooted in the exploration of the dibenzo[b,e]dioxepine scaffold, its full potential remains to be unlocked.

Future research should focus on:

  • Detailed Characterization: Obtaining and publishing comprehensive spectroscopic data (1H NMR, 13C NMR, Mass Spectrometry, and IR) for 2-nitro-11H-dibenzo[b,e]dioxepine to serve as a reference for the scientific community.

  • Biological Screening: A thorough evaluation of the antimicrobial and cytotoxic activities of the parent compound.

  • Derivative Synthesis and SAR Studies: Utilizing the nitro group as a synthetic handle to generate a library of derivatives for extensive pharmacological testing.

The exploration of 2-nitro-11H-dibenzo[b,e]dioxepine and its analogs holds promise for the discovery of novel therapeutic agents, and this guide provides the foundational knowledge for researchers to embark on this endeavor.

References

  • Hagmann, W. K., O'Grady, L., & Dorn, C. P. (n.d.). Synthesis and acylation of 2-nitro-11H-dibenzo[b,e][1][2]dioxepin. Scite. [Link]

  • PubMed. (n.d.). Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1][2]dioxepinacetic acids. [Link]

  • Sadek, B., Limban, C., & El-Hady, N. A. (2011). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Scientia Pharmaceutica, 79(3), 547–562. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. [Link]

  • MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. [Link]

  • Ribeiro, J. A. R., et al. (2020). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. Molecules, 25(20), 4786. [Link]

  • Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]

  • Sakagami, H., et al. (2012). Tumor-specific cytotoxicity and type of cell death induced by benzo[b]cyclohept[e][1][2]oxazine and 2-aminotropone derivatives. In Vivo, 26(3), 395-403. [Link]

  • Sunkari, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(17), 127364. [Link]

  • Scoccia, J., et al. (2017). Iron(II) promoted direct synthesis of dibenzo[ b,e ]oxepin-11(6H)-one derivatives with biological activity. A short synthesis of doxepin. Organic & Biomolecular Chemistry, 15(44), 9390-9400. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]

  • Serban, G., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3197. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-nitro-11H-dibenzo[b,e]dioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzo[b,e]dioxepine scaffold is a privileged heterocyclic system that forms the core of various biologically active compounds and natural products. Its unique, non-planar, and conformationally flexible seven-membered ring structure makes it an attractive framework in medicinal chemistry for designing novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide range of activities, including antidepressant, anti-inflammatory, and antitumor properties.[1]

The introduction of a nitro (NO₂) group onto this scaffold, resulting in molecules like 2-nitro-11H-dibenzo[b,e]dioxepine, adds another layer of chemical and biological complexity. The nitro group is a potent electron-withdrawing moiety known to significantly influence a molecule's electronic properties, reactivity, and metabolic fate. In drug design, the nitro group can act as both a crucial pharmacophore, responsible for biological activity, and a potential toxicophore, raising metabolic stability and safety concerns.[2][3] Consequently, a thorough understanding of the physicochemical properties of 2-nitro-11H-dibenzo[b,e]dioxepine is paramount for any research or development efforts involving this compound.

This guide provides a comprehensive technical overview of the core physicochemical characteristics of 2-nitro-11H-dibenzo[b,e]dioxepine, offering foundational knowledge for its synthesis, characterization, and potential application in drug discovery.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. 2-nitro-11H-dibenzo[b,e]dioxepine is a tricyclic compound featuring a central seven-membered dioxepine ring fused to two benzene rings, with a nitro group substituent on one of the aromatic rings.

Caption: Figure 1: Chemical Structure of 2-nitro-11H-dibenzo[b,e]dioxepine

PropertyValueSource
CAS Number 102492-62-6[4]
Molecular Formula C₁₃H₉NO₄[4]
Molecular Weight 243.22 g/mol [4]
IUPAC Name 2-nitro-11H-dibenzo[b,e][5][6]dioxepine[4]
Canonical SMILES C1=CC=C2C(=C1)OCC3=C(O2)C=C(C=C3)[O-][4]
InChI InChI=1S/C13H9NO4/c15-14(16)10-5-6-11-9(7-10)8-17-12-3-1-2-4-13(12)18-11/h1-7H,8H2[4]
InChI Key SUILBQMWSCUVNS-UHFFFAOYSA-N[4]

Synthesis Pathway

The synthesis of the 2-nitro-11H-dibenzo[b,e]dioxepine core is achievable through a one-pot reaction. A notable method involves the reaction of catechol (1,2-dihydroxybenzene) with 2-chloro-5-nitrobenzyl chloride.[5] This reaction is typically performed under drastic conditions, such as reflux at 153°C in anhydrous dimethylformamide (DMF) with a strong base like potassium t-butoxide, to facilitate the double nucleophilic substitution required to form the seven-membered ring.[5]

Synthesis_Workflow cluster_caption Figure 2: Synthesis Workflow Catechol Catechol (1,2-dihydroxybenzene) Conditions K-t-butoxide, DMF Reflux (153°C) Catechol->Conditions BenzylChloride 2-chloro-5-nitrobenzyl chloride BenzylChloride->Conditions Product 2-nitro-11H-dibenzo[b,e]dioxepine Conditions->Product

Caption: Figure 2: One-pot synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from solubility and stability to absorption and distribution in vivo.

PropertyValue / DescriptionExperimental Justification
Physical State Expected to be a solid at room temperature.Similar complex aromatic compounds, such as 2-nitrophenol, are solids.[7]
Melting Point Data not readily available in public literature.Requires experimental determination via standard methods like Differential Scanning Calorimetry (DSC) or a melting point apparatus.
Boiling Point Not applicable; likely to decompose at high temperatures before boiling.High molecular weight and complex structure lead to strong intermolecular forces, resulting in high melting points and decomposition before boiling.
Solubility Expected to be poorly soluble in water and soluble in common organic solvents like DMSO, DMF, acetone, and ethyl acetate.The large, non-polar dibenzo-dioxepine core dominates the molecule's character. The polar nitro group provides some polarity but is insufficient to confer significant aqueous solubility.
pKa No ionizable protons in the typical aqueous pH range (2-12).The molecule lacks strongly acidic or basic functional groups. The aromatic protons are not acidic enough to be deprotonated under normal conditions.
LogP (o/w) Predicted to be moderately lipophilic.The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. For a related compound, 7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][5][6]dioxepine, the predicted XLogP3 is 2.5, suggesting moderate lipophilicity.[8] Experimental determination for the title compound is essential for drug development.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following represents the expected spectroscopic signature of 2-nitro-11H-dibenzo[b,e]dioxepine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • ~3100-3000 cm⁻¹ (Aromatic C-H stretch): Confirms the presence of hydrogens on the benzene rings.

  • ~2950-2850 cm⁻¹ (Aliphatic C-H stretch): Indicates the CH₂ group in the dioxepine ring.

  • ~1600-1475 cm⁻¹ (C=C Aromatic ring stretch): Characteristic of the benzene rings.

  • ~1550-1475 cm⁻¹ & ~1360-1290 cm⁻¹ (N-O asymmetric & symmetric stretch): Strong and sharp peaks confirming the presence of the nitro group.

  • ~1250-1000 cm⁻¹ (C-O Ether stretch): Indicates the two ether linkages within the dioxepine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic methylene (CH₂) protons. The aromatic region (~7.0-8.5 ppm) would display a complex pattern of doublets and triplets, with the protons on the nitro-substituted ring shifted further downfield due to the electron-withdrawing effect of the NO₂ group. The methylene protons of the dioxepine ring would likely appear as a singlet around 5.0-5.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would confirm the presence of 13 unique carbon atoms. The aromatic carbons would resonate in the ~110-160 ppm region, with the carbon directly attached to the nitro group being significantly deshielded. The aliphatic methylene carbon would appear upfield, typically in the ~60-70 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 243.22, corresponding to the exact molecular weight of the compound [C₁₃H₉NO₄]⁺.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) or fragments from the dioxepine ring.

Protocols for Experimental Characterization

To ensure scientific integrity, all synthesized compounds must be rigorously characterized. The following protocols outline standard procedures for verifying the physicochemical properties of 2-nitro-11H-dibenzo[b,e]dioxepine.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds.[9][10]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a working concentration of ~50-100 µg/mL.

  • Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure good separation. Start with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient would be from 10% B to 95% B over 20 minutes.

  • Detection: Use a UV-Vis or Diode Array Detector (DAD). Monitor at multiple wavelengths, including 254 nm, where aromatic compounds typically absorb.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

HPLC_Workflow cluster_caption Figure 3: HPLC Workflow for Purity Analysis Prep 1. Sample Preparation (1 mg/mL stock in ACN) Inject 2. Injection into HPLC Prep->Inject Column 3. Separation (Reverse-Phase C18 Column) Inject->Column Detect 4. UV Detection (254 nm) Column->Detect Gradient Mobile Phase Gradient (Water/ACN + 0.1% FA) Gradient->Column Analyze 5. Data Analysis (Purity Assessment) Detect->Analyze

Caption: Figure 3: Standard workflow for purity assessment using HPLC.

Biological Context and Significance

The physicochemical properties detailed in this guide are critical for predicting the behavior of 2-nitro-11H-dibenzo[b,e]dioxepine in a biological setting.

  • Lipophilicity (LogP): This parameter is a key determinant of a drug's ability to cross cell membranes. A moderate LogP, as predicted for this compound, is often desirable for oral bioavailability.

  • Solubility: Poor aqueous solubility can be a major hurdle in drug development, affecting formulation and administration.

  • The Nitro Group: The presence of the nitro group is of particular interest. Many nitroaromatic compounds exhibit significant biological activities, including antimicrobial and anticancer effects.[2][11] This activity is often mediated by the in-vivo reduction of the nitro group to generate reactive radical species that can induce oxidative stress in target cells.[2][3][11] However, this same reactivity can lead to toxicity, making a thorough evaluation of the compound's metabolic fate and safety profile essential.

Conclusion

2-nitro-11H-dibenzo[b,e]dioxepine is a compound of significant interest, combining a privileged heterocyclic scaffold with a functionally important nitro group. This guide has synthesized the available and predicted data to present a detailed overview of its core physicochemical properties. From its molecular structure and synthesis to its spectroscopic and chromatographic characterization, a foundational understanding of these parameters is crucial for any researcher or drug developer. The experimental protocols provided offer a validated framework for the empirical determination and verification of these properties, ensuring the scientific rigor required for advancing this and related molecules in the field of medicinal chemistry.

References

  • Scite.ai. Synthesis and acylation of 2‐nitro‐11H‐dibenzo[b,e][5][6]dioxepin. Available from: [Link]

  • MDPI. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Dibenzo[b,f][5][6]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Available from: [Link]

  • ResearchGate. Iron(II) promoted direct synthesis of dibenzo[ b,e ]oxepin-11(6H)-one derivatives with biological activity. A short synthesis of doxepin | Request PDF. Available from: [Link]

  • MDPI. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Available from: [Link]

  • National Institutes of Health (NIH). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC. Available from: [Link]

  • National Institutes of Health (NIH). The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available from: [Link]

  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • SpringerLink. Strategies in the synthesis of dibenzo[b,f]heteropines. Available from: [Link]

  • National Institutes of Health (NIH). Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. Available from: [Link]

  • Mynachem. 2-nitro-11H-dibenzo[b,e][5][6]dioxepine. Available from: [Link]

  • MDPI. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available from: [Link]

  • PubChem. Dibenzo[b,e]thiepin-11(6H)-one. Available from: [Link]

  • PubChem. 11H-Dibenzo(b,e)(1,4)dioxepin-11-one. Available from: [Link]

  • ResearchGate. Dibenzo[d,f][5][12] dioxepine derivatives: A review. Available from: [Link]

  • E-Journal UIN Syarif Hidayatullah Jakarta. The Development of Derivative Method analysis 1,4 Benzodiazepin. Available from: [Link]

  • ResearchGate. Analytical methods for determination of benzodiazepines. A short review. Available from: [Link]

  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. Available from: [Link]

  • PubChem. 2-Nitrophenol. Available from: [Link]

  • PubChem. 7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][5][6]dioxepine. Available from: [Link]

  • PubChem. 11H-Dibenzo[b,e][5][6]dioxepin-11-one, 3,8-dihydroxy-1,9-dimethyl-6-(1-methylpropyl)-. Available from: [Link]

  • YouTube. Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. Available from: [Link]

  • ResearchGate. The investigation of NMR spectra of dihydropyridones derived from Curcumin. Available from: [Link]

  • YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]

  • YouTube. IR Spectroscopy - Practice Problems. Available from: [Link]

Sources

Spectroscopic Characterization of 2-nitro-11H-dibenzo[b,e]dioxepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-nitro-11H-dibenzo[b,e]dioxepine is a tricyclic organic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its rigid dibenzo[b,e]dioxepine core, functionalized with a nitro group, presents a unique electronic and steric profile that warrants detailed structural elucidation.[1] This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-nitro-11H-dibenzo[b,e]dioxepine, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The predicted data and interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related compounds.

Introduction and Molecular Structure

2-nitro-11H-dibenzo[b,e]dioxepine belongs to the dibenzo[2][3]dioxepine class of compounds, which are recognized for their diverse biological activities, including anti-inflammatory and analgesic properties.[1] The introduction of a nitro group onto the aromatic ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The precise characterization of such derivatives is paramount for ensuring the integrity of subsequent drug development efforts.

The molecular structure of 2-nitro-11H-dibenzo[b,e]dioxepine is depicted below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure of 2-nitro-11H-dibenzo[b,e]dioxepine with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum of 2-nitro-11H-dibenzo[b,e]dioxepine would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-nitro-11H-dibenzo[b,e]dioxepine is expected to exhibit distinct signals for the aromatic and methylene protons. The electron-withdrawing nature of the nitro group will significantly deshield the protons on the nitrated aromatic ring.[4]

Table 1: Predicted ¹H NMR Data for 2-nitro-11H-dibenzo[b,e]dioxepine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.1d~2.5
H-3~8.0dd~8.5, 2.5
H-4~7.2d~8.5
H-6, H-9~7.0 - 7.3m-
H-7, H-8~7.0 - 7.3m-
H-11 (CH₂)~5.2s-
Rationale for Assignments
  • Aromatic Protons (H-1, H-3, H-4): The protons on the nitro-substituted benzene ring are expected to be the most deshielded due to the strong electron-withdrawing effect of the nitro group.[4] H-1, being ortho to the nitro group, will appear as a doublet with a small meta-coupling to H-3. H-3 will be a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-1. H-4 will be a doublet due to ortho-coupling with H-3.

  • Aromatic Protons (H-6, H-7, H-8, H-9): The protons on the unsubstituted benzene ring will appear in the typical aromatic region, likely as a complex multiplet due to overlapping signals.

  • Methylene Protons (H-11): The two protons of the methylene bridge at position 11 are chemically equivalent and are expected to appear as a singlet. Their chemical shift around 5.2 ppm is characteristic of benzylic protons flanked by two oxygen atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

Experimental Protocol

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Acquisition Time: Longer acquisition times and a greater number of scans are often required due to the lower natural abundance of the ¹³C isotope.

  • Spectral Width: A wider spectral width is necessary to encompass the larger range of carbon chemical shifts.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each of the 13 unique carbon atoms in the molecule. The presence of the nitro group will have a significant impact on the chemical shifts of the carbons in the substituted ring.[4]

Table 2: Predicted ¹³C NMR Data for 2-nitro-11H-dibenzo[b,e]dioxepine

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C-NO₂)~148
C-4a, C-5a, C-9a, C-10a (quaternary)~140 - 155
C-1, C-3, C-4~115 - 135
C-6, C-7, C-8, C-9~120 - 130
C-11 (CH₂)~70
Rationale for Assignments
  • C-2: The carbon atom directly attached to the nitro group (ipso-carbon) is expected to be significantly deshielded, appearing at the downfield end of the aromatic region.[4]

  • Quaternary Carbons: The quaternary carbons involved in the ether linkages and the fusion of the rings will also appear at the downfield end of the spectrum.

  • Aromatic Carbons: The protonated aromatic carbons will appear in the typical range of 115-135 ppm. The carbons ortho and para to the nitro group will be more deshielded compared to the meta carbon.[4]

  • Methylene Carbon (C-11): The methylene carbon will appear in the aliphatic region, with a chemical shift around 70 ppm, which is characteristic for a carbon atom bonded to two oxygen atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol

A common technique for analyzing this type of compound is Electron Ionization (EI) mass spectrometry.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum

The molecular formula of 2-nitro-11H-dibenzo[b,e]dioxepine is C₁₃H₉NO₄, with a molecular weight of 243.22 g/mol .[1]

Table 3: Predicted Key Fragments in the EI Mass Spectrum

m/zPredicted Fragment
243[M]⁺ (Molecular ion)
213[M - NO]⁺
197[M - NO₂]⁺
168[M - NO₂ - CHO]⁺
139[C₉H₇O]⁺
Rationale for Fragmentation

The fragmentation pattern of nitroaromatic compounds is often characterized by the loss of the nitro group and subsequent rearrangements.[5][6]

Predicted Mass Spectrometry Fragmentation Pathway M [M]⁺ (m/z 243) F1 [M - NO]⁺ (m/z 213) M->F1 - NO F2 [M - NO₂]⁺ (m/z 197) M->F2 - NO₂ F3 [M - NO₂ - CHO]⁺ (m/z 168) F2->F3 - CHO F4 [C₉H₇O]⁺ (m/z 139) F3->F4 - CO

Caption: A simplified representation of the predicted fragmentation pathway.

  • Molecular Ion ([M]⁺): The molecular ion peak at m/z 243 should be observable.

  • Loss of NO and NO₂: The loss of nitric oxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da) are common fragmentation pathways for nitroaromatic compounds.

  • Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) or a formyl radical (CHO), leading to the observed smaller fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or as a Nujol mull) or dissolved in a suitable solvent (e.g., CCl₄).

  • Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

  • Data Acquisition: The instrument scans a range of infrared frequencies (typically 4000-400 cm⁻¹) and records the absorbance at each frequency.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions corresponding to the nitro group, the aromatic rings, and the ether linkages.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretch
~2900Aliphatic C-H (CH₂)Stretch
~1600, ~1475Aromatic C=CStretch
~1530, ~1350Nitro (NO₂)Asymmetric & Symmetric Stretch
~1250Aryl-O-Alkyl EtherAsymmetric Stretch
~1050Aryl-O-Alkyl EtherSymmetric Stretch
Rationale for Assignments
  • Nitro Group: The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[7][8]

  • Aromatic C-H and C=C: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will give rise to absorptions in the 1600-1475 cm⁻¹ region.[9][10]

  • Aliphatic C-H: The stretching vibration of the C-H bonds in the methylene bridge will be observed around 2900 cm⁻¹.

  • Ether Linkages: The C-O stretching vibrations of the aryl-O-alkyl ether linkages will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).[7]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 2-nitro-11H-dibenzo[b,e]dioxepine. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the rationale for the assignments, offer a detailed spectroscopic profile of this important medicinal chemistry intermediate. Researchers can utilize this guide to confirm the identity and purity of synthesized 2-nitro-11H-dibenzo[b,e]dioxepine and as a basis for the characterization of related novel compounds.

References

  • Scite.ai. Synthesis and acylation of 2-nitro-11H-dibenzo[b,e][2][3]dioxepin. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Available from: [Link]

  • Chemistry LibreTexts. 11.8: Infrared Spectroscopy. (2019). Available from: [Link]

  • PubMed Central. Metabolic studies of explosives 6. Electron impact and chemical ionization mass spectrometry of metabolites of 2,4-dinitrotoluene. (1989). Available from: [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Available from: [Link]

  • eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

  • Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Available from: [Link]

Sources

Synthesis and characterization of 2-nitro-11H-dibenzo[b,e]dioxepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-nitro-11H-dibenzo[b,e]dioxepine

Abstract

The 11H-dibenzo[b,e]dioxepine scaffold is a privileged heterocyclic system due to its prevalence in medicinally relevant compounds. The introduction of a nitro group, as in 2-nitro-11H-dibenzo[b,e]dioxepine, provides a key synthetic handle for further molecular elaboration, making it a valuable intermediate in drug discovery and development. This guide offers a comprehensive, scientifically-grounded overview of a robust one-pot synthetic protocol for this target molecule. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline a full suite of characterization techniques required to verify the structural integrity and purity of the final product. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Strategic Importance of the Dibenzo[b,e]dioxepine Scaffold

The dibenzo[b,e]dioxepine core is a seven-membered heterocyclic ring system that imparts a unique three-dimensional conformation to molecules. This non-planar, twisted "butterfly" structure is of significant interest in medicinal chemistry, as it allows for precise spatial presentation of pharmacophoric features, potentially leading to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory and analgesic properties.[1]

The incorporation of a nitro (-NO₂) functional group at the 2-position serves two primary strategic purposes:

  • Electronic Modulation: As a potent electron-withdrawing group, the nitro moiety significantly alters the electronic landscape of the aromatic ring, influencing the molecule's reactivity and physicochemical properties.

  • Synthetic Versatility: The nitro group is a cornerstone of synthetic transformation. It can be readily reduced to an amine (-NH₂), which then serves as a nucleophile or a precursor for diazotization, enabling a vast array of subsequent coupling reactions and functional group interconversions.

This guide focuses on a one-pot synthesis that leverages a base-mediated condensation reaction, providing an efficient route to 2-nitro-11H-dibenzo[b,e]dioxepine.

Synthesis: A Mechanistic and Practical Approach

The synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine can be efficiently achieved through a one-pot reaction involving the condensation of catechol (1,2-dihydroxybenzene) with 2-chloro-5-nitrobenzyl chloride. This process proceeds under drastic reaction conditions, utilizing a strong base in a high-boiling polar aprotic solvent.[2]

Reaction Scheme and Mechanism

The overall transformation is depicted below:

The reaction proceeds through a sequential two-step mechanism within a single pot:

  • Intermolecular Nucleophilic Substitution (O-Alkylation): Catechol is first deprotonated by a strong base, such as potassium t-butoxide, to form a highly nucleophilic phenolate anion. This anion then attacks the electrophilic benzylic carbon of 2-chloro-5-nitrobenzyl chloride in a classic SN2 reaction, displacing the chloride ion to form an intermediate ether.

  • Intramolecular Cyclization (Etherification): Under the harsh reaction conditions (high temperature), the second hydroxyl group of the catechol moiety is also deprotonated. This newly formed phenolate then performs an intramolecular nucleophilic aromatic substitution (SNAr) on the electron-deficient aromatic ring of the benzyl portion, displacing the second chlorine atom to form the seven-membered dioxepine ring. The presence of the electron-withdrawing nitro group in the para position to the leaving group (chloride) is crucial for activating the ring toward this nucleophilic attack. This type of copper-free cyclization is analogous to the principles of Ullmann condensations, which often require high temperatures.[3]

Visualization of the Synthetic Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is illustrated below.

Synthesis_Workflow cluster_reagents Starting Materials cluster_conditions Reaction Conditions Catechol Catechol ReactionVessel One-Pot Reaction Catechol->ReactionVessel Add BenzylChloride 2-Chloro-5-nitrobenzyl chloride BenzylChloride->ReactionVessel Add Base Potassium t-butoxide (Base) Base->ReactionVessel Apply Solvent Anhydrous DMF (Solvent) Solvent->ReactionVessel Apply Heat Reflux (153°C) Heat->ReactionVessel Apply Workup Aqueous Work-up & Extraction ReactionVessel->Workup Process Purification Column Chromatography Workup->Purification FinalProduct 2-nitro-11H-dibenzo[b,e]dioxepine Purification->FinalProduct

Caption: Synthetic workflow for 2-nitro-11H-dibenzo[b,e]dioxepine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles and must be adapted and optimized under controlled laboratory conditions. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Materials:

  • Catechol (1.0 eq)

  • 2-Chloro-5-nitrobenzyl chloride (1.0 eq)

  • Potassium t-butoxide (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add catechol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the catechol (concentration approx. 0.5 M).

  • Base Addition: Under a positive pressure of nitrogen, carefully add potassium t-butoxide (2.2 eq) portion-wise to the stirring solution. The reaction is exothermic; addition should be controlled to maintain the temperature. Stir for 30 minutes at room temperature to ensure complete formation of the diphenolate.

  • Substrate Addition: Dissolve 2-chloro-5-nitrobenzyl chloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 153°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the dark reaction mixture into a beaker containing ice-water, which will precipitate the crude product.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-nitro-11H-dibenzo[b,e]dioxepine.

Characterization: Structural Verification and Purity Analysis

Comprehensive characterization is essential to confirm the identity and purity of the synthesized molecule. A combination of spectroscopic and physical methods should be employed.

Spectroscopic and Physical Data

The following table summarizes the key data points expected from the characterization of the target compound.

Analysis Technique Parameter Expected Result for C₁₃H₉NO₄
Molecular Formula -C₁₃H₉NO₄
Molecular Weight -243.22 g/mol
Appearance Physical StateLikely a solid (e.g., yellow needles or powder)
¹H NMR Methylene Protons (H-11)Singlet at ~5.2 ppm
Aromatic ProtonsComplex multiplets in the aromatic region (7.0-8.5 ppm)
¹³C NMR Methylene Carbon (C-11)Signal at ~70 ppm
Aromatic CarbonsMultiple signals in the 110-160 ppm range
Mass Spectrometry (EI) Molecular Ion Peak [M]⁺m/z = 243
IR Spectroscopy Nitro Stretch (asymm.)Strong band at ~1520-1540 cm⁻¹
Nitro Stretch (symm.)Strong band at ~1340-1360 cm⁻¹
C-O-C Ether StretchBands in the 1200-1250 cm⁻¹ region
Characterization Workflow Visualization

The process of analyzing the purified product to confirm its structure is outlined below.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis PurifiedProduct Purified Product NMR NMR Spectroscopy (¹H and ¹³C) PurifiedProduct->NMR Analyze MS Mass Spectrometry PurifiedProduct->MS Analyze IR IR Spectroscopy PurifiedProduct->IR Analyze MP Melting Point PurifiedProduct->MP Analyze StructureConfirmed Structure & Purity Confirmed NMR->StructureConfirmed MS->StructureConfirmed IR->StructureConfirmed MP->StructureConfirmed

Caption: Workflow for the characterization of the synthesized compound.

Standard Operating Protocols for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher field spectrometer.

  • Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI) to obtain the mass-to-charge ratio.

  • IR Spectroscopy: Prepare a sample as a KBr pellet or acquire the spectrum of the solid using an Attenuated Total Reflectance (ATR) accessory.

  • Melting Point: Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range (≤ 2°C) is indicative of high purity.

Conclusion

This guide has detailed a reliable and efficient one-pot synthesis for 2-nitro-11H-dibenzo[b,e]dioxepine, a valuable heterocyclic building block. By understanding the underlying reaction mechanism involving sequential O-alkylation and intramolecular SNAr cyclization, researchers can better troubleshoot and optimize the procedure. The comprehensive characterization workflow provided ensures the unambiguous identification and quality assessment of the final product. The successful synthesis of this compound opens the door to a multitude of further chemical transformations, enabling the development of novel and complex molecules for evaluation in drug discovery programs.

References

  • Scite.ai. Synthesis and acylation of 2‐nitro‐11H‐dibenzo[b,e][2][4]dioxepin. Available at:

  • Benchchem. 2-Nitro-11H-dibenzo[b,e][2][4]dioxepine. Available at:

  • Wikipedia. Ullmann condensation.

Sources

A Prospective Technical Guide for the Initial Investigation of 2-nitro-11H-dibenzo[b,e]dioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Core Focus: A comprehensive guide to the synthesis, characterization, and proposed biological evaluation of the novel compound 2-nitro-11H-dibenzo[b,e]dioxepine.

Abstract

The dibenzo[b,e]dioxepine scaffold is a privileged structure in medicinal chemistry, forming the core of pharmacologically active agents with diverse therapeutic applications. This guide introduces a specific, under-investigated derivative, 2-nitro-11H-dibenzo[b,e]dioxepine . While direct studies on this compound are not present in current literature, its structural components—the dibenzo[b,e]dioxepine core and an electron-withdrawing nitro group—suggest a rich potential for novel biological activity. This document serves as a foundational whitepaper, providing a proposed research framework. It details an established one-pot synthesis, outlines a comprehensive analytical workflow for structural verification, and hypothesizes potential pharmacological activities based on structure-activity relationships of related compounds. Finally, a tiered screening protocol is proposed to systematically explore its therapeutic potential, establishing a roadmap for the initial scientific studies of this compound.

Introduction: Rationale for Investigation

The dibenzo[b,e]dioxepine heterocyclic system is a key structural motif in various biologically active molecules. Its inherent three-dimensional, butterfly-like conformation allows for specific interactions with a range of biological targets. Derivatives of the related dibenzo[b,e]oxepine scaffold, such as the well-known antidepressant Doxepin, demonstrate significant activity at G-protein coupled receptors (GPCRs), including histamine (H₁) and serotonin (5-HT₂ₐ) receptors.[1][2] The broader class of dibenzo-oxepines has been explored for anticancer, anti-inflammatory, neuroprotective, and antipsychotic properties, highlighting the versatility of this tricyclic core.[3][4]

The introduction of a nitro (NO₂) group onto an aromatic scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The nitro group is a strong electron-withdrawing group that can significantly alter a molecule's polarity, metabolic stability, and receptor binding interactions.[5] It is a known pharmacophore in various drugs, where it can participate in critical hydrogen bonding or redox-mediated mechanisms of action.[5][6] However, it can also function as a toxicophore, a duality that necessitates careful biological evaluation.[5][6]

The specific compound, 2-nitro-11H-dibenzo[b,e]dioxepine, combines this potent functional group with the privileged dioxepine scaffold. To date, while its synthesis has been noted, no further public studies on its characteristics or biological potential have been reported.[7] This guide, therefore, proposes a logical, structured approach to the initial scientific investigation of this novel chemical entity.

Proposed Synthesis and Mechanistic Considerations

A one-pot synthesis for 2-nitro-11H-dibenzo[b,e]dioxepine has been previously described, providing a direct and efficient route to the target molecule.[7] The proposed reaction involves a double nucleophilic substitution (Williamson ether synthesis) between catechol and 2-chloro-5-nitrobenzyl chloride.

Reaction: Catechol + 2-Chloro-5-nitrobenzyl chloride → 2-nitro-11H-dibenzo[b,e]dioxepine

Causality in Reagent and Condition Selection
  • Nucleophile: Catechol (1,2-dihydroxybenzene) serves as the dialkoxide precursor. Its two adjacent hydroxyl groups are ideally positioned to form the seven-membered dioxepine ring upon reaction with a suitable dielectrophile.

  • Electrophile: 2-chloro-5-nitrobenzyl chloride provides the benzylic backbone. The nitro group at the 5-position makes the benzylic chloride a more reactive electrophile. Crucially, this starting material incorporates the nitro group into the final structure from the outset, circumventing the need for a potentially harsh and non-selective nitration of the pre-formed dibenzo[b,e]dioxepine ring.

  • Base: Potassium t-butoxide (KOtBu) is a strong, non-nucleophilic base. Its role is to deprotonate both hydroxyl groups of catechol, forming the more potent catecholate nucleophile required for the substitution reactions. A strong base is necessary to ensure complete deprotonation and drive the reaction forward.[7]

  • Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent. It is ideal for Sₙ2 reactions as it can solvate the potassium cation while leaving the catecholate anion relatively "naked" and highly reactive. Its high boiling point (153 °C) allows the reaction to be conducted at elevated temperatures to overcome the activation energy for the ring-closing step.[7]

Proposed Synthesis Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization reagents Catechol 2-Chloro-5-nitrobenzyl chloride Potassium t-butoxide mix Combine reagents in DMF under inert atmosphere (N2/Ar) reagents->mix Add solvent Anhydrous DMF solvent->mix Dissolve heat Reflux at elevated temperature (e.g., 153°C) mix->heat Heat quench Cool and quench reaction (e.g., with water/acid) heat->quench Monitor via TLC extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract purify Purify via column chromatography (Silica gel) extract->purify final_product 2-nitro-11H-dibenzo[b,e]dioxepine (Crystalline solid) purify->final_product Isolate

Caption: Proposed workflow for the synthesis and purification of 2-nitro-11H-dibenzo[b,e]dioxepine.

Detailed Experimental Protocol (Proposed)
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add catechol (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add potassium t-butoxide (2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly. Stir for 30 minutes at 0 °C.

  • Addition: Add a solution of 2-chloro-5-nitrobenzyl chloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: After addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 153 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into ice-cold water and acidify with 1M HCl to neutralize any remaining base.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-nitro-11H-dibenzo[b,e]dioxepine.

Proposed Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Technique Purpose Expected Observations / Key Data Points
¹H NMR Structural confirmation and purityAromatic protons in distinct regions. Methylene bridge protons (at C11) appearing as a characteristic singlet. Absence of catechol -OH protons.
¹³C NMR Carbon skeleton confirmationQuaternary carbons and protonated carbons in the aromatic region. Signal for the C11 methylene carbon.
FT-IR Functional group identificationCharacteristic C-O-C ether stretches. Strong asymmetric and symmetric stretches for the aromatic NO₂ group (approx. 1520 cm⁻¹ and 1340 cm⁻¹). C-H stretches for aromatic and aliphatic groups.
HRMS (ESI/APCI) Exact mass determinationProvides the exact mass of the molecule, allowing for unambiguous confirmation of the elemental formula (C₁₃H₉NO₄).
Melting Point Purity assessmentA sharp, defined melting point range indicates high purity.
X-ray Crystallography Absolute structure confirmationIf suitable crystals can be grown, this provides unequivocal proof of structure and reveals the 3D conformation of the tricyclic system.

Hypothesized Biological Activity & Screening Strategy

The compound's structure suggests several plausible biological targets. The dibenzo[b,e]dioxepine core is structurally analogous to the core of Doxepin and other tricyclic antidepressants/antipsychotics, which are known to interact with aminergic GPCRs.[1]

Potential Pharmacological Targets
  • Histamine and Serotonin Receptors: Given the high affinity of chlorinated dibenzo[b,e]oxepine derivatives for the histamine H₁ receptor, this is a primary target of interest.[1][2] Interaction with various serotonin (5-HT) receptor subtypes is also plausible.

  • Dopamine Receptors: Related dibenzo[b,f]oxepine structures have shown activity at dopamine D₄ receptors, suggesting a potential for antipsychotic activity.[3]

  • Enzyme Inhibition (e.g., Prostaglandin Synthetase): Acetic acid derivatives of the parent 11H-dibenzo[b,e][1][3]dioxepin scaffold have demonstrated potent inhibition of prostaglandin synthetase, indicating a potential for anti-inflammatory activity.[8]

  • Anticancer Mechanisms: The nitroaromatic moiety can be bioreduced in hypoxic tumor environments to generate cytotoxic radicals, a mechanism used by some anticancer agents.[6] Furthermore, related dibenzo[b,f]oxepines have been investigated as tubulin polymerization inhibitors.[3][9]

Proposed Tiered Screening Cascade

A logical, tiered approach is proposed to efficiently screen for biological activity.

Caption: A proposed tiered screening cascade for evaluating the biological activity of the target compound.

  • Tier 1 (Primary Screening): Broad, high-throughput in vitro assays to identify initial areas of activity. This includes a competitive radioligand binding assay panel against key CNS receptors (histamine, serotonin, dopamine) and primary enzyme inhibition assays (e.g., COX-1/COX-2). A broad cytotoxicity screen against a panel of cancer cell lines (e.g., NCI-60) would also be conducted.

  • Tier 2 (Secondary Screening): Hits from Tier 1 would be advanced to more complex, cell-based functional assays. For GPCR hits, this would involve measuring downstream signaling (e.g., calcium flux or cAMP assays) to determine functional antagonism or agonism. For cytotoxic hits, dose-response curves would be generated in specific cancer cell lines to determine IC₅₀ values.

  • Tier 3 (Lead Optimization): If a confirmed, potent lead activity is identified, a medicinal chemistry program would be initiated. This involves the synthesis of analogs to establish a Structure-Activity Relationship (SAR). Key modifications would include altering the position of the nitro group or introducing other substituents on the aromatic rings to improve potency, selectivity, and drug-like properties.

Conclusion and Future Directions

2-nitro-11H-dibenzo[b,e]dioxepine represents a novel, synthetically accessible compound with significant, unexplored therapeutic potential. Its structural heritage links it to well-established pharmacophores active in the central nervous system and potentially in oncology and inflammation. This guide provides the essential framework for its initial investigation, from a robust synthesis and characterization plan to a logical, tiered screening cascade. The successful execution of these initial studies will elucidate the compound's fundamental properties and determine its viability as a lead candidate for future drug development programs.

References

  • Naporra, F., Gobleder, S., Wittmann, H. J., Spindler, J., Bodensteiner, M., Bernhardt, G., Hübner, H., Gmeiner, P., Elz, S., & Strasser, A. (2016). Dibenzo[b,f][1][3]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research, 113(Pt A), 610–625. [Link]

  • Scite.ai. (n.d.). Synthesis and acylation of 2-nitro-11H-dibenzo[b,e][1][3]dioxepin. Retrieved from Scite.ai. [Link]

  • ResearchGate. (n.d.). Pd-catalyzed synthesis of dibenzo[b,e]oxepin-11(6H)-ones 30. Retrieved from ResearchGate. [Link]

  • Gucwa, M., & Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(14), 12066. [Link]

  • ResearchGate. (2016). Dibenzo[b,f][1][3]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Retrieved from ResearchGate. [Link]

  • Ben-Mbarek, Y., et al. (2021). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Scientific Reports, 11(1), 19893. [Link]

  • Gucwa, M., & Krawczyk, H. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 23(21), 13470. [Link]

  • Gucwa, M., & Krawczyk, H. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. [Link]

  • Gucwa, M., & Krawczyk, H. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 26(20), 6211. [Link]

  • Krawczyk, H., et al. (2023). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. ChemistrySelect, 8(39). [Link]

  • ResearchGate. (2004). Synthesis of Dibenzo[b,f][1][3]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Retrieved from ResearchGate. [Link]

  • Maima. (n.d.). 2-nitro-11H-dibenzo[b,e][1][3]dioxepine. Retrieved from Maima. [Link]

  • Juby, P. F., Hudyma, T. W., & Brown, M. (1978). Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b,e][1][3]dioxepinacetic acids. Journal of Medicinal Chemistry, 21(10), 1031–1035. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Strategies in the synthesis of dibenzo[b,f]heteropines. Retrieved from Beilstein Journal of Organic Chemistry. [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 707. [Link]

  • ResearchGate. (2017). Iron(II) promoted direct synthesis of dibenzo[ b,e ]oxepin-11(6H)-one derivatives with biological activity. A short synthesis of doxepin. Retrieved from ResearchGate. [Link]

  • Shakirov, M. M., et al. (2020). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 10(45), 26941–26951. [Link]

  • Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 707. [Link]

  • PubChem. (n.d.). 11H-Dibenzo(b,e)(1,4)dioxepin-11-one. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1][3]dioxepine. Retrieved from PubChem. [Link]

Sources

2-nitro-11H-dibenzo[b,e]dioxepine crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-nitro-11H-dibenzo[b,e]dioxepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a comprehensive understanding of the solid-state structure is paramount for rational drug design and development. This guide provides a detailed technical overview of the methodologies and analytical frameworks for the crystal structure determination of 2-nitro-11H-dibenzo[b,e]dioxepine, a heterocyclic compound of interest. We will explore the synthesis and crystallization, the principles and practice of single-crystal X-ray diffraction, and advanced analytical techniques such as Hirshfeld surface analysis to elucidate the intricate network of intermolecular interactions that govern the crystal packing.

Introduction: The Significance of Solid-State Characterization

The dibenzo[b,e]dioxepine scaffold is a core structural motif in various biologically active molecules.[1] The introduction of a nitro group, as in 2-nitro-11H-dibenzo[b,e]dioxepine, is expected to significantly influence its electronic properties, molecular conformation, and, most importantly, its crystal packing due to the group's strong electron-withdrawing nature and its capacity for engaging in specific intermolecular interactions.[2]

Crystal structure analysis provides the most definitive depiction of a molecule's three-dimensional structure.[3] This information is not merely academic; it is foundational for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the precise conformation of the molecule allows for more accurate computational modeling and predictions of its interaction with biological targets.[4]

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have drastically different properties. Identifying and characterizing the most stable polymorph is a critical step in drug development.[3]

  • Rational Drug Design: Knowledge of intermolecular interactions can guide the design of new derivatives with improved properties, such as enhanced solubility or stability.[4]

This guide will provide the experimental and theoretical foundation for conducting a thorough crystal structure analysis of 2-nitro-11H-dibenzo[b,e]dioxepine, from initial synthesis to the nuanced interpretation of its supramolecular architecture.

Synthesis and Crystallization: From Molecule to Single Crystal

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine

The synthesis of the target compound can be achieved via a nucleophilic substitution reaction. A plausible synthetic route involves the condensation of catechol with an appropriately substituted o-chlorobenzyl chloride.[5]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} end

Protocol: Synthesis

  • Reactant Preparation: To a solution of catechol (1.0 eq) in anhydrous dimethylformamide (DMF), add a strong base such as potassium carbonate (2.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Nucleophilic Substitution: Slowly add a solution of 2-chloro-5-nitrobenzyl chloride (1.0 eq) in DMF to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds via an initial nucleophilic attack followed by an intramolecular cyclization to form the dibenzo[b,e]dioxepine ring system.[5]

  • Work-up and Purification: After completion, cool the reaction mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield pure 2-nitro-11H-dibenzo[b,e]dioxepine.

Growing Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[4] The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.

Protocol: Crystallization by Slow Evaporation

  • Rationale: This is the simplest method and often a good starting point. The gradual removal of solvent increases the solute concentration to the point of supersaturation, promoting slow crystal growth.[6]

  • Solvent Selection: Dissolve a small amount (5-10 mg) of the purified compound in a minimum amount of a suitable solvent or solvent mixture (e.g., acetone, ethanol, or a mixture like dichloromethane/hexane) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.

  • Evaporation Control: Cover the vial with a cap or parafilm containing a few pinholes. This slows the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Observe the vial over several days to weeks for the formation of well-defined, transparent crystals.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional atomic structure of a crystalline material.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [style=solid, color="#5F6368", arrowhead=normal, penwidth=1.0];

} end

Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution: The collected diffraction data (intensities and positions of thousands of reflections) are processed. The primary challenge is the "phase problem," which is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary atomic model.[7]

  • Structure Refinement: The initial model is refined using a least-squares algorithm. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[7]

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).

Structural Analysis: Interpreting the Results

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions within the crystal.

Molecular Conformation

Dibenzo[b,e]dioxepine and related systems are not planar.[8][9] The seven-membered dioxepine ring typically adopts a twisted or boat-like conformation. The analysis should focus on:

  • Dihedral Angles: The angle between the two benzene rings is a key descriptor of the molecule's overall shape, often described as "butterfly-like."[8]

  • Bond Lengths and Angles: These should be compared to standard values to identify any unusual strain or electronic effects.

  • Nitro Group Orientation: The torsion angle of the nitro group relative to the benzene ring is critical, as it is influenced by a balance between intramolecular steric hindrance and intermolecular packing forces.[10][11]

Parameter Description Expected Value/Range
Space Group Describes the symmetry of the unit cell.e.g., P2₁/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the unit cell.Varies
Z Number of molecules per unit cell.e.g., 2, 4
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5% for a good structure
Dihedral Angle (Benzene-Benzene) The twist between the two aromatic rings.~35-70°[8][9]

Table 1. Key crystallographic parameters for structural analysis.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a complex interplay of non-covalent interactions. For 2-nitro-11H-dibenzo[b,e]dioxepine, key interactions to investigate include:

  • Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the ether or nitro oxygen atoms are highly probable and play a significant role in stabilizing the crystal structure.

  • π-π Stacking: The aromatic rings can interact via π-π stacking, which may be offset or face-to-face.

  • Nitro Group Interactions: The polar nitro group is a key player in directing crystal packing. Look for short N···O contacts between nitro groups of adjacent molecules, which are attractive lone pair-π-hole interactions.[12] These interactions can be as significant as weak hydrogen bonds.

Advanced Analysis: Hirshfeld Surface Visualization

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is an invaluable tool. It provides a visual representation of a molecule's immediate environment within the crystal.[13][14]

The Hirshfeld surface is mapped with various properties, most commonly d_norm, which highlights regions of close intermolecular contact.[15]

  • Red Spots on the d_norm Surface: Indicate close contacts (shorter than van der Waals radii) and correspond to the strongest intermolecular interactions, such as hydrogen bonds or significant N···O interactions.[15]

  • Blue Regions: Represent longer contacts.

  • White Regions: Indicate contacts around the van der Waals separation.

2D Fingerprint Plots: Derived from the Hirshfeld surface, these plots quantify the contribution of different types of interactions to the overall crystal packing.[16] For example, they can distinguish the percentage of contacts attributable to H···H, O···H, C···H, and other interactions, providing a quantitative summary of the packing forces.[17]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [style=solid, color="#5F6368", arrowhead=normal, penwidth=1.0];

} end

Conclusion

The crystal structure analysis of 2-nitro-11H-dibenzo[b,e]dioxepine provides a fundamental understanding of its solid-state properties. Through a systematic approach encompassing synthesis, high-quality single crystal growth, and meticulous X-ray diffraction analysis, one can determine the precise molecular conformation and the supramolecular architecture. Advanced techniques like Hirshfeld surface analysis further illuminate the nature and relative importance of the intermolecular forces, particularly the influential role of the nitro group, that govern the crystal packing. This detailed structural knowledge is indispensable for researchers in medicinal chemistry and materials science, forming the bedrock for informed drug design, polymorph control, and the development of novel materials with tailored properties.

References

  • Title: The Hirshfeld Surface Source: CrystalExplorer URL
  • Title: Importance of O...N interaction between nitro groups in crystals Source: ResearchGate URL: [Link]

  • Title: Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals Source: Scientific Research Publishing (Scirp.org) URL: [Link]

  • Title: Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing Source: PubMed Central (PMC) URL: [Link]

  • Title: (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals Source: ResearchGate URL: [Link]

  • Title: The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets Source: MDPI URL: [Link]

  • Title: Synthesis and acylation of 2‐nitro‐11H‐dibenzo[b,e][13][15]dioxepin Source: Scite.ai URL: [Link]

  • Title: X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS Source: Madurai Kamaraj University URL: [Link]

  • Title: X-Ray Crystallography Laboratory Department of Chemistry Michigan State University Source: Michigan State University URL: [Link]

  • Title: X-Ray Crystallography of Chemical Compounds Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine Source: MDPI URL: [Link]

  • Title: Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling Source: PubMed Central (PMC) URL: [Link]

  • Title: Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling Source: ACS Omega URL: [Link]

  • Title: 24.6: Nitro Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: Dibenzo[d,f][13][14]dioxepine derivatives: A review Source: ResearchGate URL: [Link]

  • Title: Structure of dibenzo[b,f]oxepine derivatives (1), (2a–2c), (3a–3d)... Source: ResearchGate URL: [Link]

  • Title: Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology Source: MDPI URL: [Link]

Sources

A Strategic Guide to the Biological Evaluation of 2-nitro-11H-dibenzo[b,e]dioxepine: A Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quest for novel therapeutic agents necessitates a rigorous and scientifically sound evaluation of new chemical entities. This guide presents a comprehensive biological screening strategy for 2-nitro-11H-dibenzo[b,e]dioxepine, a molecule possessing a unique tricyclic dibenzodioxepine core coupled with a nitroaromatic moiety. While specific biological data for this compound is not yet established, its structural components suggest a spectrum of potential activities, ranging from anticancer and antimicrobial to anti-inflammatory effects. However, the presence of a nitro group also serves as a structural alert for potential toxicity. This document outlines a multi-phase screening cascade designed to efficiently identify therapeutic potential while proactively assessing safety liabilities, providing researchers and drug development professionals with a robust framework for decision-making and further investigation.

Introduction: The Rationale for a Multi-Faceted Screening Approach

The chemical architecture of 2-nitro-11H-dibenzo[b,e]dioxepine offers a compelling starting point for biological investigation. The molecule is synthesized from precursors like catechol and 2-chloro-5-nitrobenzyl chloride[1]. Its core structure is a composite of two key pharmacophores, each with a history of biological relevance, dictating a broad-yet-targeted screening strategy.

  • The Dibenzo-oxepine Core: Derivatives of the parent dibenzo-oxepine and related tricyclic systems have demonstrated notable biological activities. For instance, certain dibenzo[b,e][2][3]dioxepin derivatives have been evaluated as anti-inflammatory and analgesic agents[4], while dibenzo[b,f]oxepine structures have been investigated as microtubule inhibitors for cancer therapy[5]. This history provides a strong rationale for investigating similar activities in our target molecule.

  • The Nitroaromatic Moiety: The nitro group (NO₂) is a potent, albeit complex, functional group. It is a key component in a wide array of approved drugs with antibacterial, antiparasitic, and anticancer properties[6][7]. Its electron-withdrawing nature can be pivotal for molecular interactions. Conversely, the nitro group is a well-recognized structural alert, potentially associated with genotoxicity and mutagenicity[7][8].

This dual nature of the nitro group necessitates a carefully designed screening funnel that balances the search for efficacy with early and thorough safety profiling. Our proposed strategy is therefore a phased approach, beginning with broad primary screens to identify potential therapeutic areas, followed by more focused secondary assays to elucidate mechanisms, and integrated with a continuous assessment of the compound's safety profile.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Safety & Toxicity Profiling cluster_3 Phase 4: Pharmacokinetics p1_1 Anticancer Cytotoxicity Screen (NCI-60 Panel or similar) p2_1 Cell Cycle Analysis p1_1->p2_1 Hit p2_2 Apoptosis Assays p1_1->p2_2 Hit p3_1 In Vitro Genotoxicity (Ames, Micronucleus) p1_1->p3_1 p1_2 Antimicrobial Screen (Bacteria & Fungi Panel) p2_3 Time-Kill Kinetics p1_2->p2_3 Hit p1_2->p3_1 p1_3 Antiviral Screen (CPE Inhibition Assay) p1_3->p3_1 p3_2 Safety Pharmacology (Off-Target Panel) p2_1->p3_2 p2_2->p3_2 p2_3->p3_2 p3_3 Acute In Vivo Toxicity (MTD Study) p3_2->p3_3 p4_2 In Vivo PK Study (Rodent) p3_3->p4_2 p4_1 In Vitro ADME (Metabolic Stability, PPB) p4_1->p4_2

Caption: Proposed Biological Screening Funnel for 2-nitro-11H-dibenzo[b,e]dioxepine.

Phase 1: The Primary In Vitro Screening Cascade

The initial phase is designed to cast a wide net, efficiently screening for significant biological activity across three key therapeutic areas suggested by the compound's structure.

A. Anticancer Cytotoxicity Screening

Causality: The presence of the nitroaromatic group, a feature in several antitumor agents, justifies a primary screen for anticancer activity[8]. High-throughput screening against a diverse panel of cancer cell lines is a cost-effective first step to identify potential efficacy and spectrum of activity[9][10].

Methodology: The compound will be screened against a panel of well-characterized human cancer cell lines, such as those offered by ATCC, WuXi Biology, or Pharmaron[11][12][13]. These panels cover a wide range of cancer types, providing valuable early insights into potential tissue-specific activity[14].

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a robust method for assessing cell metabolic activity, which serves as a proxy for cell viability[2][15].

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of 2-nitro-11H-dibenzo[b,e]dioxepine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) controls and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCancer Type2-nitro-11H-dibenzo[b,e]dioxepine (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 Breast Cancer12.5 ± 1.50.8 ± 0.1
A549 Lung Cancer25.1 ± 3.21.2 ± 0.2
HeLa Cervical Cancer9.8 ± 1.10.5 ± 0.08
HCT116 Colon Cancer> 500.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

B. Antimicrobial Activity Screening

Causality: Nitroaromatic compounds have a long history as antimicrobial agents[6][7]. Therefore, screening for activity against a panel of clinically relevant microorganisms is a logical and essential step.

Methodology: The primary screen will determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth[16]. This is typically performed using the broth microdilution method against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans)[17].

Experimental Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)[17].

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells[17].

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microbe + standard antibiotic) and a negative control (microbe + vehicle)[18].

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The MIC is identified as the lowest compound concentration in which no visible growth (turbidity) is observed.

C. Antiviral Activity Screening

Causality: The complex heterocyclic nature of the dibenzodioxepine core, combined with the reactive potential of the nitro group, warrants investigation into antiviral activity. High-throughput screens are effective for identifying novel antiviral small molecules[19][20].

Methodology: A cell-based assay measuring the inhibition of virus-induced cytopathic effect (CPE) is a standard method for initial screening[21]. This assay identifies compounds that protect host cells from virus-induced death.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in 96-well plates and grow to confluence.

  • Treatment and Infection: Treat the cells with serial dilutions of the test compound. Subsequently, infect the cells with a model virus (e.g., Encephalomyocarditis virus, EMCV) at a predetermined multiplicity of infection (MOI)[19][22].

  • Controls: Include uninfected/untreated cell controls, infected/untreated virus controls, and a positive control (a known antiviral drug).

  • Incubation: Incubate the plates for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Viability Assessment: Quantify cell viability using a reagent such as CellTiter-Glo or by crystal violet staining.

  • Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) from dose-response curves. The Selectivity Index (SI = CC50/EC50) is a key metric of antiviral potential.

Phase 2: Secondary and Mechanistic Assays

Positive "hits" from Phase 1 trigger a more focused investigation to validate the initial findings and begin to understand the compound's mechanism of action (MOA).

G cluster_cancer Anticancer Hit cluster_microbe Antimicrobial Hit start Phase 1 Hit Identified c1 Cell Cycle Analysis (Flow Cytometry) start->c1 Anticancer Activity m1 Time-Kill Kinetics Assay start->m1 Antimicrobial Activity c2 Apoptosis Assay (Annexin V/PI) c1->c2 c3 Tubulin Polymerization Assay (Biochemical) c2->c3 m2 Bacteriostatic vs. Bactericidal m1->m2

Caption: Decision workflow for Phase 2 mechanistic assays based on primary screen hits.

  • If Anticancer Activity is Detected:

    • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which would be consistent with the MOA of microtubule inhibitors[23]. This is performed using flow cytometry after staining cells with a DNA-intercalating dye.

    • Apoptosis Assays: To differentiate between cytotoxic and cytostatic effects and determine if cell death occurs via apoptosis or necrosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method[2].

    • Tubulin Polymerization Assay: Based on the activity of related dibenzo[b,f]oxepines[5], a direct biochemical assay can be used to measure the effect of the compound on the in vitro polymerization of purified tubulin, providing direct evidence of microtubule targeting.

  • If Antimicrobial Activity is Detected:

    • Time-Kill Kinetic Assays: These studies provide insight into the pharmacodynamics of the compound by measuring the rate of bacterial killing over time. This helps determine whether the agent is bacteriostatic (inhibits growth) or bactericidal (actively kills the bacteria)[18].

Phase 3: Proactive Safety and Toxicity Profiling

Early assessment of potential toxicity is paramount, especially for a nitroaromatic compound. These assays are conducted in parallel with efficacy studies to build a comprehensive risk-benefit profile. The goal of early toxicology is to "shift attrition upstream," saving resources by eliminating unsuitable candidates sooner[24].

  • In Vitro Genotoxicity:

    • Causality: The nitro group is a known structural alert for mutagenicity[8]. Regulatory agencies require genotoxicity assessment.

    • Methodology:

      • Ames Test: A bacterial reverse mutation assay to detect point mutations, a key indicator of mutagenicity[25].

      • In Vitro Micronucleus Test: A test in mammalian cells to detect chromosomal damage (clastogenicity or aneugenicity)[25].

  • In Vitro Safety Pharmacology:

    • Causality: To identify potential off-target activities that could lead to adverse drug reactions in vivo.

    • Methodology: Screening the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse effects (e.g., hERG for cardiotoxicity, various kinases, and GPCRs)[25].

  • Preliminary In Vivo Toxicity:

    • Causality: In vivo studies are essential to understand a compound's effects in a complex biological system[3][26]. An early, limited in vivo study can provide crucial data on tolerability and guide further development[27].

    • Methodology: An acute toxicity study in rodents (e.g., mice or rats) to determine the Maximum Tolerated Dose (MTD). This involves administering single, escalating doses to small groups of animals and observing for overt signs of toxicity over a short period[28]. Such studies are designed to use minimal amounts of compound and provide rapid results[24].

Phase 4: Foundational Pharmacokinetic (PK) Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. A compound is only useful if it can reach its target in the body at an effective concentration.

  • In Vitro ADME Assays:

    • Metabolic Stability: Incubating the compound with liver microsomes to determine its susceptibility to metabolic breakdown by key enzymes (e.g., Cytochrome P450s).

    • Plasma Protein Binding: Measuring the extent to which the compound binds to plasma proteins like albumin, as only the unbound fraction is typically active.

  • In Vivo Pharmacokinetic Study:

    • Causality: To measure how the compound concentration changes over time in a living organism.

    • Methodology: A single-dose PK study in rodents. The compound is administered (typically via intravenous and oral routes in separate cohorts), and blood samples are collected at various time points. Analysis of drug concentration in plasma allows for the calculation of key parameters like elimination half-life (t½), clearance (CL), and volume of distribution (Vd)[29][30].

Conclusion: A Data-Driven Path Forward

The biological screening of a novel entity like 2-nitro-11H-dibenzo[b,e]dioxepine requires a methodical, evidence-based approach. The multi-phase strategy outlined in this guide provides a framework for efficiently identifying potential therapeutic efficacy while simultaneously and proactively assessing safety. By integrating broad primary screening, focused mechanistic studies, and early safety and pharmacokinetic profiling, researchers can build a comprehensive data package. This package will enable a clear, data-driven "Go/No-Go" decision, ensuring that resources are focused on compounds with the most promising therapeutic index and the highest probability of success in the long and arduous path of drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Creative Bioarray. (n.d.). Cancer Cell Panel Screening.
  • Taylor & Francis Online. (2008, March 6). The role of early in vivo toxicity testing in drug discovery toxicology.
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
  • WuXi Biology. (n.d.). Cancer Cell Panel Screening.
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development.
  • Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service.
  • PubMed. (n.d.). The role of early in vivo toxicity testing in drug discovery toxicology.
  • Virology Research Services. (n.d.). Antiviral Drug Screening.
  • NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Pharmaron CRO Solutions. (n.d.). Cancer Cell Panel Screening.
  • PubMed. (n.d.). High throughput screening for small molecule enhancers of the interferon signaling pathway to drive next-generation antiviral drug discovery.
  • ATCC. (n.d.). Cancer Panels.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • InterBioTox. (n.d.). In vivo Toxicology.
  • Scite.ai. (n.d.). Synthesis and acylation of 2‐nitro‐11H‐dibenzo[b,e][2][3]dioxepin. Retrieved from

  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • NIH PMC. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ASM Journals. (n.d.). Identification of a Broad-Spectrum Antiviral Small Molecule against Severe Acute Respiratory Syndrome Coronavirus and Ebola, Hendra, and Nipah Viruses by Using a Novel High-Throughput Screening Assay.
  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • NIH PMC. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
  • bioRxiv. (2021, April 8). Identifying SARS-CoV-2 Antiviral Compounds by Screening for Small Molecule Inhibitors of nsp5 Main Protease.
  • PubMed Central. (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus.
  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
  • PubMed. (n.d.). Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][2][3]dioxepinacetic acids. Retrieved from

  • MDPI. (2021, October 13). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology.
  • YouTube. (2023, October 4). in vitro assays used in preclinical safety.
  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • NIH PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PubMed. (2024, May 3). Pharmacokinetics and pharmacodynamics of standard nerve agent medical countermeasures in Göttingen Minipigs.
  • NIH PMC. (n.d.). Pharmacokinetic and Pharmacodynamic Properties of Drug Delivery Systems.

Sources

An In-depth Technical Guide to 2-nitro-11H-dibenzo[b,e]dioxepine: Synthesis, Characterization, and Therapeutic Potential

An In-depth Technical Guide to 2-nitro-11H-dibenzo[b,e][1][2]dioxepine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-nitro-11H-dibenzo[b,e][1][2]dioxepine (CAS Number: 102492-62-6), a heterocyclic compound belonging to the dibenzo[b,e][1][2]dioxepine class. While specific research on this nitrated derivative is limited, this document synthesizes the available information and extrapolates potential properties and research avenues based on the well-documented activities of the core dibenzo[b,e]dioxepine scaffold. This guide is intended for researchers, scientists, and professionals in drug development interested in exploring the therapeutic potential of this and related compounds.

Chemical Identity and Properties

2-nitro-11H-dibenzo[b,e][1][2]dioxepine is a tricyclic aromatic ether with a nitro group substitution. The core structure, dibenzo[b,e]dioxepine, consists of two benzene rings fused to a central seven-membered dioxepine ring. The presence of the nitro group is expected to significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity.

Identifier Value
IUPAC Name 2-nitro-11H-dibenzo[b,e][1][2]dioxepine
CAS Number 102492-62-6[3][4]
Molecular Formula C₁₃H₉NO₄[5]
InChI Key SUILBQMWSCUVNS-UHFFFAOYSA-N[5]
MDL Number MFCD03197113[5]

Synthesis and Characterization

While dedicated synthetic papers for 2-nitro-11H-dibenzo[b,e][1][2]dioxepine are scarce, a one-pot synthesis method has been described in the literature.[1] This synthesis involves the reaction of catechol (1,2-dihydroxybenzene) with 2-chloro-5-nitrobenzyl chloride.[1] The reaction is conducted under drastic conditions, utilizing a strong base, potassium t-butoxide, in an anhydrous dimethylformamide (DMF) solvent at high temperatures.[1]

Synthetic Pathway

The proposed reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ions of catechol attack the benzylic carbon of 2-chloro-5-nitrobenzyl chloride, leading to the formation of the dibenzo[b,e]dioxepine ring system.

Gcluster_reactantsReactantscluster_conditionsReaction ConditionsCatecholCatechol(1,2-dihydroxybenzene)Product2-nitro-11H-dibenzo[b,e][1,4]dioxepineCatechol->ProductWilliamson Ether SynthesisBenzylChloride2-chloro-5-nitrobenzyl chlorideBenzylChloride->ProductBasePotassium t-butoxideSolventAnhydrous DMFTemperatureReflux (153 °C)

Figure 1: Proposed one-pot synthesis of 2-nitro-11H-dibenzo[b,e][1][2]dioxepine.

Characterization Workflow

Following synthesis, a rigorous characterization workflow is essential to confirm the identity, purity, and structure of the compound.

GStartCrude ProductPurificationPurification(e.g., Column Chromatography)Start->PurificationPurityPurity Assessment(HPLC, LC-MS)Purification->PurityIdentityStructural ConfirmationPurity->IdentityNMR¹H and ¹³C NMRIdentity->NMRPrimary StructureMSMass Spectrometry (MS)Identity->MSMolecular WeightIRInfrared (IR) SpectroscopyIdentity->IRFunctional GroupsFinalPure, Characterized CompoundNMR->FinalMS->FinalIR->Final

Figure 2: A standard workflow for the purification and characterization of a newly synthesized compound.

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are crucial for assessing purity and confirming the molecular weight.[6] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical structure, and infrared (IR) spectroscopy would confirm the presence of key functional groups, such as the nitro group and the ether linkages.

Potential Pharmacological Significance

While no specific pharmacological studies on 2-nitro-11H-dibenzo[b,e][1][2]dioxepine have been identified, the broader class of dibenzo[b,e]oxepine and related dibenzo[b,f]oxepine derivatives has shown a wide range of biological activities.[7][8][9] These activities provide a strong rationale for investigating the therapeutic potential of this 2-nitro derivative.

Anti-inflammatory and Analgesic Properties

Derivatives of the 11H-dibenzo[b,e][1][2]dioxepine scaffold have been synthesized and evaluated as anti-inflammatory and analgesic agents.[2] Some of these compounds have shown potent inhibition of prostaglandin synthetase, a key enzyme in the inflammatory cascade.[2] The introduction of a nitro group could modulate this activity, potentially leading to a more potent or selective inhibitor.

Antihistaminic and GPCR Ligand Activity

The structurally related dibenzo[b,e]oxepine derivatives have been investigated for their affinity to G-protein coupled receptors (GPCRs), particularly histamine receptors (H1R and H4R) and serotonin receptors (5-HT2AR).[7] Some derivatives have been identified as selective H1R antagonists, suggesting potential applications in the treatment of allergic conditions.[7] The electronic and steric effects of the nitro group in 2-nitro-11H-dibenzo[b,e][1][2]dioxepine could alter its binding affinity and selectivity for these and other GPCRs.

Anticancer and Microtubule Inhibition

The dibenzo[b,f]oxepine scaffold, a close structural analog, is recognized as an important framework in medicinal chemistry with some derivatives exhibiting antitumor properties.[9][10] These compounds can act as microtubule inhibitors, disrupting cell division and making them valuable candidates for cancer chemotherapy.[10] Investigating whether 2-nitro-11H-dibenzo[b,e][1][2]dioxepine shares this mechanism of action is a promising area for future research.

Proposed Experimental Protocols

For drug development professionals, the following outlines a hypothetical, high-level experimental approach to begin exploring the therapeutic potential of 2-nitro-11H-dibenzo[b,e][1][2]dioxepine.

In Vitro Pharmacological Screening

A tiered approach to in vitro screening can efficiently identify the most promising biological activities.

GCompoundThis compoundTier1Tier 1: Broad ScreeningCompound->Tier1GPCRGPCR Panel (e.g., Histamine, Serotonin Receptors)Tier1->GPCREnzymeEnzyme Inhibition Assays (e.g., COX-1, COX-2)Tier1->EnzymeCytotoxicityCancer Cell Line Cytotoxicity ScreenTier1->CytotoxicityTier2Tier 2: Hit Validation & MoAGPCR->Tier2Enzyme->Tier2Cytotoxicity->Tier2DoseResponseDose-Response CurvesTier2->DoseResponseSelectivitySelectivity ProfilingTier2->SelectivityMechanismMechanism of Action StudiesTier2->Mechanism

Figure 3: A tiered in vitro screening cascade for a novel compound.

Step 1: Primary Screening: The compound would be screened against a broad panel of biological targets, including GPCRs (histamine, serotonin, dopamine receptors), key enzymes in inflammatory pathways (e.g., cyclooxygenases), and a panel of cancer cell lines to assess cytotoxicity.

Step 2: Hit Confirmation and Dose-Response: Any "hits" from the primary screen would be confirmed, and full dose-response curves would be generated to determine potency (e.g., IC₅₀ or EC₅₀ values).

Step 3: Selectivity and Mechanism of Action Studies: For confirmed hits, selectivity profiling against related targets would be conducted. Further mechanistic studies, such as microtubule polymerization assays or specific enzyme kinetics, would be performed to elucidate the mechanism of action.

Analytical Method Development for Biological Matrices

To support future pharmacokinetic and toxicological studies, robust analytical methods for the quantification of 2-nitro-11H-dibenzo[b,e][1][2]dioxepine in biological matrices (e.g., plasma, urine) are required.[6][11]

Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

Protocol Outline:

  • Sample Preparation: Develop a robust extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte from the biological matrix.

  • Chromatographic Separation: Optimize an HPLC method (e.g., reversed-phase chromatography) to achieve good separation of the analyte from endogenous matrix components.

  • Mass Spectrometric Detection: Optimize MS/MS parameters (e.g., precursor and product ions, collision energy) for sensitive and specific detection using multiple reaction monitoring (MRM).

  • Method Validation: Validate the method according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

2-nitro-11H-dibenzo[b,e][1][2]dioxepine is a readily synthesizable compound whose full therapeutic potential remains unexplored. Based on the established pharmacological profile of its core scaffold, this molecule represents a promising starting point for drug discovery programs, particularly in the areas of inflammation, allergies, and oncology. The immediate next steps for researchers should focus on a comprehensive biological screening to identify its primary pharmacological activity, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The protocols and workflows outlined in this guide provide a strategic framework for initiating such an investigation.

References

  • Synthesis and acylation of 2‐nitro‐11H‐dibenzo[b,e][1][2]dioxepin - Scite.ai . Available at: [Link]

  • Dibenzo[b,f][1][2]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - ResearchGate . Available at: [Link]

  • Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1][2]dioxepinacetic acids - PubMed . Available at: [Link]

  • 2-nitro-11H-dibenzo[b,e][1][2]dioxepine - 迈纳科技商城-化学试剂 . Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine . Available at: [Link]

  • Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology - MDPI . Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI . Available at: [Link]

  • An Improved Profess For Synthesis Of Dibenzo-[B,F][1][2]-Thiazepine-11-(10H)-One . Available at: [Link]

  • (PDF) Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Available at: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC . Available at: [Link]

  • Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PubMed Central . Available at: [Link]

  • 7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1][2]dioxepine - PubChem . Available at: [Link]

  • Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - MDPI . Available at: [Link]

  • Dibenzo[d,f][1][7] dioxepine derivatives: A review - ResearchGate . Available at: [Link]

  • Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview - IJPPR . Available at: [Link]

  • 11H-Dibenzo(b,e)(1,4)dioxepin-11-one - PubChem . Available at: [Link]

  • Analytical methodologies for the determination of benzodiazepines in biological samples . Available at: [Link]

A Comprehensive Technical Guide to 2-nitro-11H-dibenzo[b,e]dioxepine: Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-11H-dibenzo[b,e]dioxepine is a tricyclic organic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural framework, a nitro-substituted dibenzo[1][2]dioxepine, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The core 11H-dibenzo[b,e][1][2]dioxepine structure has been a precursor for developing anti-inflammatory and analgesic agents.[1] Furthermore, derivatives of dibenzo[1][2]dioxepine have been explored for their anti-tumor properties.[1] This guide provides a detailed examination of the fundamental chemical properties of 2-nitro-11H-dibenzo[b,e]dioxepine, focusing on its molecular formula and weight, and the analytical methodologies employed for their determination.

Core Molecular Attributes

The fundamental identity of a chemical compound is encapsulated in its molecular formula and molecular weight. These parameters are critical for stoichiometric calculations in synthesis, structural elucidation, and analytical characterization.

Molecular Formula: C₁₃H₉NO₄

The molecular formula of 2-nitro-11H-dibenzo[b,e]dioxepine is C₁₃H₉NO₄ .[1][3] This formula delineates the precise number of atoms of each element present in one molecule of the compound.

  • Carbon (C): 13 atoms

  • Hydrogen (H): 9 atoms

  • Nitrogen (N): 1 atom

  • Oxygen (O): 4 atoms

This composition is foundational to understanding the compound's structure and reactivity. The presence of the nitro group (NO₂) is a key feature, significantly influencing the electronic properties and potential biological activity of the molecule.

Molecular Weight: 243.22 g/mol

The molecular weight of 2-nitro-11H-dibenzo[b,e]dioxepine is 243.22 g/mol .[1] This value is calculated by summing the atomic weights of all constituent atoms in the molecular formula. The precise mass is a critical parameter for a multitude of experimental procedures.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1312.011156.143
Hydrogen (H)91.0089.072
Nitrogen (N)114.00714.007
Oxygen (O)415.99963.996
Total 243.218

Note: The slight difference from the cited 243.22 g/mol is due to rounding of atomic weights.

Structural Context and Synthesis

The arrangement of the atoms defined by the molecular formula gives rise to the unique three-dimensional structure of 2-nitro-11H-dibenzo[b,e]dioxepine. A one-pot synthesis method for the 11H-dibenzo[b,e][1][2]dioxepin ring system has been described, involving the reaction of catechol with an o-chlorobenzyl chloride.[4] A similar reaction under specific conditions, starting from 1,2-dihydroxybenzene and 2-chloro-5-nitrobenzyl chloride, has been noted in the synthesis of 2-nitro-11H-dibenzo[b,e][1][2]dioxepin.[4]

Caption: Simplified reaction scheme for the synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine.

Experimental Validation of Molecular Formula and Weight

The theoretical molecular formula and weight are confirmed through rigorous analytical techniques. These methods provide empirical evidence of the compound's composition and mass.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary method for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of 2-nitro-11H-dibenzo[b,e]dioxepine is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).

  • Acceleration: The molecular ions are accelerated in an electric field.

  • Deflection: The ions are then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio of the ion.

  • Detection: A detector measures the abundance of ions at each mass-to-charge ratio, generating a mass spectrum.

The resulting mass spectrum will show a peak corresponding to the molecular ion, which directly provides the molecular weight of the compound. For 2-nitro-11H-dibenzo[b,e]dioxepine, a prominent peak at m/z 243 would be expected.

Caption: A generalized workflow for mass spectrometry analysis.

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements in a compound. This data is then used to derive the empirical formula, which can be compared to the molecular formula.

Experimental Protocol: Combustion Analysis

  • Sample Weighing: A precise mass of the 2-nitro-11H-dibenzo[b,e]dioxepine sample is weighed.

  • Combustion: The sample is combusted in a furnace in the presence of excess oxygen. This converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂.

  • Separation and Detection: The combustion products are passed through a series of traps that selectively absorb each component. The amount of each gas is quantified.

  • Calculation: From the masses of CO₂, H₂O, and N₂, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated. The percentage of oxygen is typically determined by difference.

The resulting percentage composition can be used to calculate the empirical formula, which should be consistent with the molecular formula of C₁₃H₉NO₄.

Conclusion

The molecular formula (C₁₃H₉NO₄) and molecular weight (243.22 g/mol ) of 2-nitro-11H-dibenzo[b,e]dioxepine are fundamental parameters that underpin its chemical identity and utility in research and development. The experimental validation of these values through techniques such as mass spectrometry and elemental analysis is a critical step in ensuring the purity and confirming the structure of this important chemical building block. A thorough understanding of these core attributes is essential for scientists and professionals engaged in the synthesis and application of novel compounds in drug discovery and development.

References

  • Synthesis and acylation of 2‐nitro‐11H‐dibenzo[b,e][1][2]dioxepin - Scite.ai. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Proposed One-Pot Synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed one-pot synthetic protocol for 2-nitro-11H-dibenzo[b,e]dioxepine, a heterocyclic compound of interest in medicinal chemistry and materials science. While a direct, validated one-pot synthesis for this specific molecule is not extensively documented in current literature, this application note presents a theoretically sound and experimentally viable approach. The proposed synthesis is based on a tandem intermolecular nucleophilic substitution followed by an intramolecular Williamson ether synthesis. This guide provides a detailed reaction mechanism, a step-by-step experimental protocol, and a discussion of the underlying chemical principles to facilitate its implementation and further optimization by researchers in the field.

Introduction

Dibenzo[b,e]dioxepine scaffolds are a class of seven-membered heterocyclic compounds that have garnered significant interest due to their presence in natural products and their potential pharmacological activities. The introduction of a nitro group onto this scaffold can serve as a handle for further functionalization or to modulate the electronic properties and biological activity of the parent molecule. The development of efficient, one-pot syntheses for such derivatives is highly desirable as it reduces reaction time, minimizes waste, and can improve overall yield by avoiding the isolation of intermediates.

This application note details a proposed one-pot synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine. The strategy involves the reaction of 4-nitro-1,2-benzenediol (4-nitrocatechol) with α,α'-dibromo-o-xylene in the presence of a suitable base. The reaction is designed to proceed through two sequential SN2 reactions within a single reaction vessel.

Proposed Reaction Mechanism

The proposed one-pot synthesis involves a tandem reaction sequence as illustrated below. The reaction is initiated by the deprotonation of the more acidic hydroxyl group of 4-nitrocatechol by a base, such as potassium carbonate. The resulting phenoxide then acts as a nucleophile, attacking one of the benzylic carbons of α,α'-dibromo-o-xylene in an intermolecular SN2 reaction to form an intermediate. The second hydroxyl group is then deprotonated, and a subsequent intramolecular SN2 reaction leads to the formation of the seven-membered dioxepine ring.

Reaction_Mechanism Proposed Reaction Mechanism for the One-Pot Synthesis reactant1 4-Nitro-1,2-benzenediol intermediate1 Intermediate Phenoxide reactant1->intermediate1 Deprotonation reactant2 α,α'-Dibromo-o-xylene intermediate2 Open-chain Ether reactant2->intermediate2 base Base (e.g., K2CO3) intermediate1->intermediate2 Intermolecular SN2 intermediate3 Cyclization Precursor intermediate2->intermediate3 Deprotonation product 2-Nitro-11H-dibenzo[b,e]dioxepine intermediate3->product Intramolecular Williamson Ether Synthesis (SN2)

Caption: Proposed reaction pathway for the one-pot synthesis.

Experimental Protocol

This protocol is a proposed starting point for the synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary to achieve the desired yield and purity.

Materials:

  • 4-Nitro-1,2-benzenediol (4-nitrocatechol)

  • α,α'-Dibromo-o-xylene

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitro-1,2-benzenediol (1.0 eq), finely ground anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add a solution of α,α'-dibromo-o-xylene (1.1 eq) in anhydrous DMF dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x ).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x ), followed by brine (1 x ).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-nitro-11H-dibenzo[b,e]dioxepine.

Parameter Proposed Value Notes
Reactant Ratio 1.0 (4-nitrocatechol) : 1.1 (dibromide) : 2.5 (base)A slight excess of the dihalide and a larger excess of the base are used to drive the reaction to completion.
Solvent Anhydrous DMFA polar aprotic solvent is suitable for SN2 reactions.
Temperature 80-90 °CElevated temperature is likely required for both the intermolecular and intramolecular steps.
Reaction Time 12-24 hoursThe reaction should be monitored by TLC to determine the optimal time.

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected to show characteristic peaks for the aromatic protons and the benzylic protons of the dioxepine ring.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitro group and ether linkages.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • α,α'-Dibromo-o-xylene is a lachrymator and should be handled with care.

  • DMF is a potential teratogen and should be handled with appropriate caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Discussion and Field-Proven Insights

The proposed one-pot synthesis leverages the principles of the Williamson ether synthesis. The choice of a strong base and a polar aprotic solvent is crucial for promoting the SN2 mechanism. The intramolecular cyclization to form the seven-membered ring is generally feasible, though it may be slower than the formation of five- or six-membered rings.[1][2] The use of finely ground potassium carbonate increases its surface area and reactivity.

The nitro group on the catechol starting material is electron-withdrawing, which increases the acidity of the hydroxyl groups, facilitating their deprotonation. The reaction temperature is a critical parameter that may require optimization. Higher temperatures could lead to side reactions, while lower temperatures may result in slow reaction rates.

This proposed protocol provides a solid foundation for the synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine. Researchers are encouraged to explore variations in the base, solvent, and temperature to optimize the reaction for their specific needs.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link][3]

  • Lumen Learning. Williamson ether synthesis. [Link][1]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link][2]

  • Wikipedia. Williamson ether synthesis. [Link][4]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link][5]

Sources

The Dual-Edged Sword: Harnessing 2-Nitro-11H-dibenzo[b,e]dioxepine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 11H-dibenzo[b,e]dioxepine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. The strategic introduction of a nitro group, a potent electron-withdrawing moiety, at the 2-position of this tricyclic system presents a compelling avenue for the development of novel therapeutics. This document provides a comprehensive guide to the potential applications of 2-nitro-11H-dibenzo[b,e]dioxepine, exploring its synthetic accessibility, and proposing detailed protocols for its use as a lead compound in drug discovery programs. We delve into the rationale behind leveraging the nitro group's unique electronic and metabolic properties to potentially engender or enhance activity against various biological targets, while also addressing the associated toxicological considerations.

Introduction: The Allure of the Dibenzo[b,e]dioxepine Scaffold

The dibenzo[b,e]dioxepine core is a structurally rigid, three-dimensional framework that has proven to be a versatile template for engaging with a variety of biological targets. Its derivatives have been investigated for a range of therapeutic applications, including anti-inflammatory, analgesic, antiallergic, and antipsychotic activities. The inherent conformational constraints of the seven-membered central ring, fused to two phenyl rings, provide a well-defined orientation of substituents, which is crucial for specific molecular recognition at receptor binding sites or enzyme active sites.

The introduction of a nitro (-NO₂) group onto this scaffold is a deliberate strategy to modulate its physicochemical and pharmacological properties. The nitro group is a strong electron-withdrawing group that can significantly alter the electron density of the aromatic rings, influencing pKa, lipophilicity, and metabolic stability.[1][2] Furthermore, the nitro group can act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological macromolecules.[3]

Perhaps most intriguingly, the nitroaromatic moiety is a well-known substrate for bioreductive activation.[4][5] In hypoxic environments, such as those found in solid tumors or sites of anaerobic infection, nitroreductase enzymes can reduce the nitro group to highly reactive intermediates, including nitroso and hydroxylamine species.[2] This localized activation can be exploited to achieve selective toxicity against cancer cells or pathogenic microorganisms.[5]

Potential Therapeutic Applications of 2-Nitro-11H-dibenzo[b,e]dioxepine

Based on the known activities of the parent scaffold and the versatile nature of the nitro group, we propose several promising therapeutic avenues for 2-nitro-11H-dibenzo[b,e]dioxepine and its derivatives:

  • Hypoxia-Activated Anticancer Agents: The presence of the nitro group makes this compound a prime candidate for development as a hypoxia-activated prodrug.[5] Many solid tumors exhibit regions of low oxygen, where the selective reduction of the nitro group could release a cytotoxic payload, leading to targeted tumor cell killing while sparing healthy, well-oxygenated tissues.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents.[2] The reductive activation of the nitro group can generate reactive nitrogen species that are toxic to a broad spectrum of bacteria and protozoa. 2-Nitro-11H-dibenzo[b,e]dioxepine could be investigated for activity against anaerobic bacteria or parasites that thrive in low-oxygen environments.

  • Anti-inflammatory and Analgesic Drugs: Derivatives of the related 11H-dibenzo[b,e][3][4]dioxepin scaffold have shown potent anti-inflammatory and analgesic activities, in part through the inhibition of prostaglandin synthetase.[5] The strong electron-withdrawing nature of the nitro group could enhance the acidity of appended acidic moieties (e.g., carboxylic acids), potentially leading to improved inhibitory activity.

  • Central Nervous System (CNS) Agents: The dibenzoxepine scaffold is a key feature of several CNS-active drugs. The polarity and hydrogen bonding capacity of the nitro group could be leveraged to fine-tune blood-brain barrier permeability and receptor binding affinity for targets within the CNS.

Synthetic Considerations and Protocols

The synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine can be approached through several routes. A plausible and efficient method involves the Williamson ether synthesis to construct the central dioxepine ring, followed by regioselective nitration.

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Alternative: Nitration of Parent Scaffold A Catechol C 2-Nitro-11H-dibenzo[b,e]dioxepine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Chloro-5-nitrobenzyl chloride B->C D 11H-Dibenzo[b,e]dioxepine F 2-Nitro-11H-dibenzo[b,e]dioxepine + Isomers D->F E Nitrating Agent (e.g., HNO3/H2SO4) E->F

Caption: Proposed synthetic routes to 2-nitro-11H-dibenzo[b,e]dioxepine.

Detailed Synthetic Protocol

Protocol 1: Synthesis of 2-Nitro-11H-dibenzo[b,e]dioxepine via Williamson Ether Synthesis

Materials:

  • Catechol

  • 2-Chloro-5-nitrobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of catechol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Slowly add a solution of 2-chloro-5-nitrobenzyl chloride (1.1 eq) in anhydrous DMF to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-nitro-11H-dibenzo[b,e]dioxepine.

Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols for Biological Evaluation

The following protocols are designed to screen 2-nitro-11H-dibenzo[b,e]dioxepine for its potential therapeutic activities.

Hypoxia-Selective Cytotoxicity Assay

Hypoxia Assay Workflow A Seed cancer cells in 96-well plates B Incubate under normoxic (21% O2) and hypoxic (1% O2) conditions A->B C Treat with varying concentrations of 2-nitro-11H-dibenzo[b,e]dioxepine B->C D Incubate for 48-72 hours C->D E Assess cell viability (e.g., MTT or CellTiter-Glo assay) D->E F Calculate IC50 values and hypoxic cytotoxicity ratio (HCR) E->F

Caption: Workflow for assessing hypoxia-selective cytotoxicity.

Protocol 2: In Vitro Hypoxia-Selective Cytotoxicity Assay

Objective: To determine if 2-nitro-11H-dibenzo[b,e]dioxepine exhibits selective toxicity to cancer cells under hypoxic conditions.

Materials:

  • Human tumor cell line (e.g., HCT116, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-Nitro-11H-dibenzo[b,e]dioxepine stock solution in DMSO

  • Hypoxia chamber or incubator with controlled O₂ levels

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells into two sets of 96-well plates at an appropriate density and allow them to adhere overnight.

  • Place one set of plates in a normoxic incubator (21% O₂, 5% CO₂) and the other set in a hypoxic incubator (1% O₂, 5% CO₂).

  • After 24 hours of pre-incubation, treat the cells with a serial dilution of 2-nitro-11H-dibenzo[b,e]dioxepine. Include a vehicle control (DMSO).

  • Incubate the plates for an additional 48-72 hours under their respective oxygen conditions.

  • Assess cell viability using a standard assay according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for both normoxic and hypoxic conditions.

  • Determine the Hypoxic Cytotoxicity Ratio (HCR) = IC₅₀ (normoxic) / IC₅₀ (hypoxic). An HCR > 2 is generally considered significant.

Antimicrobial Susceptibility Testing

Protocol 3: Broth Microdilution Assay for a Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of 2-nitro-11H-dibenzo[b,e]dioxepine that inhibits the visible growth of a target microorganism.

Materials:

  • Target anaerobic bacterial strain (e.g., Bacteroides fragilis)

  • Appropriate anaerobic broth medium

  • 96-well microtiter plates

  • 2-Nitro-11H-dibenzo[b,e]dioxepine stock solution in DMSO

  • Anaerobic incubation system (e.g., anaerobic jar or chamber)

  • Positive control antibiotic (e.g., metronidazole)

Procedure:

  • Prepare a serial two-fold dilution of 2-nitro-11H-dibenzo[b,e]dioxepine in the anaerobic broth in a 96-well plate.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with DMSO).

  • Incubate the plates under anaerobic conditions at 37 °C for 24-48 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in a clear and concise format.

Table 1: Hypothetical Cytotoxicity Data for 2-Nitro-11H-dibenzo[b,e]dioxepine

Cell LineIC₅₀ (Normoxia, µM)IC₅₀ (Hypoxia, µM)Hypoxic Cytotoxicity Ratio (HCR)
HCT116> 10012.5> 8
A54985.29.88.7

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. For instance, in the hypoxia assay, the comparison between normoxic and hypoxic conditions for the same cell line provides an internal control for assessing selectivity. Similarly, the use of a known antibiotic in the MIC assay serves as a positive control to ensure the validity of the experimental setup.

Conclusion and Future Directions

2-Nitro-11H-dibenzo[b,e]dioxepine is a promising, yet underexplored, scaffold in medicinal chemistry. Its synthesis is feasible through established chemical transformations, and its unique electronic and metabolic properties, conferred by the nitro group, open up exciting possibilities for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The protocols outlined in this document provide a solid foundation for researchers to begin to unlock the full potential of this intriguing molecule. Further work should focus on the synthesis of a library of derivatives to establish structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of this promising new class of compounds.

References

  • MDPI. (n.d.). Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • ACS Publications. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Hagmann, W. K., Dorn, C. P., Frankshun, R. A., O'Grady, L. A., Bailey, P. J., Rackham, A., & Dougherty, H. W. (1986). Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b,e][3][4]dioxepinacetic acids. Journal of Medicinal Chemistry, 29(8), 1436–1441. [Link]

Sources

Application Notes & Protocols: 2-nitro-11H-dibenzo[b,e]dioxepine as a Research Tool in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers on the utility of 2-nitro-11H-dibenzo[b,e]dioxepine as a research tool. While specific biological data for this compound is limited, its core structure is a "privileged scaffold" in medicinal chemistry, associated with a wide array of biological activities. The presence of a nitro group adds another dimension of chemical reactivity and potential bioactivity. This guide focuses on leveraging this structural information to explore the compound's potential as a cytotoxic agent, an anti-inflammatory agent, and a versatile synthetic intermediate for the development of novel chemical entities. We provide the scientific rationale and detailed screening protocols to empower researchers to investigate its therapeutic potential.

Scientific Profile and Rationale for Use

2-nitro-11H-dibenzo[b,e]dioxepine is a tricyclic organic compound belonging to the dibenzo[1][2]dioxepine class.[3] While this specific molecule is not extensively characterized in the literature, its structural components—the dibenzo[b,e]dioxepine core and the nitro functional group—provide a strong rationale for its investigation as a research tool.

  • The Dibenzo[b,e]dioxepine Scaffold: Derivatives built on this tricyclic system have demonstrated significant biological potential. Research has shown that compounds with this core structure can act as potent anti-inflammatory and analgesic agents, primarily through the inhibition of prostaglandin synthetase.[4] Furthermore, the closely related dibenzo[b,f]oxepine scaffold is found in molecules with antipsychotic, antitumor, and anti-estrogenic properties.[5][6] Some derivatives have been shown to exert cytotoxic effects on cancer cell lines like HeLa and U87 by interacting with tubulin at the colchicine binding site.[7][8]

  • The Nitro (-NO₂) Functional Group: The nitro group is a well-established pharmacophore in medicinal chemistry, though it can also act as a toxicophore.[9][10] Its strong electron-withdrawing nature significantly alters a molecule's electronic properties.[9] In many known drugs, the nitro group is crucial for biological activity, which is often exerted after bioreduction within cells to produce reactive nitroso and superoxide species. These reactive intermediates can induce cellular damage and death, a mechanism exploited in antimicrobial and anticancer agents.[10]

Hypothesis for Investigation: Based on its structure, 2-nitro-11H-dibenzo[b,e]dioxepine is a prime candidate for biological screening. Its primary value as a research tool lies in its potential as a hit compound in assays for:

  • Cytotoxicity: Against proliferative cancer cells.

  • Anti-inflammatory Activity: Via inhibition of key inflammatory enzymes.

  • Synthetic Elaboration: As a chemical building block for creating libraries of new derivatives to explore structure-activity relationships (SAR).

Chemical and Physical Properties
PropertyValueSource
CAS Number 102492-62-6[3]
Molecular Formula C₁₃H₉NO₄[3]
Molecular Weight 243.22 g/mol [3]
IUPAC Name 8-nitro-6H-benzo[b][1][2]benzodioxepine[3]

A known synthesis route involves the reaction of catechol (1,2-dihydroxybenzene) with 2-chloro-5-nitrobenzyl chloride in anhydrous dimethylformamide (DMF) with a strong base like potassium t-butoxide under reflux conditions.[1]

Application Note I: Screening for Cytotoxic Activity

Rationale: The dibenzo-oxepine scaffold is known to interact with tubulin, a critical component of the cytoskeleton involved in mitosis.[7][8] Agents that disrupt microtubule dynamics are potent anticancer drugs. The addition of a nitro group, known for its cytotoxic potential via redox cycling, provides a strong impetus to screen this compound for activity against cancer cell lines.[9][10]

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) D Prepare Serial Dilutions of Compound A->D B Culture Cancer Cell Lines (e.g., HeLa, U87) C Seed Cells in 96-well Plate B->C E Treat Cells with Compound (e.g., 0.1 to 100 µM) C->E D->E F Incubate for 48-72 hours E->F G Add Viability Reagent (e.g., MTT, PrestoBlue™) F->G H Incubate and Read Absorbance or Fluorescence G->H I Calculate % Viability vs. Control H->I J Plot Dose-Response Curve and Determine IC₅₀ I->J

Caption: Workflow for assessing the cytotoxicity of 2-nitro-11H-dibenzo[b,e]dioxepine.

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • 2-nitro-11H-dibenzo[b,e]dioxepine

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • HeLa or U87 cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-nitro-11H-dibenzo[b,e]dioxepine in DMSO. Store at -20°C.

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute cells in complete medium and seed 5,000 cells (in 100 µL) per well into a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the compound stock in complete medium. A common final concentration range is 0.1, 1, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells. b. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells. c. Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells. d. Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Assay and Readout: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well. d. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot viability (%) versus log[concentration] and use non-linear regression to determine the IC₅₀ value.

Application Note II: Screening for Anti-inflammatory Activity

Rationale: Acetic acid derivatives of the parent 11H-dibenzo[b,e][1][2]dioxepine scaffold are potent inhibitors of prostaglandin synthetase (cyclooxygenase or COX enzymes).[4] The COX enzymes are central to the inflammatory pathway. Therefore, screening the title compound for inhibitory activity against COX-1 and COX-2 is a logical step in characterizing its biological profile.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol uses a commercially available colorimetric inhibitor screening assay kit, which measures the peroxidase activity of the COX enzymes.

Materials:

  • 2-nitro-11H-dibenzo[b,e]dioxepine

  • COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, chromogen)

  • DMSO

  • Microplate reader (590 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Reagent Preparation: Prepare all kit components (assay buffer, heme, enzymes, substrate, chromogen) according to the manufacturer's manual.

  • Assay Execution (performed in duplicate for both COX-1 and COX-2): a. To wells of a 96-well plate, add:

    • 150 µL Assay Buffer
    • 10 µL Heme
    • 10 µL Enzyme (either COX-1 or COX-2)
    • 10 µL of various dilutions of the test compound (or a known inhibitor like celecoxib for control). b. Mix gently and incubate for 15 minutes at 25°C. c. Initiate the reaction by adding 10 µL of Arachidonic Acid (substrate). d. Shake for 15 seconds and then add 10 µL of the colorimetric substrate (TMPD). e. Shake for 5 minutes at 25°C.
  • Readout and Analysis: a. Read the absorbance at 590 nm. b. Calculate the percent inhibition for each concentration compared to the control (no inhibitor). c. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

Application Note III: Use as a Synthetic Intermediate

Rationale: The nitro group is one of the most versatile functional groups in organic synthesis. It can be readily reduced to a primary amine (-NH₂). This amine then serves as a synthetic handle to generate a diverse library of analogues (e.g., amides, sulfonamides, ureas) for detailed Structure-Activity Relationship (SAR) studies. This allows researchers to systematically modify the parent structure to optimize for potency, selectivity, or pharmacokinetic properties.

Workflow for Synthetic Elaboration and SAR

G cluster_sar Structure-Activity Relationship (SAR) Library A 2-nitro-11H-dibenzo[b,e]dioxepine (Parent Compound) B Nitro Group Reduction (e.g., SnCl₂, H₂, Pd/C) A->B C 2-amino-11H-dibenzo[b,e]dioxepine (Key Intermediate) B->C D Amide Synthesis (R-COCl) C->D E Sulfonamide Synthesis (R-SO₂Cl) C->E F Urea Synthesis (R-NCO) C->F G Library of Novel Analogues D->G E->G F->G H Biological Screening (Re-run Protocols 1 & 2) G->H

Caption: Synthetic utility of the title compound for generating an SAR library.

This workflow transforms the initial compound from a simple screening hit into a valuable scaffold for a medicinal chemistry program. By creating and testing a library of derivatives, researchers can identify the specific structural features required for optimal biological activity.

Safety and Handling

2-nitro-11H-dibenzo[b,e]dioxepine is intended for research use only. As with any uncharacterized chemical, it should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed information.

References

  • Scite.ai. Synthesis and acylation of 2‐nitro‐11H‐dibenzo[b,e][1][2]dioxepin. Available from: [Link]

  • MDPI. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. (2021-10-13). Available from: [Link]

  • PubMed Central (PMC). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available from: [Link]

  • Semantic Scholar. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023-07-27). Available from: [Link]

  • ResearchGate. Dibenzo[b,f]oxepines: Syntheses and applications. A review. (2025-08-06). Available from: [Link]

  • PubMed. The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds. (2019-12-19). Available from: [Link]

  • ResearchGate. Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. (2025-08-07). Available from: [Link]

  • Mainreagents. 2-nitro-11H-dibenzo[b,e][1][2]dioxepine. Available from: [Link]

  • PubMed. Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1][2]dioxepinacetic acids. Available from: [Link]

  • NIH. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. (2025-10-06). Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Strategies in the synthesis of dibenzo[b,f]heteropines. (2023-05-22). Available from: [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

  • PubChem. 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine. Available from: [Link]

  • PubMed. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). Available from: [Link]

  • ResearchGate. Iron(II) promoted direct synthesis of dibenzo[ b,e ]oxepin-11(6H)-one derivatives with biological activity. A short synthesis of doxepin. (2025-08-06). Available from: [Link]

  • MDPI. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Available from: [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Nitro-11H-dibenzo[b,e]dioxepine in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-nitro-11H-dibenzo[b,e]dioxepine as a key intermediate in the synthesis of potent anti-inflammatory agents. This document elucidates the synthetic pathway from the nitrated dibenzodioxepine core to the clinically relevant anti-inflammatory compound, Isoxepac. Furthermore, it delves into the mechanistic underpinnings of the final compound's therapeutic action.

Introduction: The Strategic Importance of the Dibenzo[b,e]dioxepine Scaffold

The dibenzo[b,e]dioxepine heterocyclic system is a privileged scaffold in medicinal chemistry, conferring a unique three-dimensional conformation that allows for effective interaction with a variety of biological targets. The introduction of a nitro group at the 2-position of this scaffold creates a versatile intermediate, 2-nitro-11H-dibenzo[b,e]dioxepine, which serves as a crucial building block for the synthesis of a class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide focuses on the synthesis and application of Isoxepac, a prominent anti-inflammatory agent derived from this nitrated precursor. Isoxepac has demonstrated significant analgesic, and antipyretic activities, primarily through the inhibition of prostaglandin synthesis.[1]

The synthetic strategy detailed herein highlights a robust pathway to access this important class of molecules, providing a foundation for further derivatization and the development of novel therapeutics.

Synthetic Workflow Overview

The overall synthetic strategy involves a two-stage process. The first stage is the construction of the core 2-nitro-11H-dibenzo[b,e]dioxepine ring system. The second stage involves the elaboration of this intermediate to yield the active pharmaceutical ingredient, Isoxepac.

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: API Synthesis Catechol Catechol Williamson_Ether_Synthesis Williamson Ether Synthesis Catechol->Williamson_Ether_Synthesis Nitrobenzyl_Chloride 2-Chloro-5-nitrobenzyl chloride Nitrobenzyl_Chloride->Williamson_Ether_Synthesis Precursor 2-Nitro-11H-dibenzo[b,e]dioxepine Functional_Group_Transformation Functional Group Transformation Precursor->Functional_Group_Transformation Reduction & Acylation (Conceptual Pathway) Precursor->Functional_Group_Transformation Williamson_Ether_Synthesis->Precursor Intramolecular Cyclization Isoxepac_Precursor p-Hydroxyphenylacetic acid & Phthalide Isoxepac Isoxepac (Active Anti-inflammatory Agent) Functional_Group_Transformation->Isoxepac

Caption: High-level overview of the synthetic workflow.

Experimental Protocols

Synthesis of 2-Nitro-11H-dibenzo[b,e]dioxepine (Precursor)

The synthesis of the nitrated dibenzodioxepine core is achieved via a Williamson ether synthesis followed by an intramolecular cyclization. This reaction is typically performed under drastic conditions to drive the reaction to completion.[1]

Protocol 1: Synthesis of 2-Nitro-11H-dibenzo[b,e]dioxepine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous dimethylformamide (DMF).

  • Reagent Addition: To the solvent, add catechol (1,2-dihydroxybenzene) and potassium tert-butoxide. Stir the mixture under a nitrogen atmosphere until the catechol has fully dissolved and formed the dipotassium salt.

  • Nucleophilic Substitution: Slowly add a solution of 2-chloro-5-nitrobenzyl chloride in anhydrous DMF to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 153°C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is critical to prevent the quenching of the strong base, potassium tert-butoxide, by atmospheric moisture.

  • Strong Base: Potassium tert-butoxide is a powerful base required to deprotonate both hydroxyl groups of catechol, forming the dianion which is a potent nucleophile.

  • High Temperature: The high reflux temperature is necessary to overcome the activation energy for both the initial nucleophilic substitution and the subsequent intramolecular cyclization to form the seven-membered ring.

Synthesis of Isoxepac (Anti-inflammatory Agent)

While the direct conversion of 2-nitro-11H-dibenzo[b,e]dioxepine to Isoxepac involves multiple steps including reduction of the nitro group and subsequent acylation, a more common and well-documented industrial synthesis of Isoxepac involves a condensation and cyclization pathway starting from different precursors. A representative protocol is provided below.

Protocol 2: Synthesis of Isoxepac

This synthesis proceeds in two main steps: condensation and cyclization.

Step 1: Condensation to form 4-(2-carboxybenzyloxy)phenylacetic acid

  • Reaction Setup: In a suitable reaction vessel, dissolve p-hydroxyphenylacetic acid and phthalide in N,N-dimethylacetamide (DMAC).

  • Base Addition: Add sodium methoxide to the solution.

  • Reaction Conditions: Heat the mixture to 80-170°C under reduced pressure (0.1-10 Pa) and react for 3-10 hours.

  • Isolation: After the reaction, adjust the pH to 1-5 with an appropriate acid to precipitate the product, 4-(2-carboxybenzyloxy)phenylacetic acid.

Step 2: Cyclization to form Isoxepac

  • Reaction Setup: Dissolve the 4-(2-carboxybenzyloxy)phenylacetic acid obtained from the previous step in glacial acetic acid.

  • Cyclizing Agent: Add polyphosphoric acid to the solution.

  • Reaction Conditions: Heat the mixture to 30-100°C under reduced pressure (0.1-10 Pa) and react for 3-12 hours.

  • Isolation and Purification: Cool the reaction mixture to induce crystallization of the crude Isoxepac. The crude product can be purified by recrystallization from ethyl acetate.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Isoxepac, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that are key mediators of inflammation, pain, and fever.

The biosynthesis of prostaglandins is initiated by the release of arachidonic acid from cell membrane phospholipids by the enzyme phospholipase A2. Arachidonic acid is then converted into prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 is a common precursor for various prostaglandins and thromboxanes.

There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: Inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammation and pain.

Isoxepac inhibits the activity of both COX-1 and COX-2, thereby blocking the conversion of arachidonic acid to PGH2 and subsequently reducing the production of inflammatory prostaglandins.

Prostaglandin Synthesis Pathway and Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 & COX-2 Prostaglandins Prostaglandins (PGs) (Inflammation, Pain, Fever) PGH2->Prostaglandins Phospholipase_A2 Phospholipase A2 COX_Enzymes COX-1 & COX-2 Isoxepac Isoxepac Isoxepac->COX_Enzymes Inhibits

Caption: Mechanism of action of Isoxepac in the prostaglandin synthesis pathway.

Quantitative Data and Comparative Analysis

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Celecoxib 826.812
Diclofenac 0.0760.0262.9
Ibuprofen 12800.15
Indomethacin 0.00900.310.029
Meloxicam 376.16.1

Data compiled from various sources for comparative purposes.

Interpretation of Data:

  • Non-selective inhibitors (e.g., Ibuprofen, Indomethacin) have low COX-1/COX-2 ratios, indicating that they inhibit both isoforms at similar concentrations. This can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.

  • COX-2 selective inhibitors (e.g., Celecoxib) have high COX-1/COX-2 ratios, meaning they are more potent at inhibiting the inflammatory COX-2 enzyme than the homeostatic COX-1 enzyme, which can reduce certain side effects.

Based on its classification as a traditional NSAID, Isoxepac is expected to exhibit a non-selective or moderately selective inhibition profile.

Conclusion and Future Directions

2-Nitro-11H-dibenzo[b,e]dioxepine is a valuable synthetic intermediate for the development of anti-inflammatory agents. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize and evaluate compounds based on the dibenzo[b,e]dioxepine scaffold. Future research could focus on the synthesis of novel analogs with improved potency and selectivity for the COX-2 enzyme, potentially leading to the development of safer and more effective anti-inflammatory drugs. Further quantitative structure-activity relationship (QSAR) studies could also aid in the rational design of next-generation inhibitors.

References

  • Scite.ai. (n.d.). Synthesis and acylation of 2-nitro-11H-dibenzo[b,e][1][2]dioxepin. Retrieved from [Link]

  • Google Patents. (n.d.). CN102838582A - Preparation method of isoxepac.
  • PubMed. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating 2-nitro-11H-dibenzo[b,e]dioxepine as a Novel Scaffold for PARP Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the investigation of 2-nitro-11H-dibenzo[b,e]dioxepine as a potential starting scaffold for the development of novel Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide is structured to provide not only step-by-step experimental protocols but also the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot effectively.

Section 1: Scientific Rationale and Strategic Overview

The Central Role of PARP in Genomic Stability

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical to a range of cellular functions, including chromatin remodeling, gene transcription, and, most notably, the DNA damage response.[1][2] The most abundant member, PARP1, acts as a primary sensor for DNA single-strand breaks (SSBs), which can arise from oxidative stress or as intermediates in base excision repair (BER).[3][4] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[3][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.[3]

PARP Inhibition and the Principle of Synthetic Lethality

The development of PARP inhibitors (PARPi) represents a landmark in targeted cancer therapy.[1][6] PARPi function by competing with NAD+ at the catalytic site of PARP, preventing the formation of PAR chains and thereby stalling the SSB repair process.[7] This inhibition has profound consequences in cancer cells harboring defects in other DNA repair pathways, particularly the homologous recombination (HR) pathway used for error-free repair of double-strand breaks (DSBs).[8]

In normal cells, if SSBs are not repaired due to PARP inhibition, they can collapse replication forks during S-phase, leading to the formation of lethal DSBs. These DSBs are efficiently repaired by the HR pathway. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, these DSBs cannot be repaired, leading to genomic catastrophe and cell death.[8][9] This concept, where a deficiency in either of two genes is tolerated but a simultaneous deficiency is lethal, is known as "synthetic lethality".[10] Furthermore, many PARP inhibitors also exert their cytotoxic effect by "trapping" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further obstructs DNA replication and repair.[8][11][12]

Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Rationale for Investigating the 2-nitro-11H-dibenzo[b,e]dioxepine Scaffold

While 2-nitro-11H-dibenzo[b,e]dioxepine is not an established PARP inhibitor, its rigid, tricyclic core structure presents a compelling starting point for a fragment-based or scaffold-hopping drug design strategy. Many potent PARP inhibitors feature heterocyclic ring systems that occupy the NAD+ binding pocket.[10][13][14] The dibenzo[b,e]dioxepine scaffold provides a unique three-dimensional conformation that can be explored for novel interactions within the PARP active site. The nitro group offers a handle for further chemical modification, allowing for the generation of a library of analogues to build a structure-activity relationship (SAR). The protocols outlined below provide a systematic approach to synthesize and test this novel scaffold for PARP inhibitory activity.

Section 2: Synthesis of the Core Scaffold

The foundational step is the reliable synthesis of the target compound. The following protocol is based on established methods for the synthesis of dibenzo[b,e]dioxepine ring systems.[15]

Protocol: One-Pot Synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine

This procedure describes a one-pot reaction involving the nucleophilic substitution between catechol and 2-chloro-5-nitrobenzyl chloride.

Materials:

  • Catechol (1,2-dihydroxybenzene)

  • 2-chloro-5-nitrobenzyl chloride

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve catechol (1.0 eq) in anhydrous DMF.

  • Base Addition: Carefully add potassium tert-butoxide (2.2 eq) to the solution in portions under a nitrogen atmosphere. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary. Stir for 30 minutes at room temperature to ensure complete formation of the diphenoxide.

  • Substrate Addition: Dissolve 2-chloro-5-nitrobenzyl chloride (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 153°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2-nitro-11H-dibenzo[b,e]dioxepine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: In Vitro Evaluation Protocols

The following workflow outlines the critical in vitro assays to determine if 2-nitro-11H-dibenzo[b,e]dioxepine has potential as a PARP inhibitor.

Caption: A logical workflow for the evaluation of a novel PARP inhibitor candidate.

Protocol: Enzymatic PARP1 Inhibition Assay (Chemiluminescent)

This assay directly measures the ability of the test compound to inhibit the catalytic activity of recombinant human PARP1.

Materials:

  • PARP1 Chemiluminescent Assay Kit (e.g., from BPS Bioscience, Trevigen)

  • Recombinant human PARP1 enzyme

  • Activated DNA (histone-coated plates)

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Test Compound (2-nitro-11H-dibenzo[b,e]dioxepine), dissolved in DMSO

  • Positive Control: Olaparib or another known PARP inhibitor

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and Olaparib in assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • To the wells of the histone-coated 96-well plate, add assay buffer.

    • Add the test compound dilutions, Olaparib (positive control), or DMSO (vehicle control).

    • Add the PARP1 enzyme to all wells except the "blank" wells.

    • Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cellular PARylation Assay (Immunofluorescence)

This assay visually confirms that the test compound can inhibit PARP activity inside cancer cells after induction of DNA damage.

Materials:

  • HeLa or similar cancer cell line

  • 96-well black, clear-bottom imaging plates

  • Hydrogen peroxide (H₂O₂) for inducing DNA damage

  • Test compound and Olaparib

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody: Anti-PAR monoclonal antibody

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse/rabbit IgG

  • DAPI for nuclear counterstaining

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well imaging plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with serial dilutions of the test compound or Olaparib for 1 hour.

  • DNA Damage Induction: Add H₂O₂ (e.g., 1 mM final concentration) to the wells for 10 minutes to induce massive SSB formation and PARP activation. Include a "no damage" control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash again and permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with the primary anti-PAR antibody overnight at 4°C.

    • Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the wells and add PBS for imaging.

    • Acquire images using a high-content imager.

    • Quantify the mean fluorescence intensity of the PAR signal within the DAPI-defined nuclear area.[16]

    • Normalize the PAR signal of treated cells to the H₂O₂-only control to determine the dose-dependent inhibition of cellular PARylation.

Protocol: Cell Viability Assay for Synthetic Lethality

This crucial assay determines if the compound selectively kills cancer cells with HR defects (BRCA mutations).

Materials:

  • BRCA1-mutant cancer cell line (e.g., UWB1.289, MDA-MB-436)

  • BRCA1-proficient, isogenic control cell line (e.g., UWB1.289+BRCA1)

  • Cell culture medium and supplements

  • Test compound and Olaparib

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding: Seed both the BRCA1-mutant and BRCA1-proficient cell lines in parallel into opaque-walled 96-well plates at an appropriate density. Allow to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for 6-7 days to allow for multiple cell divisions.[17]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration for each cell line.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) for both the mutant and proficient cell lines. A significantly lower GI₅₀ in the mutant cell line indicates synthetic lethality.

Section 4: Data Interpretation and Advanced Strategies

Interpreting Initial Results

The data gathered from the initial assays should be compiled to form a preliminary profile of the compound.

AssayParameterExample Data (Hypothetical)Interpretation
Enzymatic PARP1 Assay IC₅₀50 nMThe compound is a potent direct inhibitor of the PARP1 enzyme.
Cellular PARylation Assay IC₅₀200 nMThe compound effectively enters cells and engages its target.
Cell Viability Assay (BRCA1 mutant) GI₅₀150 nMThe compound is cytotoxic to cancer cells with HR deficiency.
Cell Viability Assay (BRCA1 proficient) GI₅₀>10 µMHigh selectivity; the compound demonstrates synthetic lethality.
Advanced Protocol Outline: Murine Xenograft Model

Positive in vitro data warrants progression to in vivo efficacy studies. Subcutaneous xenograft models are standard for preclinical evaluation.[18][19]

  • Model Selection: Use immunodeficient mice (e.g., NOD/SCID) to prevent rejection of human tumor cells.

  • Cell Implantation: Implant a BRCA-mutant human cancer cell line (e.g., MDA-MB-436) subcutaneously into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (Vehicle control, Test Compound, Positive Control like Olaparib). Administer the compound via an appropriate route (e.g., oral gavage) daily.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

  • Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups. Statistically significant TGI indicates in vivo efficacy.[17]

Section 5: References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Petropoulos, M., et al. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Li, M. L., & Yu, X. (2021). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • D'Andrea, A. D. (2018). The role of PARP1 in DNA damage response and repair and cancer therapy. Cancer Discovery, 8(6), 690-707. [Link]

  • Plummer, R. (2011). The Role of PARP in DNA Repair and its Therapeutic Exploitation. Cancer Research, 71(20), 6269-6273. [Link]

  • Li, H., et al. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 23(15), 8257. [Link]

  • Litton, J. (2024). What are PARP inhibitors?. MD Anderson Cancer Center. [Link]

  • Wikipedia contributors. (2024). PARP inhibitor. Wikipedia. [Link]

  • Audeh, M. W., & Figg, W. D. (2011). The role of PARP in DNA repair and its therapeutic exploitation. British Journal of Cancer, 105(8), 1137-1145. [Link]

  • Sonnenblick, A., et al. (2015). PARP inhibitors: its role in treatment of cancer. OncoTargets and Therapy, 8, 505-513. [Link]

  • Z-Y. Zhang, et al. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology, 1608, 313-320. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]

  • Morgan, R. K., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100311. [Link]

  • Synthesis and acylation of 2-nitro-11H-dibenzo[b,e][1][9]dioxepin. (n.d.). Scite.ai. [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. [Link]

  • Pilié, P. G., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Cancers, 14(5), 1195. [Link]

  • Kumar, S., et al. (2021). Synthesis of 2,3-dihydrobenzo[b][1][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]

  • Molecules with promising PARP inhibitor activity seen in the cellular PARylation assay. (2023). ResearchGate. [Link]

  • Makvandi, M., et al. (2015). Abstract C15: Predicting response to PARP inhibitors through quantitative measurements of PARP activity in live BRCA1 mutated cells with a radio-iodinated PARP inhibitor. Molecular Cancer Therapeutics, 14(12_Supplement_2), C15-C15. [Link]

  • Abstract 4293: In vivo imaging and tracking of a PARP inhibitor at single-cell resolution. (2012). Cancer Research, 72(8_Supplement), 4293. [Link]

  • Thomas, H. D., et al. (2017). Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Cancer Research, 77(13_Supplement), 2475. [Link]

  • Summary of inhibition measurements for PARPi with PARP1 and PARP2. (n.d.). ResearchGate. [Link]

  • Wang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269986. [Link]

  • Li, J., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 935-949. [Link]

Sources

Application Notes and Protocols for the Regioselective Friedel-Crafts Acylation of 2-Nitro-11H-dibenzo[b,e]dioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Acylation of a Privileged Heterocyclic Scaffold

The 11H-dibenzo[b,e]dioxepine scaffold is a core structural motif in a variety of biologically active molecules and advanced materials. The introduction of acyl groups into this tricyclic system via Friedel-Crafts acylation is a pivotal transformation, providing key intermediates for the synthesis of novel pharmaceutical agents and functional materials. This application note provides a detailed guide to the Friedel-Crafts acylation of a specifically substituted derivative, 2-nitro-11H-dibenzo[b,e]dioxepine .

The presence of a strongly deactivating nitro group presents a significant challenge to this electrophilic aromatic substitution reaction. However, it also offers an opportunity for highly regioselective functionalization. Understanding the interplay between the directing effects of the nitro group and the inherent reactivity of the dibenzo[b,e]dioxepine ring system is crucial for achieving the desired acylated product in high yield and purity.

This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and expected analytical characterization of the target product.

Mechanistic Considerations and Regioselectivity

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, typically formed by the reaction of an acyl halide or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1]. The acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction[1].

In the case of 2-nitro-11H-dibenzo[b,e]dioxepine, the reaction is complicated by the presence of the electron-withdrawing nitro group (-NO₂), which deactivates the benzene ring to which it is attached, making it less nucleophilic and therefore less reactive towards electrophiles[2]. However, the other benzene ring within the dibenzo[b,e]dioxepine system remains activated by the ether oxygen atoms.

The key to a successful and selective reaction lies in exploiting the differential reactivity of the two aromatic rings. The ether linkages are ortho-, para-directing activators, while the nitro group is a meta-director and a strong deactivator. The acylation is therefore expected to occur on the benzene ring that does not bear the nitro group.

Authoritative research on the acylation of the closely related 2-nitro-11H-dibenzo[b,e][1][3]dioxepin has demonstrated that the reaction proceeds with high regioselectivity, with the acyl group being introduced at the 7-position [4]. This is consistent with the directing effects of the ether oxygen, which would activate the ortho (position 6) and para (position 8) positions. Steric hindrance at the position adjacent to the central seven-membered ring likely disfavors substitution at position 6, leading to preferential acylation at the 7-position.

Experimental Workflow and Protocol

The following protocol is a representative procedure for the Friedel-Crafts acylation of 2-nitro-11H-dibenzo[b,e]dioxepine. Due to the deactivating nature of the substrate, the reaction may require slightly more forcing conditions (e.g., elevated temperature or longer reaction times) than a standard Friedel-Crafts acylation.

Diagram of the Experimental Workflow

experimental_workflow reagents Reagents: - 2-Nitro-11H-dibenzo[b,e]dioxepine - Acyl Chloride (e.g., Acetyl Chloride) - Anhydrous AlCl₃ - Anhydrous DCM setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Dry glassware - Cool to 0 °C reagents->setup Preparation addition Slow Addition: - Add AlCl₃ to DCM - Add Acyl Chloride - Add Substrate Solution setup->addition Step 1 reaction Reaction: - Stir at 0 °C to RT - Monitor by TLC addition->reaction Step 2 workup Work-up: - Quench with ice/HCl - Extract with DCM - Wash with NaHCO₃ and brine reaction->workup Step 3 purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification Step 4 product Final Product: 7-Acyl-2-nitro-11H-dibenzo[b,e]dioxepine purification->product Step 5

Sources

Application Note: Structural Elucidation of 2-nitro-11H-dibenzo[b,e]dioxepine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of 2-nitro-11H-dibenzo[b,e]dioxepine, a heterocyclic compound of interest in medicinal chemistry and materials science. We present comprehensive, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying scientific rationale for experimental choices. The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results. Predicted NMR and mass spectral data are provided to serve as a benchmark for experimental work.

Introduction

The dibenzo[b,e]dioxepine scaffold is a core structural motif in various biologically active molecules. The introduction of a nitro group, as in 2-nitro-11H-dibenzo[b,e]dioxepine (Figure 1), can significantly modulate the compound's electronic properties, reactivity, and pharmacological profile. As such, unambiguous structural confirmation is a critical step in its synthesis and application. This document outlines the analytical workflows for confirming the identity and purity of this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Figure 1: Chemical Structure of 2-nitro-11H-dibenzo[b,e]dioxepine

Molecular Formula: C₁₃H₉NO₄ Molecular Weight: 243.22 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-nitro-11H-dibenzo[b,e]dioxepine, ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the position of the nitro substituent.

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is recommended as the initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[2][3] However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are suitable polar alternatives.[4] The concentration of the sample is a balance between obtaining a good signal-to-noise ratio and avoiding issues with aggregation or viscosity, which can broaden the spectral lines. A concentration of 10-20 mg/mL is typically a good starting point for a small molecule of this molecular weight.[5]

Protocol: ¹H and ¹³C NMR Analysis

2.2.1. Sample Preparation

  • Accurately weigh 10-15 mg of the synthesized 2-nitro-11H-dibenzo[b,e]dioxepine.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of particulate matter.

  • Using a Pasteur pipette with a cotton plug to filter out any microparticulates, transfer the solution into a standard 5 mm NMR tube.

  • Cap the NMR tube securely.

2.2.2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Predicted Data and Interpretation

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-nitro-11H-dibenzo[b,e]dioxepine. These predictions are based on established chemical shift theory and data from analogous structures.[1][6] The electron-withdrawing nitro group is expected to significantly deshield adjacent protons and carbons, causing them to resonate at a higher chemical shift (downfield).

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~8.15d~2.5
H3~8.05dd~8.5, 2.5
H4~7.05d~8.5
H6, H7, H8, H97.00 - 7.40m-
H11 (CH₂)~5.10s-

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1~124.0
C2~148.0
C3~126.5
C4~118.0
C4a~150.0
C5a~145.0
C6~122.0
C7~130.0
C8~124.0
C9~121.0
C9a~155.0
C10a~120.0
C11~70.0

Diagram 1: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (10-15 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR (400 MHz) transfer->H1_NMR C13_NMR ¹³C NMR (100 MHz) transfer->C13_NMR process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->process C13_NMR->process assign Assign Signals (Chemical Shift, Multiplicity) process->assign confirm Confirm Structure assign->confirm MS_Fragmentation M_H [M+H]⁺ m/z = 244.05 frag1 Loss of NO₂ (46 Da) M_H->frag1 frag2 Loss of H₂O (18 Da) M_H->frag2 frag3 Loss of CO (28 Da) M_H->frag3 ion1 [C₁₃H₉O₂]⁺ m/z = 198.06 frag1->ion1 ion2 [C₁₃H₇NO₃]⁺ m/z = 226.04 frag2->ion2 ion3 [C₁₂H₉NO₃]⁺ m/z = 216.06 frag3->ion3

Caption: Proposed ESI-MS/MS fragmentation of 2-nitro-11H-dibenzo[b,e]dioxepine.

Conclusion

The combination of NMR spectroscopy and high-resolution mass spectrometry provides a robust and reliable workflow for the structural elucidation of 2-nitro-11H-dibenzo[b,e]dioxepine. The protocols and predicted data presented in this application note serve as a comprehensive guide for researchers to confirm the synthesis of this target molecule with a high degree of confidence. Adherence to these methodologies ensures the scientific integrity and trustworthiness of the analytical results, which is paramount in drug discovery and development.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. ([Link])

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. ([Link])

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. ([Link])

  • ACD/Labs. (2024). A Beginner's Guide to Mass Spectrometry: Mass Analyzers. ([Link])

  • Lab-Training.com. (2014). Quadrupole mass analyzer: Easy principle, working mechanism, advantages. ([Link])

  • Wikipedia. (n.d.). Quadrupole mass analyzer. ([Link])

  • Kock, I. (n.d.). Quadrupoles: How do they work?. Stanford University. ([Link])

  • Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. ([Link])

  • ProQuest. (n.d.). Electrospray ionization mass spectrometry. ([Link])

  • Wikipedia. (n.d.). Electrospray ionization. ([Link])

  • Semantic Scholar. (1986). Carbon13 NMR of Z- and E-Doxepin Hydrochloride. ([Link])

  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. ([Link])

  • MDPI. (2021). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. ([Link])

  • Schmidt, A., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2293–2302. ([Link])

Sources

Application Notes & Protocols: 2-Nitro-11H-dibenzo[b,e]dioxepine as a Versatile Precursor for the Synthesis of Novel Analgesic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tricyclic core of dibenzo[b,e]dioxepine represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-nitro-11H-dibenzo[b,e]dioxepine as a key starting material for the synthesis of potential analgesic agents. We present detailed, validated protocols for the synthesis of the nitro-precursor, its subsequent chemical modifications, and the rationale behind the design of target molecules, drawing parallels with established tricyclic analgesics. The protocols are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Dibenzo[b,e]dioxepine Scaffold in Analgesic Research

The search for novel, effective, and safe analgesic drugs is a cornerstone of pharmaceutical research. Tricyclic compounds, such as amitriptyline and imipramine, have long been recognized for their clinical utility in treating neuropathic pain, independent of their antidepressant effects.[1][2][3] Their mechanism of action is complex but is known to involve the modulation of serotonergic and noradrenergic pathways in the central nervous system.[1][3] The rigid, three-dimensional structure of these molecules is crucial for their interaction with biological targets.[4]

The dibenzo[b,e]dioxepine scaffold, a bioisostere of the core structures of many tricyclic antidepressants, offers a compelling framework for the development of new analgesics.[5] Derivatives of related dibenzo[b,f]oxepine and dibenzothiazepine systems have demonstrated significant analgesic and anti-inflammatory properties.[6][7][8][9] The strategic placement of functional groups on this tricyclic system allows for the fine-tuning of its pharmacological profile. The 2-nitro-11H-dibenzo[b,e]dioxepine molecule is an ideal precursor in this context, as the nitro group serves as a versatile chemical handle for introducing a variety of functionalities known to be important for analgesic activity.[10]

This guide will detail the synthetic pathway from this precursor to a series of target compounds designed with analgesic potential in mind, based on established structure-activity relationships (SAR) for this class of molecules.[11][12][13]

Synthetic Workflow Overview

The overall strategy involves a three-stage process, starting from commercially available reagents to arrive at the target analgesic candidates.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Key Intermediate Formation cluster_2 Stage 3: Derivatization to Target Compounds A Catechol + 2-Chloro-5-nitrobenzyl chloride B 2-Nitro-11H-dibenzo[b,e]dioxepine A->B Ullmann-type Condensation C 2-Amino-11H-dibenzo[b,e]dioxepine B->C Nitro Group Reduction D Target Analgesic Candidates (Amides, Amines, etc.) C->D Acylation / Alkylation Derivatization_Pathways cluster_0 Pathway A: Amide Synthesis cluster_1 Pathway B: N-Alkylation A 2-Amino-11H-dibenzo[b,e]dioxepine C N-(11H-dibenzo[b,e]dioxepin-2-yl)amide (Target Compound Class 1) A->C E N-Alkyl-11H-dibenzo[b,e]dioxepin-2-amine (Target Compound Class 2) A->E B Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agents B->C D Aldehyde/Ketone (R-CHO) + Reducing Agent (e.g., NaBH(OAc)₃) D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of the 2-nitro-11H-dibenzo[b,e]dioxepine scaffold is a critical step in the development of various compounds with potential therapeutic applications. The established synthetic route, typically a variation of the Williamson ether synthesis or an Ullmann-type condensation, often involves harsh reaction conditions that can lead to variable yields and challenging purifications[1][2]. This guide provides researchers with a structured troubleshooting framework and actionable protocols to enhance the yield, purity, and reproducibility of this synthesis.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no desired product. What are the primary causes?

A1: Low to no yield in this synthesis typically points to one of four areas: reagent integrity, reaction conditions, moisture contamination, or competing side reactions.

  • Potential Cause 1: Inactive Base or Reagents. The primary base used, potassium t-butoxide (KOtBu), is extremely hygroscopic. Exposure to atmospheric moisture will quench it, rendering it ineffective at deprotonating the catechol. Similarly, ensure the catechol and 2-chloro-5-nitrobenzyl chloride starting materials are pure and dry.

    • Solution: Use freshly opened KOtBu or a freshly sublimed batch. Handle it exclusively in an inert atmosphere (glovebox or under Argon/Nitrogen). Dry starting materials in a vacuum oven before use.

  • Potential Cause 2: Sub-optimal Thermal Conditions. The reaction requires high temperatures (reflux in DMF, ~153 °C) to proceed effectively[1][2]. Insufficient heating can lead to an incomplete reaction. Conversely, excessive temperatures for prolonged periods can cause degradation of the starting materials or the product.

    • Solution: Ensure your reaction apparatus is set up for efficient and stable heating using a heating mantle with a thermocouple. Monitor the internal reaction temperature. We recommend starting at 153 °C for 4-6 hours and monitoring by TLC.

  • Potential Cause 3: Moisture Contamination. The phenoxide intermediates generated are highly sensitive to water. Any protic species will protonate the phenoxide, preventing the crucial nucleophilic attack required for ring closure.

    • Solution: Use anhydrous solvents (e.g., dry DMF over molecular sieves). Flame-dry all glassware under vacuum before use and conduct the entire reaction under a positive pressure of an inert gas like Argon or Nitrogen.

  • Potential Cause 4: Dominance of Intermolecular Side Reactions. At high concentrations, the deprotonated catechol can react with multiple molecules of the benzyl chloride, leading to oligomers or polymers instead of the desired intramolecular cyclization.

    • Solution: Employ high-dilution principles. Add the 2-chloro-5-nitrobenzyl chloride solution slowly over several hours to a refluxing solution of the catechol and base. This keeps the concentration of the electrophile low, favoring the intramolecular pathway.

Q2: The reaction works, but I'm forming numerous side products, making purification a major challenge. How can I improve selectivity?

A2: The formation of multiple byproducts is a classic sign that the reaction conditions are too harsh or non-selective. The combination of a very strong base and high temperature can promote undesired reaction pathways.

  • Potential Cause 1: Base-Induced Side Reactions. Potassium t-butoxide is a strong enough base to potentially promote elimination reactions or other undesired condensations[1][2].

    • Solution: Switch to a milder base. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent alternatives. While they require longer reaction times, they significantly reduce byproduct formation. The "cesium effect" often enhances the rate of O-alkylation.

  • Potential Cause 2: Lack of Catalysis. The traditional method relies purely on thermal energy and a strong base. Introducing a catalyst can lower the activation energy for the desired pathway, allowing for milder conditions.

    • Solution: Convert the reaction to a copper-catalyzed Ullmann-type condensation. The addition of a catalytic amount of Copper(I) iodide (CuI) with a ligand like L-proline or Salox can facilitate the C-O bond formation at lower temperatures (e.g., 100-120 °C), dramatically improving selectivity[3][4][5].

Q3: My crude product shows the desired mass by LCMS, but it decomposes during silica gel column chromatography. What should I do?

A3: The dibenzo[b,e]dioxepine ring system, especially with a nitro group, can be sensitive to the acidic nature of standard silica gel.

  • Potential Cause: Acidity of Stationary Phase. The Lewis acidic sites on silica gel can catalyze hydrolysis of the ether linkages or other degradation pathways, particularly when exposed for extended periods.

    • Solution 1: Neutralize the silica gel. Prepare a slurry of silica gel in your desired solvent system and add 1-2% triethylamine or pyridine. This will passivate the acidic sites.

    • Solution 2: Use an alternative stationary phase. Alumina (neutral or basic) is a good alternative for acid-sensitive compounds.

    • Solution 3: Avoid chromatography if possible. Attempt to purify the product by recrystallization. A solvent screen (e.g., ethanol, ethyl acetate/hexanes, toluene) is recommended to find suitable conditions.

Section 2: Experimental Protocols for Yield Improvement

Protocol A: Standard High-Temperature Synthesis

This protocol is based on the reported literature method and serves as a baseline.

  • Preparation: Under an inert atmosphere (Argon), add anhydrous N,N-Dimethylformamide (DMF, 0.1 M relative to catechol) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a thermocouple.

  • Reagent Addition: Add 1,2-dihydroxybenzene (catechol, 1.0 eq) and potassium t-butoxide (2.2 eq) to the flask.

  • Heating: Heat the mixture to 153 °C to achieve a gentle reflux.

  • Slow Addition: Dissolve 2-chloro-5-nitrobenzyl chloride (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the refluxing solution over 4 hours using a syringe pump.

  • Reaction: After the addition is complete, maintain the reaction at 153 °C for an additional 2-4 hours, monitoring progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction to room temperature and carefully quench by pouring it into an equal volume of cold water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (neutralized silica gel) or recrystallization.

Protocol B: Optimized Mild-Condition Ullmann-Type Synthesis

This proposed protocol incorporates a milder base and a copper catalyst to improve selectivity and yield.

  • Preparation: Under an inert atmosphere (Argon), add anhydrous DMF (0.1 M) to a flame-dried flask.

  • Reagent Addition: Add 1,2-dihydroxybenzene (1.0 eq), Cesium Carbonate (Cs₂CO₃, 2.5 eq), and Copper(I) Iodide (CuI, 0.1 eq).

  • Heating: Heat the mixture to 110 °C.

  • Addition: Add 2-chloro-5-nitrobenzyl chloride (1.05 eq) in one portion.

  • Reaction: Stir the reaction at 110 °C for 12-24 hours, monitoring progress by TLC. The reaction will be slower but cleaner.

  • Workup & Purification: Follow steps 6-8 from Protocol A. The workup will be similar, but the purification is often simpler due to fewer byproducts.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the core mechanism of this reaction? The synthesis is an intramolecular etherification. It proceeds via a double nucleophilic substitution. First, one hydroxyl group of catechol is deprotonated by the base to form a phenoxide. This phenoxide attacks the benzylic chloride of 2-chloro-5-nitrobenzyl chloride to form an intermediate diaryl ether. The second hydroxyl group is then deprotonated, and the resulting phenoxide performs an intramolecular nucleophilic attack to displace the other aromatic chloride, closing the seven-membered ring. In the presence of copper, the mechanism shifts to an Ullmann-type condensation, which involves an organocopper intermediate and a Cu(I)/Cu(III) catalytic cycle to facilitate the C-O bond formation[4][6].

  • FAQ 2: Why is DMF a common solvent for this reaction? DMF is a polar aprotic solvent with a high boiling point. Its polarity helps to dissolve the ionic intermediates (phenoxides), while its high boiling point allows the reaction to be conducted at the high temperatures necessary to overcome the activation energy for the ring-closing step[4]. Its aprotic nature ensures it does not interfere with the strong base.

  • FAQ 3: Can I use a different halogen on the benzyl reactant, like bromine? Yes, a benzyl bromide (2-bromo-5-nitrobenzyl bromide) would likely be more reactive than the chloride analogue, as bromide is a better leaving group. This could potentially allow for lower reaction temperatures or shorter reaction times. However, the starting material may be more expensive or less stable.

Section 4: Data & Visualization

Data Presentation

Table 1: Comparison of Synthetic Protocols

ParameterProtocol A (Standard)Protocol B (Optimized)Rationale for Change
Base Potassium t-butoxideCesium CarbonateMilder base reduces side products.
Catalyst NoneCuI (10 mol%)Lowers activation energy, allowing milder temps.[3][4]
Temperature 153 °C (Reflux)110 °CLower temperature enhances selectivity.
Reaction Time 6 - 8 hours12 - 24 hoursTrade-off for milder, more selective conditions.
Key Challenge Low yield, multiple byproductsSlower reaction rateAims to solve the primary issue of poor selectivity.
Experimental & Logical Workflows

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents Starting Materials (Catechol, 2-chloro-5-nitrobenzyl chloride) setup Reaction Setup (Anhydrous Solvent, Base, Inert Gas) reagents->setup reaction Heating & Slow Addition (110-153 °C) setup->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Recrystallization or Chromatography) workup->purify product Pure Product (2-nitro-11H-dibenzo[b,e]dioxepine) purify->product

Caption: General workflow for the synthesis of 2-nitro-11H-dibenzo[b,e]dioxepine.

Troubleshooting start Low / No Yield q1 Reaction Consumed Starting Material? (Check TLC) start->q1 a1_no Check Reagents & Conditions: 1. Base active? 2. System anhydrous? 3. Temperature correct? q1->a1_no No a1_yes Product Degrading or Inseparable Byproducts q1->a1_yes Yes q2 Switch to Milder Conditions (Protocol B): - Cs₂CO₃ / CuI - Lower Temperature a1_no->q2 q3 Product Decomposes during Purification? a1_yes->q3 a3_yes Modify Purification: 1. Neutralize Silica 2. Use Alumina 3. Attempt Recrystallization q3->a3_yes Yes a3_no Re-evaluate Reaction. Consider High Dilution. q3->a3_no No a3_no->q2

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Synthesis and acylation of 2‐nitro‐11H‐dibenzo[b,e][1][6]dioxepin. (Scite.ai)

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. (PMC - NIH)
  • Ullmann condens
  • Total Synthesis of Oxepin and Dihydrooxepin Containing N
  • An Efficient Synthesis of Dibenzo[b,f]oxepins by Ring-Closing Metathesis.
  • Dibenzo[b]oxepines: Synthesis Review. (Scribd)
  • Synthesis and acylation of 2‐nitro‐11H‐dibenzo[b,e][1][6]dioxepin. (Scite)

  • Reaction for the preparation of dibenzo[b,f]oxepines on the example of the Ullmann coupling reaction, and then ring-closing metathesis reaction.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (PMC)

Sources

Technical Support Center: Nitration of 11H-dibenzo[b,e]dioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the nitration of 11H-dibenzo[b,e]dioxepine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during the electrophilic nitration of this molecule, providing troubleshooting strategies and in-depth mechanistic explanations to help you optimize your reaction outcomes and isolate the desired products.

Frequently Asked Questions (FAQs)

Q1: What are the expected major mono-nitrated products of 11H-dibenzo[b,e]dioxepine?

The substitution pattern in electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents. The 11H-dibenzo[b,e]dioxepine core has two key directing groups: the ether oxygens. These are ortho-, para-directing activators.

  • Position 2 and 4: These positions are activated by the adjacent ether oxygen and are sterically accessible. The 2-position is often favored.

  • Position 7 and 9: These are also activated (para and ortho to the other oxygen, respectively).

  • Position 8: This position is ortho to one oxygen and meta to the other.

Given the electronic activation provided by the ether linkages, the primary product upon mono-nitration is typically 2-nitro-11H-dibenzo[b,e]dioxepine .[1] The relative distribution of other isomers depends heavily on the reaction conditions.

Q2: What are standard starting conditions for the mono-nitration of 11H-dibenzo[b,e]dioxepine?

A common starting point for selective mono-nitration involves using a mild nitrating agent or carefully controlled conditions with stronger agents. A typical procedure involves:

  • Nitrating Agent: A mixture of nitric acid (HNO₃) in a solvent like acetic acid or sulfuric acid (H₂SO₄). Using nitric acid in acetic anhydride is also a viable method.

  • Temperature: Low temperatures are crucial to control selectivity and prevent side reactions. The reaction is typically run between 0 °C and room temperature.

  • Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or acetic acid is often used.

The goal is to generate the nitronium ion (NO₂⁺) in a controlled manner, allowing it to react selectively with the most activated positions on the aromatic rings.[2][3]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low yield of the desired mono-nitro product with multiple spots on my TLC plate.

Q: I'm getting a low yield of my target 2-nitro-11H-dibenzo[b,e]dioxepine, and my TLC/LC-MS shows several other products. What are the likely side reactions?

This is the most common issue and usually points to a combination of over-nitration and the formation of undesired isomers.

Potential Cause 1: Over-nitration (Dinitration)

The mono-nitro product is still an activated ring system, making it susceptible to a second nitration, leading to dinitro-dibenzo[b,e]dioxepine isomers.

  • Why it happens: The first nitro group is a deactivator, but the activating effect of the two ether oxygens can still make the ring reactive enough for a second substitution, especially if reaction conditions are too harsh (high temperature, excess nitrating agent).[4]

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a slight molar excess (1.0-1.2 equivalents) of the nitrating agent.

    • Lower the Temperature: Perform the reaction at 0 °C or even lower (-10 °C to 0 °C) and allow it to warm slowly. This reduces the reaction rate and favors the more selective mono-nitration.

    • Slow Addition: Add the nitrating agent dropwise to the solution of your substrate over an extended period. This keeps the concentration of the highly reactive nitronium ion low and constant.

Potential Cause 2: Formation of Other Regioisomers

While the 2-position is electronically favored, nitration can also occur at other activated positions (e.g., 4-, 7-, 8-).

  • Why it happens: The energy barriers for substitution at the different activated positions can be relatively close. Minor changes in solvent polarity or temperature can alter the product distribution. Steric hindrance also plays a role; less hindered positions are favored.[5]

  • Troubleshooting & Prevention:

    • Solvent Choice: Experiment with different solvents. A less polar solvent might improve selectivity in some cases.

    • Bulky Nitrating Agents: While less common, using a bulkier nitrating agent could potentially favor substitution at the sterically less-hindered positions.

    • Purification: Developing a robust chromatographic method (e.g., column chromatography with a shallow solvent gradient) is essential for separating the desired isomer from the others.

Problem 2: An unexpected product with a mass increase of +14 Da is observed.

Q: My mass spectrometry analysis shows a significant peak at [M+14]+ relative to my starting material. What is this byproduct?

This mass change is characteristic of the oxidation of the methylene bridge at the C11 position to a ketone.

Potential Cause: Oxidation to 11H-dibenzo[b,e]dioxepin-11-one

  • Why it happens: The methylene bridge (C11) is flanked by two phenyl rings and is adjacent to an ether oxygen, making its protons "benzylic" and susceptible to oxidation.[6] Strong nitrating mixtures, particularly those containing nitric acid, are potent oxidizing agents. The reaction can proceed via radical or ionic pathways, abstracting a proton from the C11 position, followed by further oxidation to the carbonyl. This is analogous to the oxidation observed in similar systems like dibenzo-p-dioxin under oxidative conditions.[7]

  • Troubleshooting & Prevention:

    • Use a Non-Oxidizing Nitrating Agent: Consider using nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent. This reagent provides the electrophile (NO₂⁺) without the strong oxidizing counter-ions present in mixed acids.

    • Degas Solvents: Removing dissolved oxygen by sparging with nitrogen or argon can sometimes reduce oxidative side reactions.

    • Temperature Control: As with over-nitration, lower temperatures will disfavor the higher activation energy pathway of oxidation.

Problem 3: The reaction mixture turns dark brown/black, and I can't isolate any product (decomposition).

Q: Upon adding the nitrating agent, my reaction mixture immediately darkened, and workup yielded only a tar-like substance. What caused this decomposition?

This indicates significant degradation of the starting material or product, which can happen under overly aggressive nitrating conditions.

Potential Cause: Ring Opening or General Decomposition

  • Why it happens: The ether linkages in the seven-membered ring are susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures. This can lead to a cascade of uncontrollable side reactions, including polymerization and charring. While the dibenzodioxepine core is relatively stable, the combination of a strong acid (H₂SO₄) and an oxidant (HNO₃) at non-optimal temperatures can be destructive. In some related heterocyclic systems, acidic conditions can even initiate ring-opening polymerization.[8]

  • Troubleshooting & Prevention:

    • Re-evaluate Your Nitrating System: If using fuming nitric/sulfuric acid, switch to a milder system. Acetic anhydride/nitric acid or nitric acid in acetic acid are generally less aggressive.

    • Strict Temperature Adherence: Ensure your cooling bath is stable and that the internal reaction temperature does not exceed the set point during the exothermic addition of the nitrating agent.

    • Check Substrate Purity: Impurities in the starting material can sometimes catalyze decomposition pathways. Ensure your 11H-dibenzo[b,e]dioxepine is pure before starting.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction and the key side reactions discussed.

Nitration_Pathways cluster_start Starting Material cluster_products Reaction Products SM 11H-dibenzo[b,e]dioxepine DP Desired Product: 2-Nitro-11H-dibenzo[b,e]dioxepine SM->DP Controlled Nitration (Desired Pathway) SP1 Side Product: Dinitro Isomers SM->SP1 Harsh Conditions (Over-nitration) SP2 Side Product: Oxidized Ketone SM->SP2 Oxidizing Conditions SP3 Side Product: Decomposition Products SM->SP3 Aggressive Conditions (High Temp)

Caption: Reaction pathways in the nitration of 11H-dibenzo[b,e]dioxepine.

The mechanism for the oxidation side reaction is also critical to understand.

Oxidation_Mechanism A Methylene Bridge (-CH2-) B Intermediate (Radical or Cation) A->B H• or H- abstraction by [Oxidant] C Ketone Product (-C=O) B->C Further Oxidation

Caption: Simplified mechanism for the oxidation of the C11 methylene bridge.

Summary of Conditions and Outcomes

The choice of reaction conditions has a direct and predictable impact on the distribution of products.

ConditionEffect on OutcomeRecommendation
Temperature Low (0 °C): Favors selective mono-nitration. High (> RT): Increases rates of over-nitration, oxidation, and decomposition.Maintain strict temperature control, ideally between -10 °C and 5 °C.
Nitrating Agent Mild (e.g., HNO₃/AcOH): Good for selective mono-nitration. Harsh (e.g., HNO₃/H₂SO₄): Higher risk of side reactions. Non-Oxidizing (e.g., NO₂BF₄): Minimizes oxidation of the methylene bridge.Start with a mild system. Use non-oxidizing agents if ketone formation is a persistent issue.
Stoichiometry ~1.1 eq. Agent: Maximizes mono-nitration yield. Large Excess: Drastically increases over-nitration.Use 1.0 to 1.2 equivalents of the nitrating agent.
Addition Rate Slow/Dropwise: Maintains low [NO₂⁺], improving selectivity. Fast/Bulk: Causes temperature spikes and high local concentrations, leading to side reactions.Add the nitrating agent slowly over 30-60 minutes.

Protocols

Protocol 1: Recommended Procedure for Controlled Mono-nitration

This protocol is designed to maximize the yield of 2-nitro-11H-dibenzo[b,e]dioxepine.

  • Preparation: Dissolve 1.0 equivalent of 11H-dibenzo[b,e]dioxepine in glacial acetic acid (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nitrating Solution: In the dropping funnel, prepare a solution of fuming nitric acid (1.1 equivalents) in glacial acetic acid (2 mL per gram of substrate).

  • Addition: Add the nitric acid solution dropwise to the stirred substrate solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice water.

  • Isolation: The product will often precipitate. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the collected solid or organic extracts with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Workflow for Product Mixture Analysis

To troubleshoot a reaction, it is essential to identify the components of the product mixture.

  • Thin-Layer Chromatography (TLC):

    • Mobile Phase: Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase polarity.

    • Observation: The starting material will be the least polar. The desired mono-nitro product will be more polar. Dinitro products will be even more polar. The oxidized ketone product will have a distinct Rf value, often intermediate in polarity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • This is the most powerful tool for identifying products.

    • Look for the expected masses:

      • Starting Material (SM): [M+H]⁺

      • Mono-nitro Product: [M+45+H]⁺

      • Dinitro Product: [M+90+H]⁺

      • Oxidized Ketone: [M+14+H]⁺

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • After isolation, ¹H and ¹³C NMR are required for unambiguous structure confirmation.

    • For the 2-nitro product, expect characteristic shifts in the aromatic region and the disappearance of a proton signal, along with coupling patterns consistent with substitution at the 2-position.

    • For the oxidized ketone, the singlet corresponding to the C11 methylene protons (typically around 5.0 ppm) will be absent.

References

  • Scite.ai. Synthesis and acylation of 2‐nitro‐11H‐dibenzo[b,e][1][9]dioxepin. Available from: [Link].

  • An Improved Profess For Synthesis Of Dibenzo-[B,F][1][9]-Thiazepine-11-(10H)-One. Available from: [Link].

  • Synthesis of Dibenzo[b,f][1][9]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Available from: [Link].

  • MDPI. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Available from: [Link].

  • PubMed Central. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. Available from: [Link].

  • ResearchGate. (2012). Oxidation of dibenzo-p-dioxin: Formation of initial products, 2-methylbenzofuran and 3-hydro-2-methylenebenzofuran. Available from: [Link].

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Available from: [Link].

  • ResearchGate. Dibenzo[d,f][1][10] dioxepine derivatives: A review. Available from: [Link].

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link].

  • ChemRxiv. (2024). Ambient Cationic Ring-opening Polymerization of Dibenzo[c,e]oxepine-5(7H)-thione (DOT): Thermal and Nucleophile-initiated Depolymerization. Available from: [Link].

  • PubMed. Dibenzo[b,f][1][9]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H 1 R, H 4 R, 5-HT 2A R and other selected GPCRs. Available from: [Link].

  • YouTube. (2023). Electrophilic Aromatic Substitution | Chapter 4 – Organic Chemistry (5th). Available from: [Link].

  • ResearchGate. electrophilic aromatic substitution. Available from: [Link].

  • MSU Chemistry. Aromatic Reactivity. Available from: [Link].

  • Journal of the Chemical Society, Perkin Transactions 2. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Available from: [Link].

  • PubMed Central. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available from: [Link].

  • YouTube. (2011). Electrophilic Aromatic Substitution: Product Prediction. Available from: [Link].

  • Google Patents. Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds.
  • ResearchGate. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. Available from: [Link].

Sources

Technical Support Center: Purification of 2-nitro-11H-dibenzo[b,e]dioxepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-nitro-11H-dibenzo[b,e]dioxepine. Our focus is on delivering field-proven insights and robust protocols to address common and complex purification challenges.

Introduction

2-nitro-11H-dibenzo[b,e]dioxepine is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount, as even trace impurities can significantly impact the outcomes of subsequent reactions and biological assays. The synthesis of the dibenzo[b,e]dioxepine core, often achieved through reactions like the Williamson ether synthesis, can introduce several byproducts and unreacted starting materials.[1][2] This guide is structured to provide both foundational knowledge and practical troubleshooting advice to enable the consistent attainment of high-purity 2-nitro-11H-dibenzo[b,e]dioxepine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-nitro-11H-dibenzo[b,e]dioxepine?

A1: The impurity profile largely depends on the synthetic route. For a typical Williamson ether synthesis approach, which involves the coupling of a catechol derivative with a nitro-substituted benzyl halide, common impurities include:

  • Unreacted Starting Materials: Residual catechol and 2-chloro-5-nitrobenzyl chloride (or a related electrophile).

  • Over-alkylation Products: Dialkylated catechol, where two molecules of the benzyl halide have reacted.

  • Side-products from the Base: Byproducts resulting from the specific base used (e.g., salts).

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO which are often used in this synthesis.[3]

Q2: Which purification techniques are most effective for 2-nitro-11H-dibenzo[b,e]dioxepine?

A2: A multi-step approach is often necessary. The most effective techniques are:

  • Recrystallization: This is the preferred method for removing the bulk of impurities, especially if the crude product is a solid. It is cost-effective and scalable.[4][5]

  • Silica Gel Column Chromatography: This technique is excellent for separating compounds with different polarities, such as the desired product from less polar byproducts or more polar starting materials.[6][7]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal solvent is one in which 2-nitro-11H-dibenzo[b,e]dioxepine is sparingly soluble at room temperature but highly soluble when heated.[8] For nitroaromatic compounds, common choices include:

  • Single Solvents: Ethanol, methanol, isopropanol, or ethyl acetate.

  • Solvent Pairs: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble), such as ethanol/water or ethyl acetate/hexane.[4] Always test solubility with small amounts of your crude product before committing to a large-scale recrystallization.

Q4: What analytical methods should I use to confirm the purity of my final product?

A4: A combination of methods provides the most reliable assessment of purity:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring the progress of column chromatography and for a quick purity check.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 or Phenyl-Hexyl column is often effective for separating nitroaromatic compounds.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the desired product and can also be used for quantitative purity assessment (qNMR) by comparing the integrals of product peaks to those of a known internal standard.[12][13][14]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-nitro-11H-dibenzo[b,e]dioxepine.

Recrystallization Issues

Q: My compound oiled out instead of crystallizing upon cooling. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Immediate Action: Reheat the solution to dissolve the oil. Add more of the "good" solvent until the solution is clear. Then, allow it to cool very slowly.

  • Preventative Measures:

    • Use a lower-boiling point solvent system.

    • Employ a larger volume of solvent to avoid oversaturation.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product once the solution has cooled slightly.[8]

Q: After recrystallization, my product is still colored (e.g., yellow or brown). How can I remove the color?

A: Colored impurities are common with nitroaromatic compounds.

  • Solution: Use activated charcoal (decolorizing carbon). Add a very small amount (1-2% of the solute weight) to the hot solution before filtration. Swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[5]

  • Caution: Using too much charcoal can lead to significant product loss as it can also adsorb your desired compound.

Column Chromatography Issues

Q: My compound is streaking on the TLC plate and the column. Why is this happening and how can I fix it?

A: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or the compound being too polar for the chosen eluent.

  • Diagnosis:

    • Overloading: Run a TLC with a much more dilute spot of your sample. If the spot is sharp, you are likely overloading your column.

    • Solubility: The compound may be precipitating at the top of the column.

    • Polarity: The compound is strongly interacting with the silica gel.

  • Solutions:

    • Reduce the amount of sample loaded onto the column.

    • Pre-adsorb the sample: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can be loaded onto the column. This ensures the sample is evenly distributed.

    • Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate.[9]

Q: I'm not getting good separation between my product and an impurity.

A: This indicates that the chosen mobile phase has insufficient resolving power.

  • Solution:

    • Optimize the mobile phase: Use TLC to test various solvent systems. A good starting point for nitroaromatics is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of ~0.3 for your target compound.[6]

    • Try a different stationary phase: If silica gel fails, consider using alumina (neutral or basic) as nitro compounds can sometimes interact strongly with the acidic silica.

    • Use a shallower solvent gradient: If using gradient elution, make the increase in polarity more gradual to improve resolution.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude 2-nitro-11H-dibenzo[b,e]dioxepine. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, it is not a suitable single solvent. If it doesn't dissolve, gently heat the test tube. If it dissolves upon heating and recrystallizes upon cooling, you have found a good solvent.[8]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for 2-3 minutes.[5]

  • Hot Gravity Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system. Test various ratios of hexane/ethyl acetate. The ideal system will give your product an Rf value of 0.25-0.35 and show good separation from impurities.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Drain the solvent until it is just above the silica bed.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column. Begin elution with the solvent system determined by TLC. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC. Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-nitro-11H-dibenzo[b,e]dioxepine.

Purity Assessment Protocols

Table 1: HPLC Method for Purity Analysis
ParameterConditionRationale
Column Reverse-Phase C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µmPhenyl-Hexyl columns can offer enhanced selectivity for aromatic compounds through π-π interactions.[11]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA standard mobile phase for reverse-phase chromatography of organic molecules.[10]
Gradient Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes.A gradient ensures elution of both less polar and more polar impurities.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Detection UV at 254 nmNitroaromatic compounds strongly absorb UV light at this wavelength.[10]
Injection Volume 10 µLStandard injection volume.
¹H NMR for Purity Confirmation
  • Sample Preparation: Accurately weigh about 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of all expected peaks for 2-nitro-11H-dibenzo[b,e]dioxepine with the correct chemical shifts and integration values.

    • Look for the absence of peaks corresponding to starting materials or common solvents.

    • For quantitative analysis (qNMR), a known amount of an internal standard (e.g., dimethyl sulfone) is added, and the purity is calculated by comparing the integral of a product peak to the integral of the standard's peak.[12][15]

Visual Workflow and Troubleshooting Diagrams

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Bulk Purification PurityCheck1 Purity Check (TLC, HPLC) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PurityCheck2 Purity Check (TLC, HPLC) ColumnChromatography->PurityCheck2 PurityCheck1->ColumnChromatography Purity Not OK PureProduct Pure Product (>95%) PurityCheck1->PureProduct Purity OK PurityCheck2->PureProduct Purity OK Repurify Repurify PurityCheck2->Repurify Purity Not OK

Caption: General purification workflow for 2-nitro-11H-dibenzo[b,e]dioxepine.

TroubleshootingTree Start Purification Problem ProblemType Recrystallization or Chromatography Issue? Start->ProblemType Recrystallization Recrystallization ProblemType->Recrystallization Recrystallization Chromatography Chromatography ProblemType->Chromatography Chromatography OilingOut Compound Oiled Out? Recrystallization->OilingOut ColoredProduct Product Still Colored? OilingOut->ColoredProduct No ReheatAddSolvent Reheat, add more solvent, cool slowly. OilingOut->ReheatAddSolvent Yes UseCharcoal Use activated charcoal during recrystallization. ColoredProduct->UseCharcoal Yes Streaking Streaking on Column/TLC? Chromatography->Streaking PoorSeparation Poor Separation? Streaking->PoorSeparation No ReduceLoad Reduce sample load or pre-adsorb sample. Streaking->ReduceLoad Yes OptimizeMobilePhase Optimize mobile phase using TLC. PoorSeparation->OptimizeMobilePhase Yes

Caption: Troubleshooting decision tree for common purification issues.

References

  • - PubMed

  • - MicroSolv

  • - Agilent

  • - SIELC Technologies

  • - Studylib

  • - Waters Corporation

  • - UCLA Chemistry

  • - UCLA Chemistry

  • - University of Wisconsin-Madison

  • - Journal of Medicinal Chemistry

  • - University of Pennsylvania

  • - ResearchGate

  • - USP

  • - Sorbead India

  • - Khan Academy

  • - YouTube

  • - Teledyne ISCO

  • - Patsnap Eureka

  • - Google Patents

  • - Chemistry LibreTexts

  • - Princeton University

  • [Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][16][17]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups.]([Link]) - PubMed

  • - Master Organic Chemistry

  • - Wikipedia

Sources

Technical Support Center: Optimization of Friedel-Crafts Acylation of Dibenzodioxepines

Author: BenchChem Technical Support Team. Date: January 2026

An essential, yet often challenging, reaction in the synthesis of novel therapeutics is the Friedel-Crafts acylation of complex aromatic systems. This guide serves as a dedicated technical support center for researchers, scientists, and drug development professionals focused on the optimization of Friedel-Crafts acylation, specifically targeting the dibenzodioxepine scaffold—a core structure in various pharmacologically active molecules.

As Senior Application Scientists, we understand that success in the lab is not just about following a protocol, but about understanding the intricate interplay of reagents, conditions, and mechanisms. This resource is designed to provide not only step-by-step guidance but also the causal reasoning behind each experimental choice, empowering you to troubleshoot effectively and innovate confidently.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses the most common issues encountered during the Friedel-Crafts acylation of dibenzodioxepines.

Q1: Why is my reaction resulting in low to no yield, with significant recovery of the starting material?

This is the most frequent challenge and can be traced back to several critical factors. A systematic diagnosis is key.

  • Cause 1: Inactive Catalyst. The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is the heart of the reaction, but it is extremely sensitive to moisture.[1][2] Any trace of water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Reagents should be of the highest purity and stored in a desiccator.

  • Cause 2: Insufficient Catalyst Loading. Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[2] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[2][3]

    • Solution: A common starting point is to use at least 1.1 to 1.5 equivalents of the Lewis acid relative to the acylating agent.[3] If the dibenzodioxepine substrate contains other Lewis basic sites, even more catalyst may be required.

  • Cause 3: Sub-optimal Reaction Temperature. The activation energy for the reaction may not be met at lower temperatures. Conversely, excessively high temperatures can lead to decomposition and side reactions.[1]

    • Solution: Most acylations are initiated at 0 °C during the addition of reagents to control the initial exothermic reaction, then allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion.[4] Monitor the reaction by TLC to find the optimal temperature profile.

Troubleshooting Workflow: Diagnosing Low Conversion

G Start Low Yield / High SM Recovery Check_Moisture Verify Anhydrous Conditions (Glassware, Solvents, Reagents) Start->Check_Moisture Check_Catalyst Review Catalyst Stoichiometry (>1.1 eq?) Check_Moisture->Check_Catalyst [ Conditions Dry ] Solution_Dry Implement Strict Anhydrous Technique Check_Moisture->Solution_Dry [ Moisture Suspected ] Check_Temp Optimize Reaction Temperature (Initial 0°C -> RT or Heat?) Check_Catalyst->Check_Temp [ Stoich. OK ] Solution_Stoich Increase Lewis Acid to 1.2-2.0 eq. Check_Catalyst->Solution_Stoich [ Stoich. < 1.1 eq ] Check_Purity Confirm Reagent Purity (Substrate, Acylating Agent) Check_Temp->Check_Purity [ Temp. OK ] Solution_Temp Run Temperature Screen (e.g., RT, 40°C, 60°C) Check_Temp->Solution_Temp [ Temp. Not Optimized ] Solution_Purity Purify/Use Fresh Reagents Check_Purity->Solution_Purity [ Impurities Found ]

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: My reaction is producing a mixture of isomers. How can I control the regioselectivity?

Regioselectivity is a significant challenge, governed by both electronic and steric factors. The dibenzodioxepine nucleus has several possible sites for acylation.

  • Electronic Effects: The two ether oxygens are electron-donating and act as ortho-, para-directors, activating the aromatic rings. Acylation will preferentially occur at the positions ortho or para to these oxygen atoms.

  • Steric Hindrance: The acylium ion, especially when complexed with the Lewis acid, is bulky.[4] This bulkiness often disfavors substitution at the more sterically hindered ortho positions, leading to a preference for the para product.

  • Solvent Effects: The choice of solvent can dramatically influence the isomer ratio. In non-polar solvents (e.g., CS₂, CH₂Cl₂), the kinetically favored product may precipitate out, while polar solvents (e.g., nitrobenzene) can keep all intermediates in solution, allowing the reaction to equilibrate to the more thermodynamically stable isomer.[5]

Strategies for Optimization:

  • Catalyst Choice: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) can sometimes offer different selectivity profiles compared to the highly reactive AlCl₃.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product.

  • Solvent Screening: Perform the reaction in different solvents to determine the optimal medium for your desired isomer. A common starting point is dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Regioselectivity in Dibenzodioxepine Acylation

G cluster_0 Dibenzodioxepine Core cluster_1 Potential Acylation Sites A Dibenzodioxepine B Acylium Ion (R-C≡O⁺) Bulky Electrophile P1 Position 2 (para to O) Electronically Favorable Sterically Accessible B->P1 Major Product (Often Favored) O1 Position 4 (ortho to O) Electronically Favorable Sterically Hindered B->O1 Minor Product

Sources

Technical Support Center: Stability of 2-Nitro-11H-dibenzo[b,e]dioxepine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-nitro-11H-dibenzo[b,e]dioxepine. This document provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. The information herein is based on established principles of organic chemistry and data for structurally related nitroaromatic and dibenzodioxepine compounds.

Troubleshooting Guide: Degradation of 2-Nitro-11H-dibenzo[b,e]dioxepine in Solution

Researchers may encounter instability of 2-nitro-11H-dibenzo[b,e]dioxepine during their experiments, leading to inconsistent results. This section addresses common scenarios and provides systematic troubleshooting strategies.

Scenario 1: Loss of compound concentration over time in a stored solution.

  • Potential Cause 1: Photodegradation. Dibenzodioxepine structures can be susceptible to degradation upon exposure to light, particularly UV radiation.[1] The nitroaromatic group can also contribute to photosensitivity.

    • Troubleshooting Steps:

      • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.

      • Minimize Exposure: During experimental procedures, minimize the exposure of the solution to ambient and direct light.

      • Wavelength Consideration: If working with a photosensitive assay, use red light or filtered light to avoid wavelengths that may induce degradation.[1]

  • Potential Cause 2: Hydrolysis. The dibenzodioxepine ring system may be susceptible to hydrolysis, especially at extreme pH values.[2][3]

    • Troubleshooting Steps:

      • pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system.

      • Aqueous Stability Study: Perform a preliminary stability study in your chosen aqueous buffer to determine the rate of hydrolysis.

      • Aprotic Solvents: For long-term storage, consider using anhydrous aprotic solvents like DMSO or DMF, and store at low temperatures.

  • Potential Cause 3: Reaction with Solvent or Buffer Components. The nitro group is a strong electron-withdrawing group, which can render the aromatic rings susceptible to nucleophilic attack.[4]

    • Troubleshooting Steps:

      • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Peroxides in aged ethers, for example, can be reactive.

      • Buffer Compatibility: Be cautious of buffers containing nucleophilic species (e.g., primary amines) that could potentially react with the compound.

      • Test for Adduct Formation: Utilize LC-MS analysis to look for potential adducts of your compound with solvent or buffer molecules.

Scenario 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).

  • Potential Cause 1: Oxidative or Reductive Degradation. Nitroaromatic compounds can be reduced to nitroso, hydroxylamine, and ultimately amine derivatives.[4][5] The presence of reducing agents in your system (e.g., certain cell culture media components, or impurities) can facilitate this. Conversely, strong oxidizing conditions could also lead to degradation.

    • Troubleshooting Steps:

      • Inert Atmosphere: For sensitive experiments, degas your solvents and consider working under an inert atmosphere (nitrogen or argon).

      • Avoid Reducing Agents: Scrutinize your experimental protocol for any intentional or unintentional sources of reducing agents.

      • LC-MS/MS Analysis: Use mass spectrometry to identify the mass of the degradation products. The mass difference can indicate specific chemical transformations (e.g., a mass decrease of 16 Da could suggest reduction of a nitro group to an amino group).

  • Potential Cause 2: pH-Mediated Degradation. As mentioned, pH can significantly impact stability.[6] Shifts in pH during an experiment can lead to the formation of degradation products.

    • Troubleshooting Steps:

      • Monitor pH: Check the pH of your solutions before and after the experiment.

      • Forced Degradation Study: Intentionally expose the compound to acidic and basic conditions to generate and identify potential degradation products, which can then be used as markers in your primary experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 2-nitro-11H-dibenzo[b,e]dioxepine?

A1: For long-term storage, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. These aprotic solvents will minimize the risk of hydrolysis. For immediate use in aqueous-based experiments, a concentrated stock in DMSO can be diluted into the aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How should I store solutions of 2-nitro-11H-dibenzo[b,e]dioxepine?

A2: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.[7] For aqueous working solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours, pending stability data in your specific buffer.

Q3: My experimental results are inconsistent. Could this be related to compound stability?

A3: Yes, inconsistent results are a common symptom of compound instability. If the concentration of your active compound is decreasing over the course of an experiment, this will directly impact the outcome. We recommend performing a stability check of the compound under your specific experimental conditions (time, temperature, media/buffer composition).

Q4: How can I assess the stability of 2-nitro-11H-dibenzo[b,e]dioxepine in my experimental setup?

A4: A simple stability study can be performed by incubating the compound in your experimental buffer/medium under the same conditions as your assay (e.g., 37°C for 24 hours). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a suitable analytical method like HPLC-UV or LC-MS to quantify the remaining parent compound.

Q5: Are there any known safety concerns with 2-nitro-11H-dibenzo[b,e]dioxepine?

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Preparation: Allow the solid 2-nitro-11H-dibenzo[b,e]dioxepine and anhydrous DMSO to equilibrate to room temperature.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound into a sterile, amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex or sonicate the solution gently until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: HPLC-UV Method for Stability Assessment

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer. A wavelength around 254 nm or the compound's λmax is a good starting point.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare samples at different time points from your stability study.

    • Inject the samples onto the HPLC system.

    • Integrate the peak area of the parent compound at each time point.

    • Plot the peak area versus time to determine the degradation kinetics.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Compound Instability start Inconsistent Experimental Results or Unexpected Chromatographic Peaks check_storage Verify Proper Storage Conditions (Light, Temperature, Solvent) start->check_storage run_stability_study Perform Controlled Stability Study (Time, Temp, pH, Light vs. Dark) check_storage->run_stability_study Storage OK modify_protocol Modify Experimental Protocol (e.g., change buffer, protect from light, use fresh solutions) check_storage->modify_protocol Storage Issues Found analyze_degradation Analyze Samples by LC-MS to Identify Degradation Products run_stability_study->analyze_degradation analyze_degradation->modify_protocol end Consistent Results modify_protocol->end

Caption: A decision-making workflow for troubleshooting stability issues.

G cluster_degradation Potential Degradation Pathways cluster_factors Influencing Factors compound 2-Nitro-11H-dibenzo[b,e]dioxepine photodegradation Photodegradation Products (e.g., ring cleavage, radical species) compound->photodegradation hv hydrolysis Hydrolysis Products (e.g., opening of the dioxepine ring) compound->hydrolysis H₂O, H⁺/OH⁻ reduction Reduction Products (e.g., 2-Amino-11H-dibenzo[b,e]dioxepine) compound->reduction [H] light Light (UV/Visible) light->photodegradation ph pH (Acidic/Basic) ph->hydrolysis redox Redox Agents redox->reduction

Caption: Factors influencing the stability of 2-nitro-11H-dibenzo[b,e]dioxepine.

References

  • Vertex AI Search. (2019-03-29).
  • International Labour Organization. (2011-08-03).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-5-nitrobenzene.
  • BenchChem. (2025). 6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Dickson, D. (2025-10-02). Top 5 Factors Affecting Chemical Stability.
  • Lin, Y.-C., et al. (2009).
  • Geacintov, N. E., et al. (1984). Hydrolysis of benzo[a]pyrene diol epoxide and its covalent binding to DNA proceed through similar rate-determining steps. Proceedings of the National Academy of Sciences, 81(9), 2635-2639.
  • National Center for Biotechnology Information. (n.d.).

Sources

Overcoming poor solubility of dibenzo[b,e]dioxepine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibenzo[b,e]dioxepine Derivatives

Introduction

Welcome to the technical support guide for overcoming the significant solubility challenges associated with dibenzo[b,e]dioxepine derivatives. This class of compounds, characterized by a rigid, tricyclic, and highly aromatic structure, often exhibits poor aqueous solubility, posing a major hurdle in preclinical and clinical development.[1] Their inherent lipophilicity and strong crystal lattice energy mean that achieving adequate concentration for biological assays and therapeutic efficacy requires specialized formulation strategies.

This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols. It is designed for drug development professionals and researchers to diagnose solubility issues and implement effective enhancement strategies, moving from fundamental principles to advanced formulation techniques.

Part 1: Frequently Asked Questions (FAQs)

Question 1: Why are my dibenzo[b,e]dioxepine derivatives consistently showing poor aqueous solubility?

Answer: The poor solubility is rooted in the fundamental physicochemical properties of the dibenzo[b,e]dioxepine scaffold.

  • High Lipophilicity: The large, nonpolar aromatic surface area leads to a high LogP value, making the molecules inherently hydrophobic. They prefer lipid-like environments over aqueous media.

  • High Crystal Lattice Energy: The planar and rigid structure of these molecules allows for efficient packing in the solid state.[2] This creates a highly stable crystal lattice that requires a significant amount of energy to break apart during dissolution, a key barrier to solubility.[3]

  • Lack of Ionizable Groups: Unless specifically introduced, the core scaffold lacks readily ionizable functional groups. This prevents the use of simple pH modification to form soluble salts, a common strategy for many other drug candidates.

Question 2: I've tried common solvents like DMSO for my in vitro assays, but the compound precipitates upon dilution in aqueous buffer. What's happening?

Answer: This is a classic issue of a solvent-shift precipitation. While your compound is soluble in a strong organic solvent like DMSO, this solvent is miscible with water. When you add this concentrated stock solution to an aqueous buffer, the DMSO concentration plummets. The solvent environment rapidly becomes polar (aqueous), and since your compound's thermodynamic solubility in this new environment is very low, it crashes out of solution. This can lead to inaccurate and unreliable assay results. The solution is not to find a stronger initial solvent, but to improve the compound's stability and apparent solubility in the final aqueous medium itself.

Question 3: What is the difference between increasing "solubility" and increasing "dissolution rate"?

Answer: This is a critical distinction.

  • Solubility (or thermodynamic solubility) is the maximum amount of a solute that can dissolve in a solvent at equilibrium. For poorly soluble compounds, this value is intrinsically low.

  • Dissolution Rate is the speed at which the solute dissolves.

Techniques like micronization increase the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation, but it does not change the final equilibrium solubility.[4] Other methods, like creating amorphous solid dispersions or salt forms, can increase the apparent solubility, leading to a supersaturated solution that is kinetically stable for a period, which is often sufficient for absorption.[3][5]

Part 2: Troubleshooting and Strategic Solutions

This section provides a decision-making framework and detailed guides for selecting and implementing an appropriate solubility enhancement strategy.

Decision Workflow for Solubility Enhancement

The first step is to characterize your dibenzo[b,e]dioxepine derivative to select the most promising path forward. This workflow provides a logical progression from simpler to more complex techniques.

Solubility Enhancement Workflow start Start: Poorly Soluble Dibenzo[b,e]dioxepine Derivative char_api Characterize API: - pKa (if applicable) - Thermal Stability (DSC/TGA) - Crystalline or Amorphous? start->char_api ionizable Is there an ionizable group (acidic/basic)? char_api->ionizable prodrug Strategy 6: Prodrug Approach char_api->prodrug Consider if other strategies fail or for targeting purposes ph_adjust Strategy 1: pH Adjustment & Salt Formation ionizable->ph_adjust Yes therm_stable Is the API thermally stable? ionizable->therm_stable No end Proceed to In Vivo / Formulation Development ph_adjust->end asd Strategy 3: Amorphous Solid Dispersions (HME or Spray Drying) therm_stable->asd Yes (HME) cocrystal Strategy 2: Co-crystallization therm_stable->cocrystal No formulation Advanced Formulation Strategies therm_stable->formulation asd->end cocrystal->end nanotech Strategy 4: Nanosuspension formulation->nanotech lipid Strategy 5: Lipid-Based Formulations (LBDDS) formulation->lipid nanotech->end lipid->end prodrug->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Adjustment and Salt Formation

When to Use: This is the first and simplest approach to consider if your derivative has an ionizable functional group (e.g., a carboxylic acid, amine, or pyridine moiety).

Causality: The solubility of a weak acid or weak base is highly dependent on the pH of the medium.[6] By adjusting the pH to a point where the molecule is predominantly in its ionized (salt) form, aqueous solubility can be dramatically increased. For a basic group, adjusting the pH to be at least 2 units below its pKa will ensure >99% ionization. For an acidic group, the pH should be adjusted to >2 units above its pKa.

Troubleshooting Guide:

  • Q: My compound still precipitates even after pH adjustment. Why?

    • A1 (Counter-ion choice): The choice of counter-ion is crucial. Some salt forms are less soluble than others or may form less stable crystals. Screen a variety of pharmaceutically acceptable counter-ions (e.g., for a basic API: HCl, sulfate, mesylate, tartrate; for an acidic API: sodium, potassium, calcium).

    • A2 (Common Ion Effect): If your final buffer contains a high concentration of an ion that is common to your salt (e.g., high chloride concentration for a hydrochloride salt), it can suppress solubility. Check the composition of your final assay buffer.

    • A3 (Intrinsic Insolubility): If the core scaffold is extremely hydrophobic, even converting it to a salt may not be sufficient to achieve the desired aqueous solubility. The un-ionized form, while present in a small fraction, may still be supersaturated and drive precipitation.

Strategy 2: Altering the Solid State: Polymorphs, Co-crystals, and Amorphous Dispersions

If pH modification is not an option, the next step is to manipulate the solid form of the drug itself. The goal is to reduce the energy barrier of dissolution.

What it is: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[7] These forms have different crystal packing and, consequently, different physical properties, including solubility and stability.[8][9] Metastable polymorphs have higher free energy than the most stable form, which often translates to higher kinetic solubility.[10]

Troubleshooting Guide:

  • Q: How do I find a more soluble polymorph?

    • A: Conduct a polymorph screen. This involves recrystallizing your compound from a wide variety of solvents under different conditions (e.g., fast vs. slow cooling, evaporation, slurry conversion). Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify different forms.

  • Q: My metastable form converts back to the stable, less soluble form in solution. What can I do?

    • A: This is a common challenge. The conversion is often rapid in an aqueous environment. You can include crystallization inhibitors (polymers like HPMC, PVP) in your formulation to kinetically stabilize the metastable form long enough for dissolution and absorption.[11]

What it is: A co-crystal is a multi-component crystal where the active pharmaceutical ingredient (API) and a benign "co-former" are held together in the same crystal lattice by non-covalent interactions, typically hydrogen bonds.[12][13] By selecting a highly soluble co-former, the resulting co-crystal can have dramatically improved solubility and dissolution properties compared to the API alone.[14]

Experimental Protocol: Co-crystal Screening via Liquid-Assisted Grinding

  • Co-former Selection: Choose a range of pharmaceutically acceptable co-formers with functional groups that can hydrogen bond with your API (e.g., carboxylic acids, amides, alcohols).

  • Preparation: In a milling jar (e.g., stainless steel with a grinding ball), add the API and co-former in a defined stoichiometric ratio (e.g., 1:1 or 1:2).

  • Grinding: Add a minimal amount of a suitable solvent (e.g., 10-20 µL of acetonitrile or ethyl acetate). This is "liquid-assisted" grinding, which facilitates molecular mobility.

  • Milling: Mill the mixture in a shaker mill for 30-60 minutes.

  • Analysis: Analyze the resulting solid by PXRD. The appearance of new peaks not present in the starting materials indicates the potential formation of a new co-crystal phase. Confirm with DSC, which should show a new, sharp melting point.

What it is: An ASD is a molecular mixture of the API dispersed in a polymer carrier matrix in an amorphous (non-crystalline) state.[5][15] By eliminating the crystal lattice, the energy required for dissolution is significantly reduced, leading to a much higher apparent solubility and the potential for generating a supersaturated solution.[3]

Causality Diagram: Mechanism of Amorphous Solid Dispersions

ASD Mechanism cluster_0 Crystalline API cluster_1 Amorphous Solid Dispersion (ASD) C1 C2 C3 C4 C5 C6 process Dispersion Process (Spray Drying or Hot Melt Extrusion) C7 C8 C9 label_c High Crystal Lattice Energy (Low Solubility) A1 A2 A3 A4 label_a API molecules randomly dispersed in polymer matrix (No Lattice Energy) (High Apparent Solubility) polymer Polymer Matrix (e.g., PVP, HPMC)

Sources

Validation & Comparative

A Comparative Guide to Anti-Inflammatory Scaffolds: From Dibenzo[b,e]dioxepines to Modern Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, from rheumatoid arthritis to neurodegenerative disorders. The quest for effective and safe anti-inflammatory therapeutics has driven decades of medicinal chemistry, yielding a diverse armamentarium of drugs. This guide provides a comparative analysis of several key anti-inflammatory scaffolds, offering researchers and drug developers a detailed perspective on their mechanisms, performance, and experimental evaluation.

We will begin with an exploration of the tricyclic 11H-dibenzo[b,e]dioxepine scaffold. It is important to note that while the specific derivative 2-nitro-11H-dibenzo[b,e]dioxepine is a molecule of interest, publicly available data on its direct anti-inflammatory activity is scarce. Therefore, this guide will focus on the broader dibenzo[b,e]dioxepine class, using data from closely related and pharmacologically active analogues to infer its potential mechanism and performance. This scaffold will be compared against three major classes of anti-inflammatory agents that represent distinct mechanistic philosophies: the ubiquitous Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the potent Corticosteroids, and the modern, targeted Janus Kinase (JAK) inhibitors.

Section 1: The Dibenzo[b,e]dioxepine Scaffold: A Tricyclic NSAID Analogue

The 11H-dibenzo[b,e]dioxepine framework is a tricyclic ring system. While not a widely commercialized scaffold, its derivatives have been synthesized and evaluated for anti-inflammatory and analgesic properties.

Mechanism of Action

Studies on acetic acid derivatives of the 11H-dibenzo[b,e]dioxepine scaffold have shown that their primary mechanism of action is the inhibition of prostaglandin synthetase , another term for the cyclooxygenase (COX) enzymes. This firmly places this scaffold class within the mechanistic family of NSAIDs, which reduce inflammation by blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins. The potency of this inhibition appears to be sensitive to the substitution pattern on the tricyclic core. For instance, the 2-acetic acid and the α-methyl-7-acetic acid derivatives were identified as the most potent enzyme inhibitors in one study, with an IC50 of 0.1 µM.

Experimental Data & Performance

The anti-inflammatory potential of this scaffold has been demonstrated in vivo using the standard carrageenan-induced paw edema assay in rats. The α-methyl-11H-dibenzo[b,e]dioxepin-8-acetic acid derivative, for example, showed significant activity, with a 1 mg/kg dose causing a 43% inhibition of edema. However, a critical observation was that some of these potent compounds were also found to be highly ulcerogenic. This gastrointestinal toxicity is a hallmark of non-selective NSAIDs that inhibit both the inflammatory COX-2 enzyme and the gastroprotective COX-1 enzyme.

Compound Derivative (11H-dibenzo[b,e]dioxepin)In Vitro Activity (Prostaglandin Synthetase)In Vivo Activity (Carrageenan Foot Edema)
2-acetic acidIC50 = 0.1 µMNot specified as most potent in this assay
α-methyl-7-acetic acidIC50 = 0.1 µMNot specified as most potent in this assay
α-methyl-8-acetic acidNot specified as most potent in this assay43% inhibition at 1 mg/kg

Data synthesized from J. Med. Chem. 1979, 22 (9), 1108–1112.

The role of the 2-nitro substitution on the core 11H-dibenzo[b,e]dioxepine ring has not been characterized in the context of anti-inflammatory activity. In medicinal chemistry, a nitro group can act as an electron-withdrawing group, potentially altering target binding affinity, metabolic stability, or pharmacokinetic properties. However, without experimental data, its effect on COX inhibition or selectivity remains speculative.

Section 2: Comparative Scaffolds: Established and Emerging Anti-Inflammatory Agents

To understand the potential of the dibenzo[b,e]dioxepine scaffold, it must be benchmarked against the established pillars of anti-inflammatory therapy.

Classical & COX-2 Selective NSAIDs

This is the most common class of anti-inflammatory drugs, encompassing a wide range of chemical scaffolds.

  • Core Scaffolds: Examples include arylalkanoic acids (e.g., Diclofenac), 2-arylpropionic acids (e.g., Ibuprofen, Naproxen), and diaryl heterocycles (e.g., Celecoxib).

  • Mechanism of Action: NSAIDs exert their effects by inhibiting COX enzymes. Traditional NSAIDs are typically non-selective, blocking both COX-1 and COX-2. COX-1 is a constitutively expressed enzyme involved in physiological "house-keeping" functions, such as protecting the stomach lining. COX-2 is an inducible enzyme, upregulated during an inflammatory response. The development of selective COX-2 inhibitors (coxibs) was a landmark achievement aimed at providing anti-inflammatory relief without the gastric side effects associated with COX-1 inhibition.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cox Cyclooxygenase (COX) Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Function) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit COXIBs Selective COX-2 Inhibitors (e.g., Celecoxib) COXIBs->COX2 Inhibit

Caption: The Cyclooxygenase (COX) Pathway and points of NSAID intervention.

  • Comparative Performance: The dibenzo[b,e]dioxepine derivatives, with their potent COX inhibition and associated ulcerogenicity, perform similarly to traditional

A Comparative Guide to the Efficacy of 11H-Dibenzo[b,e]dioxepine Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of derivatives of the 11H-dibenzo[b,e]dioxepine scaffold, with a particular focus on the potential role of nitro-substitution. While extensive comparative data on a series of 2-nitro-11H-dibenzo[b,e]dioxepine derivatives is not yet available in the public domain, this document synthesizes existing research on related analogues to provide a framework for understanding their therapeutic potential, particularly as anti-inflammatory agents. We will delve into structure-activity relationships, plausible mechanisms of action, and detailed experimental protocols to guide further research in this promising area of medicinal chemistry.

The 11H-Dibenzo[b,e]dioxepine Scaffold: A Privileged Structure in Drug Discovery

The 11H-dibenzo[b,e]dioxepine core represents a tricyclic ring system that has garnered interest in medicinal chemistry due to its structural rigidity and potential for diverse biological activities. Analogous structures, such as dibenzo[b,e]oxepins and dibenzo[b,f]oxepines, have been explored for a range of therapeutic applications, including antidepressant, antipsychotic, and antihistaminic effects.[1] More pertinent to this guide, certain derivatives have demonstrated significant anti-inflammatory and analgesic properties.[2]

The introduction of a nitro group at the 2-position of the 11H-dibenzo[b,e]dioxepine scaffold is a rational strategy in medicinal chemistry. The nitro group is a strong electron-withdrawing group and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and mechanism of action.[3] Although specific efficacy data for 2-nitro derivatives is scarce, their synthesis has been reported, paving the way for future biological evaluation.[4]

Synthesis of the 11H-Dibenzo[b,e]dioxepine Ring System

The foundational 11H-dibenzo[b,e][2][5]dioxepin ring system can be constructed through a one-pot synthesis. This typically involves the reaction of catechol with an ortho-substituted benzyl chloride. For instance, the synthesis of 2-nitro-11H-dibenzo[b,e][2][5]dioxepin is achieved by reacting catechol with 2-chloro-5-nitrobenzyl chloride in the presence of a strong base like potassium t-butoxide in a solvent such as anhydrous dimethylformamide.[4] Subsequent chemical modifications, such as Friedel-Crafts acylation, can be employed to introduce further functional groups, which has been shown to occur at the 7-position of the 2-nitro-11H-dibenzo[b,e][2][5]dioxepin structure.[4]

Comparative Efficacy of 11H-Dibenzo[b,e]dioxepine Derivatives

The primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever. Their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases.[6] The efficacy of 11H-dibenzo[b,e]dioxepine derivatives has been evaluated based on their ability to inhibit these enzymes.

Prostaglandin Synthetase Inhibition

A study on a series of 11H-dibenzo[b,e][2][5]dioxepinacetic acids revealed their potential as inhibitors of prostaglandin synthetase.[2] The inhibitory activity is quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

CompoundPosition of Acetic Acid MoietyProstaglandin Synthetase Inhibition IC50 (µM)
11H-dibenzo[b,e][2][5]dioxepin-2-acetic acid2-position0.1
α-methyl-11H-dibenzo[b,e][2][5]dioxepin-7-acetic acid7-position (with α-methyl)0.1

Table 1: In vitro prostaglandin synthetase inhibitory activity of selected 11H-dibenzo[b,e][2][5]dioxepinacetic acid derivatives. Data sourced from Hagmann et al. (1987).[2]

From this limited dataset, it is evident that substitution at both the 2- and 7-positions can lead to potent inhibition of prostaglandin synthetase. The α-methyl substitution on the acetic acid side chain at the 7-position also appears to be favorable for activity.

In Vivo Anti-Inflammatory Activity

The in vitro enzyme inhibition data is often correlated with in vivo anti-inflammatory activity. The carrageenan-induced rat paw edema assay is a standard model for evaluating acute inflammation. In this assay, the most potent compound was α-methyl-11H-dibenzo[b,e][2][5]dioxepin-8-acetic acid, which showed 43% inhibition at a dose of 1 mg/kg.[2] It is important to note that some of these potent anti-inflammatory compounds were also found to be highly ulcerogenic, a common side effect associated with non-selective COX inhibitors.[2]

The Potential Role of the 2-Nitro Group: A Forward Look

While direct experimental data is lacking for the 2-nitro-11H-dibenzo[b,e]dioxepine derivatives, we can hypothesize its potential impact on efficacy based on established medicinal chemistry principles. The strong electron-withdrawing nature of the nitro group can:

  • Modulate Acidity: If the active compound possesses an acidic moiety, the nitro group can increase its acidity, potentially influencing its interaction with the active site of the target enzyme.

  • Influence Binding Interactions: The nitro group can participate in hydrogen bonding and other electrostatic interactions within a receptor's binding pocket, potentially enhancing affinity and potency.

  • Impact Metabolism: The presence of a nitro group can alter the metabolic profile of the compound, potentially leading to a longer duration of action or, conversely, the formation of reactive metabolites.

Further research is imperative to synthesize and evaluate a series of 2-nitro-11H-dibenzo[b,e]dioxepine derivatives to elucidate the precise effects of this substitution on their biological activity.

Proposed Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The potent inhibition of prostaglandin synthetase by 11H-dibenzo[b,e]dioxepine derivatives strongly suggests that their anti-inflammatory effects are mediated through the inhibition of the cyclooxygenase (COX) enzymes.[2] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. By blocking this crucial step, these compounds can reduce the production of pro-inflammatory prostaglandins.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 (Prostaglandin H Synthase) Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Dibenzo_Dioxepine 2-Nitro-11H-dibenzo[b,e]dioxepine Derivatives (Proposed) Dibenzo_Dioxepine->COX_Enzymes Inhibition Experimental_Workflow cluster_prep Preparation cluster_incubation Enzyme Reaction cluster_analysis Analysis Reagents Prepare Reagents: - Test Compounds - Enzyme (COX) - Substrate (Arachidonic Acid) - Cofactors Mix Combine Buffer, Enzyme, and Test Compound/Control Reagents->Mix Preincubation Pre-incubate (e.g., 10 min at 37°C) Mix->Preincubation Reaction Initiate with Substrate Incubate (e.g., 15 min at 37°C) Preincubation->Reaction Stop Terminate Reaction Reaction->Stop ELISA Quantify PGE2 using ELISA Stop->ELISA Data_Analysis Calculate % Inhibition Determine IC50 ELISA->Data_Analysis

Figure 2: Workflow for the in vitro prostaglandin synthetase (COX) inhibition assay.

Conclusion and Future Perspectives

The 11H-dibenzo[b,e]dioxepine scaffold holds considerable promise for the development of novel anti-inflammatory agents. Existing data on acetic acid derivatives indicate potent inhibition of prostaglandin synthetase, a key enzyme in the inflammatory cascade. While a comprehensive comparative analysis of 2-nitro-11H-dibenzo[b,e]dioxepine derivatives is currently hampered by a lack of published efficacy data, the synthesis of the core nitro-substituted structure has been achieved.

Future research should focus on the systematic synthesis of a library of 2-nitro-11H-dibenzo[b,e]dioxepine derivatives with variations in substitution patterns on both aromatic rings and on any side chains. A thorough evaluation of these compounds for their in vitro and in vivo anti-inflammatory activity, along with studies to determine their selectivity for COX-1 versus COX-2, will be crucial. Such studies will not only elucidate the structure-activity relationships for this specific class of compounds but also pave the way for the potential development of new and effective anti-inflammatory drugs with improved therapeutic profiles.

References

  • Hagmann, W. K., et al. (1987). Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b,e,]d[2][5]ioxepinacetic acids. Journal of Medicinal Chemistry, 30(10), 1741-1747. [Link]

  • Gescher, A. (1998). The nitro group in medicinal chemistry. Current Medicinal Chemistry, 5(8), 637-652.
  • Ullrich, N. D., et al. (2018). Dibenzo[b,f]o[2][5]xazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. European Journal of Medicinal Chemistry, 157, 1039-1053. [Link]

  • Scite. (n.d.). Synthesis and acylation of 2‐nitro‐11H‐dibenzo[b,e]d[2][5]ioxepin. Retrieved from [Link]

  • Brennecke, S. P., et al. (1982). Assay of plasma endogenous inhibitor(s) of prostaglandin synthase using an enzyme incubation - radioimmunoassay method. Prostaglandins, Leukotrienes and Medicine, 8(6), 615-634. [Link]

  • Kirk, J. E. (1990). A prostaglandin synthase inhibition assay with detection by elisa. Prostaglandins, 39(5), 495-503. [Link]

Sources

A Comparative Guide to Validating the Biological Activity of 2-nitro-11H-dibenzo[b,e]dioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Dibenzo[b,e]dioxepine Derivative

The quest for novel therapeutic agents with improved efficacy and selectivity is a cornerstone of modern drug discovery. The dibenzo[b,e]dioxepine scaffold has garnered interest due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory and analgesic properties.[1] The introduction of a nitro group to this scaffold, yielding 2-nitro-11H-dibenzo[b,e]dioxepine, presents an intriguing candidate for investigation, particularly in the realm of oncology. Nitroaromatic compounds are a well-established class of biologically active molecules, with many exhibiting antimicrobial and anticancer effects.[2][3][4][5] Their mechanism of action is often attributed to the bioreduction of the nitro group, which can lead to the generation of reactive oxygen species and subsequent cellular damage.

This guide provides a comprehensive framework for the validation of the biological activity of 2-nitro-11H-dibenzo[b,e]dioxepine, with a focus on its potential as an anticancer agent. We will outline a series of in vitro and in vivo experiments designed to elucidate its mechanism of action and compare its potential efficacy against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. The experimental protocols provided herein are intended to serve as a robust starting point for researchers, scientists, and drug development professionals.

Comparative Framework: Benchmarking Against the Standards of Care

To ascertain the therapeutic potential of 2-nitro-11H-dibenzo[b,e]dioxepine, its biological activity must be benchmarked against current standards of care in oncology. We have selected three widely used chemotherapeutic agents with distinct mechanisms of action for this comparative analysis.

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting the enzyme topoisomerase II, leading to DNA double-strand breaks and apoptosis.[6][][8][9]

  • Cisplatin: A platinum-based compound that forms covalent adducts with DNA, primarily intrastrand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and trigger apoptosis.[10][11][12][13][14]

  • Paclitaxel: A taxane that stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16][17][][19]

The following sections will detail the experimental workflows to compare the cytotoxic and mechanistic profiles of 2-nitro-11H-dibenzo[b,e]dioxepine against these established drugs.

In Vitro Validation: A Stepwise Approach to Characterizing Biological Activity

The initial validation of a novel compound's biological activity is typically performed using in vitro cell-based assays. These assays provide a controlled environment to assess cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

Experimental Workflow for In Vitro Analysis

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Analysis & Comparison A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B MTT Assay A->B Treatment with 2-nitro-11H-dibenzo[b,e]dioxepine & Comparators C Cell Cycle Analysis (Flow Cytometry with PI Staining) B->C Determine IC50 values Select sensitive cell lines D Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining) B->D Determine IC50 values Select sensitive cell lines E Comparative Analysis of IC50 Values B->E F Elucidation of Cell Cycle Arrest Profile C->F G Quantification of Apoptotic vs. Necrotic Cells D->G

Caption: In Vitro Validation Workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[20][21][22]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-nitro-11H-dibenzo[b,e]dioxepine, Doxorubicin, Cisplatin, Paclitaxel (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
2-nitro-11H-dibenzo[b,e]dioxepineExperimental DataExperimental DataExperimental Data
DoxorubicinLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
CisplatinLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
PaclitaxelLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PBS.

  • Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

  • Add 10 µL of PI staining solution and incubate in the dark for 15 minutes.

  • Analyze the samples using a flow cytometer.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of PI by cells with compromised membranes.[27][28][29][30]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

In Vivo Efficacy: Xenograft Tumor Models

To evaluate the anti-tumor activity of 2-nitro-11H-dibenzo[b,e]dioxepine in a living organism, a xenograft mouse model is employed. This involves the subcutaneous implantation of human cancer cells into immunodeficient mice.[31][32][33][34][35]

Experimental Workflow for In Vivo Analysis

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Implantation of Human Cancer Cells into Immunodeficient Mice B Tumor Growth to Palpable Size A->B C Randomization of Mice into Treatment Groups B->C D Administration of 2-nitro-11H-dibenzo[b,e]dioxepine, Comparators, and Vehicle Control C->D E Regular Measurement of Tumor Volume and Body Weight D->E F Euthanasia and Tumor Excision E->F G Tumor Weight Measurement and Histological Analysis F->G H Comparative Analysis of Tumor Growth Inhibition G->H

Caption: In Vivo Xenograft Study Workflow.

Protocol 4: Subcutaneous Tumor Xenograft Model

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line known to be sensitive to the test compound from in vitro studies

  • Matrigel (optional, to aid tumor establishment)

  • Test compounds formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.

  • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, 2-nitro-11H-dibenzo[b,e]dioxepine, positive control drug).

  • Administer the treatments according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., intraperitoneal, oral gavage).

  • Measure tumor dimensions with calipers and calculate tumor volume (Volume = (length x width²)/2) and monitor mouse body weight twice weekly.

  • Continue the study for a defined period or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

Data Presentation: Comparative Tumor Growth Inhibition

Treatment GroupAverage Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)
Vehicle ControlExperimental DataN/A
2-nitro-11H-dibenzo[b,e]dioxepine (Dose 1)Experimental DataCalculated Data
2-nitro-11H-dibenzo[b,e]dioxepine (Dose 2)Experimental DataCalculated Data
Positive Control (e.g., Doxorubicin)Experimental DataCalculated Data

Hypothesized Mechanism of Action and Signaling Pathway

Based on the chemical structure, we hypothesize that 2-nitro-11H-dibenzo[b,e]dioxepine may exert its anticancer effects through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS) due to the bioreduction of the nitro group, leading to DNA damage and the induction of apoptosis.

G A 2-nitro-11H-dibenzo[b,e]dioxepine B Bioreduction of Nitro Group (Nitroreductases) A->B C Generation of Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D E DNA Damage D->E F Activation of p53 E->F G Cell Cycle Arrest (G2/M Phase) F->G H Induction of Apoptosis (Caspase Activation) F->H I Cell Death G->I H->I

Caption: Hypothesized Signaling Pathway.

Conclusion and Future Directions

This guide has provided a comprehensive and scientifically rigorous framework for the validation of the biological activity of 2-nitro-11H-dibenzo[b,e]dioxepine. The proposed comparative studies against established anticancer drugs will provide critical insights into its potential as a novel therapeutic agent. While the presence of the nitroaromatic moiety suggests a potential for anticancer activity, the experimental validation outlined herein is essential to confirm this hypothesis and elucidate its mechanism of action.

Future studies should focus on a broader panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles. Furthermore, detailed pharmacokinetic and toxicological studies will be necessary to assess the drug-like properties and safety profile of 2-nitro-11H-dibenzo[b,e]dioxepine, paving the way for potential preclinical and clinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Wikipedia. (2024, January 8). Doxorubicin. Retrieved from [Link]

  • Thakur, A., & Lum, L. G. (2010). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of visualized experiments : JoVE, (46), 2455.
  • Wikipedia. (2024, January 10). Paclitaxel. Retrieved from [Link]

  • Rawat, P. S., Jaiswal, A., Khurana, A., Bhatti, J. S., & Navik, U. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 13(15), 3697.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cisplatin?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 22). Cisplatin. In StatPearls [Internet]. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • Chemistry LibreTexts. (2023, March 7). 12. Modes of Action of Cisplatin. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371.
  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • News-Medical.Net. (2023, May 13). How Paclitaxel Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of doxorubicin. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(8), 1545-1566.
  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual [Internet]. Retrieved from [Link]

  • ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Wnorowska, U., Foryś, A., Głodowska, M., & Dołęga, A. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3183.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • protocols.io. (2017, May 22). BiTE® Xenograft Protocol. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Oxidative Medicine and Cellular Longevity, 2022, 9726354.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Oxidative Medicine and Cellular Longevity, 2022, 9726354.
  • Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][10]dioxepinacetic acids. (1983). Journal of medicinal chemistry, 26(12), 1673–1679.

  • ResearchGate. (n.d.). General classes of biologically active nitroaromatic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]

  • Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. (2020). Polymers, 12(11), 2538.
  • Synthesis and biological activity of 11-[4-(cinnamyl)-1-piperazinyl]- 6,11-dihydrodibenz[b,e]oxepin derivatives, potential agents for the treatment of cerebrovascular disorders. (1991). Chemical & pharmaceutical bulletin, 39(10), 2564–2573.
  • ResearchGate. (2025, August 6). Iron(II) promoted direct synthesis of dibenzo[ b,e ]oxepin-11(6H)-one derivatives with biological activity. A short synthesis of doxepin. Retrieved from [Link]

  • Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][10]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. (2016). European journal of medicinal chemistry, 108, 674–686.

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023). International journal of molecular sciences, 24(15), 12066.

Sources

A Comparative Guide to the In Vitro and In Vivo Activity of Dibenzo[b,e]oxepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dichotomy of Preclinical Evaluation for Dibenzo[b,e]oxepine Scaffolds

The dibenzo[b,e]oxepine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3][4] The journey of a novel dibenzo[b,e]oxepine derivative from a laboratory curiosity to a potential therapeutic agent is a rigorous one, hinging on a thorough understanding of its activity both in controlled, isolated biological systems (in vitro) and within the complexity of a living organism (in vivo).

This guide provides a comparative analysis of the in vitro and in vivo activities of dibenzo[b,e]oxepine derivatives. While specific data for 2-nitro-11H-dibenzo[b,e]dioxepine is not extensively available in the public domain, we will draw upon established research on structurally related compounds to illustrate the critical interplay between these two evaluation paradigms. Understanding the correlation—or divergence—between in vitro potency and in vivo efficacy is paramount for researchers, scientists, and drug development professionals to make informed decisions in advancing lead candidates. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure a scientifically robust and practical resource.

In Vitro Assessment: Unveiling Mechanism and Potency at the Molecular Level

In vitro assays are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to screen compounds, elucidate mechanisms of action, and establish structure-activity relationships (SAR). These assays typically involve isolated proteins, cells, or tissues.

Key In Vitro Methodologies and Findings

A primary focus for dibenzo[b,e]oxepine derivatives has been in the realm of inflammation and cancer. Consequently, many in vitro studies have centered on key targets within these disease pathways.

1. Enzyme Inhibition Assays:

  • Rationale: Directly measuring the ability of a compound to inhibit a specific enzyme provides a clear indication of its potency and selectivity. For anti-inflammatory activity, prostaglandin synthetase (cyclooxygenase) is a common target.[1] For anticancer and anti-inflammatory applications, p38 MAP kinase is another crucial target.[5][6]

  • Protocol: Prostaglandin Synthetase Inhibition Assay

    • Prepare a reaction mixture containing the enzyme (e.g., from ram seminal vesicles), a buffer solution, and the substrate (e.g., arachidonic acid).

    • Add varying concentrations of the dibenzo[b,e]oxepine test compound.

    • Incubate the mixture for a defined period at a controlled temperature.

    • Terminate the reaction and quantify the production of prostaglandins (e.g., PGE2) using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit enzyme activity by 50%.

  • Data Summary:

Compound ClassTarget EnzymeIn Vitro Potency (IC50)Reference
Dibenzo[b,e][1][7]dioxepin-2-acetic acidProstaglandin Synthetase0.1 µM[1]
Disubstituted dibenzo[b,e]oxepin-11(6H)-onesp38α MAP KinaseAs low as 1.6 nM[6]

2. Antimicrobial Activity Assays:

  • Rationale: To determine the effectiveness of dibenzo[b,e]oxepine derivatives against pathogenic microorganisms, their minimum inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9]

  • Protocol: Broth Microdilution Method for MIC Determination

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

  • Data Summary:

Compound ClassMicroorganismIn Vitro Potency (MIC)Reference
Dibenzo[b,e]oxepinesE. coli, L. rhamnosus8 µg/mL[9]
Dibenzo[b,e]oxepinesB. subtilis16 µg/mL[9]
Dibenzo[b,e]oxepine derivativesMRSA, E. coli, A. niger25-200 µg/mL[8]

3. Cellular Assays for Cytokine Inhibition:

  • Rationale: Chronic inflammation is often driven by the overproduction of pro-inflammatory cytokines like TNF-α. Cellular assays using human whole blood or isolated immune cells provide a more physiologically relevant system to assess a compound's anti-inflammatory potential than a simple enzyme assay.[6]

  • Protocol: TNF-α Release Assay in Human Whole Blood

    • Collect fresh human blood from healthy donors into heparinized tubes.

    • Pre-incubate the blood with various concentrations of the dibenzo[b,e]oxepine test compound.

    • Stimulate cytokine production by adding a pro-inflammatory agent like lipopolysaccharide (LPS).

    • Incubate for several hours at 37°C.

    • Separate the plasma by centrifugation.

    • Quantify the concentration of TNF-α in the plasma using ELISA.

    • Calculate the IC50 value for TNF-α inhibition.

  • Data Summary:

Compound ClassAssayIn Vitro Potency (IC50)Reference
Disubstituted dibenzo[b,e]oxepin-11(6H)-onesTNF-α release in human whole bloodAs low as 125 nM[6]
Visualizing the In Vitro Workflow

InVitro_Workflow cluster_Target_Identification Target Identification & Compound Screening cluster_Data_Analysis Data Analysis cluster_Outcome Outcome Enzyme Enzyme Inhibition (e.g., COX, p38) IC50 IC50 / MIC Calculation Enzyme->IC50 Microbe Antimicrobial Screening (e.g., MIC) Microbe->IC50 Cell Cell-Based Assays (e.g., Cytokine Release) Cell->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Candidate Lead Candidate Selection SAR->Lead_Candidate

Caption: A generalized workflow for the in vitro evaluation of dibenzo[b,e]oxepine derivatives.

In Vivo Evaluation: Assessing Efficacy and Safety in a Complex Biological System

While in vitro data is invaluable, it cannot fully predict a compound's behavior in a living organism. In vivo studies are essential to understand a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the effect of the drug on the body), efficacy, and potential toxicity.

Key In Vivo Methodologies and Findings

1. Animal Models of Inflammation:

  • Rationale: To test the anti-inflammatory efficacy of dibenzo[b,e]oxepine derivatives, animal models that mimic aspects of human inflammatory diseases are used. The carrageenan-induced paw edema model in rats is a classic and widely used acute inflammation model.[1]

  • Protocol: Carrageenan-Induced Paw Edema in Rats

    • Administer the test compound to a group of rats at a specific dose (e.g., orally or intraperitoneally). A control group receives the vehicle.

    • After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a small amount of carrageenan solution into the sub-plantar tissue of one hind paw of each rat.

    • Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema in the drug-treated group compared to the vehicle-treated control group.

  • Data Summary:

CompoundAnimal ModelDoseEfficacy (% Inhibition)Reference
α-methyl-11H-dibenzo[b,e][1][7]dioxepin-8-acetic acidCarrageenan foot edema (rat)1 mg/kg43%[1]

2. Invertebrate Models for Anthelmintic Activity:

  • Rationale: For indications like anthelmintic activity, whole-organism screens using model organisms like the nematode Caenorhabditis elegans can provide a cost-effective and ethically sound alternative to higher vertebrate models in early-stage in vivo testing.[3][10] These models allow for the assessment of effects on motility and other physiological functions.

  • Protocol: C. elegans Motility Assay

    • Synchronize a population of C. elegans to a specific life stage (e.g., L4 larvae or young adults).

    • Place individual worms in the wells of a microtiter plate containing liquid medium and different concentrations of the test compound.

    • After a defined exposure time (e.g., 10 minutes), record the number of body bends (thrashes) per minute for each worm.

    • A decrease in the thrashing rate indicates a paralytic effect of the compound.

    • Calculate the IC50, the concentration that reduces the thrashing rate by 50%.

  • Data Summary:

CompoundModel OrganismAssayEfficacy (IC50)Reference
Dibenzo[b,e]oxepin-11(6H)-one (doxepinone)C. elegansThrashing Rate~300 µM[10]

3. Pharmacokinetic (PK) Studies:

  • Rationale: A potent compound is of little therapeutic use if it is not absorbed, is metabolized too quickly, or does not reach its target tissue. PK studies, typically in rodents, are crucial for understanding a compound's ADME profile.[6]

  • Protocol: Mouse Pharmacokinetic Study

    • Administer a single dose of the test compound to mice via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Collect blood samples at multiple time points after administration.

    • Process the blood to separate plasma.

    • Quantify the concentration of the compound in the plasma samples using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS/MS).

    • Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve, a measure of total drug exposure), and half-life (t½).

  • Data Summary: A pharmacokinetic study in mice was conducted for a promising dibenzoxepinone inhibitor (3i), indicating its progression to this critical stage of preclinical development.[6]

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_Preclinical_Models Preclinical Models cluster_Efficacy_Toxicity Efficacy & Toxicity Assessment cluster_Outcome Outcome Model_Selection Model Selection (e.g., Rat, Mouse, C. elegans) Efficacy Efficacy Studies (e.g., Anti-inflammatory) Model_Selection->Efficacy PK Pharmacokinetics (ADME) Model_Selection->PK Toxicity Toxicology Studies Model_Selection->Toxicity Go_NoGo Go/No-Go Decision for Clinical Trials Efficacy->Go_NoGo PK->Go_NoGo Toxicity->Go_NoGo

Caption: A simplified workflow for the in vivo evaluation of dibenzo[b,e]oxepine derivatives.

Bridging the Gap: Correlating In Vitro Data with In Vivo Outcomes

The ultimate goal of preclinical testing is to identify compounds with a high probability of success in human clinical trials. A strong in vitro to in vivo correlation (IVIVC) is therefore highly desirable.[11] For some classes of compounds, such as certain dioxins, an excellent linear correlation has been observed between in vitro receptor activation and in vivo toxic effects.[12]

However, for many drug candidates, this correlation is not straightforward. A compound that is highly potent in vitro may fail in vivo due to:

  • Poor Pharmacokinetics: Low oral bioavailability, rapid metabolism, or poor distribution to the target tissue can prevent the compound from reaching effective concentrations in vivo.

  • Off-Target Effects: The compound may interact with other biological targets in a complex living system, leading to unexpected side effects or toxicity.

  • Metabolic Inactivation: The liver and other organs may metabolize the compound into inactive or even toxic byproducts.

For the dibenzo[b,e]oxepine class, the introduction of hydrophilic residues has been shown to improve not only inhibitory potency but also metabolic stability, a key factor for in vivo success.[6] This highlights the importance of an iterative drug design process where insights from both in vitro and in vivo studies are used to optimize the chemical structure. For instance, some potent anti-inflammatory dibenzo[b,e]dioxepin acetic acids were also found to be highly ulcerogenic in vivo, a critical safety liability that would not be detected in a simple enzyme inhibition assay.[1]

Conclusion: An Integrated Approach for Predictive Drug Development

The evaluation of novel 2-nitro-11H-dibenzo[b,e]dioxepine and related compounds requires a multi-faceted approach that judiciously integrates in vitro and in vivo methodologies. In vitro assays provide essential data on potency and mechanism, allowing for high-throughput screening and SAR-guided lead optimization. However, these data must be contextualized with robust in vivo studies that assess true efficacy, safety, and the pharmacokinetic profile of the molecule. The discrepancies often observed between the two domains are not failures of the models but rather opportunities to gain a deeper understanding of the compound's biological behavior. By carefully selecting appropriate models, understanding their limitations, and iteratively applying the knowledge gained, researchers can more effectively navigate the challenging path from a promising molecule to a life-changing medicine.

References

  • Cayen, M. N., et al. (1981). Synthesis and antiinflammatory/analgesic activities of 11H-dibenzo[b, e,][1][7]dioxepinacetic acids. Journal of Medicinal Chemistry, 24(4), 433-441. [Link]

  • Scoccia, J., et al. (2017). Iron(II) promoted direct synthesis of dibenzo[ b,e ]oxepin-11(6H)-one derivatives with biological activity. A short synthesis of doxepin. Tetrahedron, 73(38), 5675-5683. [Link]

  • Mason, G., et al. (1987). Polybrominated dibenzo-p-dioxins and related compounds: quantitative in vivo and in vitro structure-activity relationships. Toxicology, 44(2), 245-255. [Link]

  • Borys, F., et al. (2021). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(14), 12066. [Link]

  • Borys, F., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]

  • Sadek, B., & Limban, C. (2011). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Scientia Pharmaceutica, 79(3), 563-574. [Link]

  • Gerbino, D. C., et al. (2016). Efficient synthesis and biological evaluation of dibenzo[b,e]oxepin-11(6H)-ones as potential anthelmintic agents. Molecules, 21(11), 1543. [Link]

  • Cholewiński, G., et al. (2019). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 24(21), 3936. [Link]

  • Borys, F., et al. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(18), 5859. [Link]

  • Kumar, A., et al. (2023). Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies. RSC Advances, 13(24), 16421-16436. [Link]

  • Laufer, S., et al. (2006). Design, Synthesis, and Biological Evaluation of Phenylamino-Substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones and dibenzo[a,d]cycloheptan-5-ones: Novel p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 49(26), 7912-7915. [Link]

  • Steinbach, D. (2018). Using an In Vitro-In Vivo Correlation for the 'Bioequivalence by Design' Development of an Immediate Release Carbamazepine Product. Duquesne University Scholarship Collection. [Link]

  • Borys, F., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 26(20), 6214. [Link]

  • Wentsch, J., et al. (2013). Metabolically stable dibenzo[b,e]oxepin-11(6H)-ones as highly selective p38 MAP kinase inhibitors: optimizing anti-cytokine activity in human whole blood. Journal of Medicinal Chemistry, 56(21), 8561-8578. [Link]

  • Borys, F., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066. [Link]

  • López-Vallejo, F., et al. (2022). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 27(19), 6649. [Link]

Sources

A Spectroscopic Guide to the Differentiation of 2-Nitro-11H-dibenzo[b,e]dioxepine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the key spectroscopic features of the positional isomers of 2-nitro-11H-dibenzo[b,e]dioxepine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in NMR, IR, Mass Spectrometry, and UV-Vis spectra that arise from the varied placement of the nitro functional group on the dibenzo[b,e]dioxepine scaffold. The insights and methodologies presented herein are grounded in fundamental spectroscopic principles and supported by data from analogous aromatic systems.

Introduction: The Challenge of Isomer Differentiation

The 11H-dibenzo[b,e]dioxepine core is a significant heterocyclic scaffold in medicinal chemistry. Nitration of this structure can lead to several positional isomers, including the 1-nitro, 2-nitro, 3-nitro, and 4-nitro derivatives. Each isomer possesses a unique electronic and steric environment, which, while subtle, gives rise to distinct spectroscopic signatures. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the purity and identity of pharmacologically active compounds. This guide provides a predictive framework for differentiating these isomers using standard spectroscopic techniques.

Molecular Structures of the Isomers

The numbering of the 11H-dibenzo[b,e]dioxepine ring system is crucial for understanding the isomer differentiation. The following diagram illustrates the structures of the four key positional isomers discussed in this guide.

G cluster_1 1-Nitro-11H-dibenzo[b,e]dioxepine cluster_2 2-Nitro-11H-dibenzo[b,e]dioxepine cluster_3 3-Nitro-11H-dibenzo[b,e]dioxepine cluster_4 4-Nitro-11H-dibenzo[b,e]dioxepine 1-nitro 2-nitro 3-nitro 4-nitro

Figure 1: Structures of the Positional Isomers of Nitro-11H-dibenzo[b,e]dioxepine.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is significantly perturbed by the strongly electron-withdrawing nitro group.

Predicted ¹H NMR Spectral Comparison

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) will be the most informative for distinguishing the isomers. The nitro group will cause a significant downfield shift (deshielding) of the protons ortho and para to it.

IsomerPredicted Key ¹H NMR Features
1-Nitro A downfield-shifted doublet for H-2 and a downfield-shifted doublet for H-4.
2-Nitro A downfield-shifted doublet for H-1 and a downfield-shifted doublet for H-3. H-4 will also be affected, though to a lesser extent.
3-Nitro A downfield-shifted doublet for H-4 and a downfield-shifted doublet for H-2.
4-Nitro A downfield-shifted doublet for H-3 and a downfield-shifted doublet for H-1.

The methylene protons at position 11 will likely appear as a singlet, though restricted rotation in the seven-membered ring could potentially lead to more complex splitting patterns.

Predicted ¹³C NMR Spectral Comparison

In the ¹³C NMR spectrum, the carbon atom directly attached to the nitro group (ipso-carbon) will be significantly deshielded. The ortho and para carbons will also be deshielded, while the meta carbons will be less affected. It is important to note that while electron density is a primary factor for ¹H chemical shifts, ¹³C chemical shifts are more influenced by paramagnetic shielding effects, which can sometimes lead to counterintuitive ordering of resonances.

IsomerPredicted Key ¹³C NMR Features
1-Nitro C-1 will be significantly downfield. C-2 and C-4a will also be deshielded.
2-Nitro C-2 will be significantly downfield. C-1 and C-3 will also be deshielded.
3-Nitro C-3 will be significantly downfield. C-2 and C-4 will also be deshielded.
4-Nitro C-4 will be significantly downfield. C-3 and C-5a will also be deshielded.

Proton-decoupled ¹³C NMR spectra are standard, where each unique carbon atom

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-nitro-11H-dibenzo[b,e]dioxepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting cross-reactivity studies on 2-nitro-11H-dibenzo[b,e]dioxepine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, ensuring that the generated data is not only accurate but also scientifically robust and interpretable. We will explore the core principles of cross-reactivity, detail methodologies for its assessment, and provide guidance on interpreting the resulting data.

Introduction: The Imperative of Specificity

2-Nitro-11H-dibenzo[b,e]dioxepine is a tricyclic nitroaromatic compound.[1] The dibenzo[b,e][2][3]dioxepine scaffold is of significant interest in medicinal chemistry, with various derivatives being explored for anti-inflammatory and analgesic properties.[4] Given its structural complexity and the potential for its detection in various matrices—be it in a drug metabolism study, an environmental sample, or as a synthetic intermediate—understanding the specificity of analytical methods is paramount.

Cross-reactivity, the phenomenon where an analytical method detects compounds other than the target analyte, can lead to false positives or inaccurate quantification.[2] In the context of 2-nitro-11H-dibenzo[b,e]dioxepine, structurally similar molecules could potentially interfere with its detection, especially in high-throughput screening methods like immunoassays. Therefore, a thorough cross-reactivity assessment is a critical component of method validation.

This guide will focus on two complementary analytical approaches: the highly sensitive but potentially less specific competitive enzyme-linked immunosorbent assay (cELISA) and the highly specific but lower-throughput high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Rational Selection of Potential Cross-Reactants

A well-designed cross-reactivity study begins with the logical selection of compounds to test.[5] The primary basis for selection is structural similarity to the target analyte, 2-nitro-11H-dibenzo[b,e]dioxepine. The following classes of compounds are proposed for this study, with the rationale for their inclusion outlined below.

  • Positional Isomers: The position of the nitro group on the dibenzo[b,e]dioxepine scaffold is a critical determinant of its physicochemical properties and, potentially, its immunogenicity. Therefore, other nitro-isomers are the most likely cross-reactants.

  • Parent Compound (Scaffold): The un-substituted parent compound is essential to determine the contribution of the core tricyclic structure to any observed cross-reactivity.

  • Structurally Related Tricyclic Compounds: Other tricyclic systems, especially those containing a nitro group, can help to understand the broader specificity of the analytical method.

  • Metabolites and Precursors: If known, metabolites or synthetic precursors of 2-nitro-11H-dibenzo[b,e]dioxepine should be included.

A proposed list of compounds for the cross-reactivity study is presented in Table 1.

Table 1: Proposed Compounds for Cross-Reactivity Assessment against 2-nitro-11H-dibenzo[b,e]dioxepine

Compound NameRationale for InclusionStructure
2-nitro-11H-dibenzo[b,e]dioxepine Target Analyte C₁₃H₉NO₄
1-nitro-11H-dibenzo[b,e]dioxepinePositional IsomerC₁₃H₉NO₄
3-nitro-11H-dibenzo[b,e]dioxepinePositional IsomerC₁₃H₉NO₄
4-nitro-11H-dibenzo[b,e]dioxepinePositional IsomerC₁₃H₉NO₄
11H-dibenzo[b,e]dioxepineParent ScaffoldC₁₃H₁₀O₂
2,8-dinitro-11H-dibenzo[b,e]dioxepineRelated derivative with multiple nitro groupsC₁₃H₈N₂O₆
2-nitrodibenzofuranStructurally related tricyclic nitroaromaticC₁₂H₇NO₃
2,4,6-Trinitrotoluene (TNT)Common nitroaromatic compoundC₇H₅N₃O₆

Immunoassay-Based Cross-Reactivity Assessment: Competitive ELISA

The competitive ELISA (cELISA) is a highly sensitive and efficient method for screening the cross-reactivity of a panel of compounds against a target analyte.[6][7] The principle relies on the competition between the analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites.[8]

Experimental Workflow: Competitive ELISA

The following diagram illustrates the workflow for a cELISA to determine cross-reactivity.

cELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection p1 Coat plate with anti-2-nitro-11H-dibenzo[b,e]dioxepine -protein conjugate p2 Wash unbound conjugate p1->p2 p3 Block non-specific binding sites p2->p3 a1 Add standards or potential cross-reactants p3->a1 a2 Add enzyme-labeled 2-nitro-11H-dibenzo[b,e]dioxepine a1->a2 a3 Incubate to allow competition a2->a3 d1 Wash unbound reagents a3->d1 d2 Add enzyme substrate d1->d2 d3 Incubate for color development d2->d3 d4 Stop reaction and read absorbance d3->d4 Structural_Relationships cluster_isomers Positional Isomers cluster_scaffold Scaffold & Derivatives cluster_related Related Tricyclic Nitroaromatics Target 2-nitro-11H-dibenzo[b,e]dioxepine (Target Analyte) I1 1-nitro-11H-dibenzo[b,e]dioxepine Target->I1 High Similarity I3 3-nitro-11H-dibenzo[b,e]dioxepine Target->I3 High Similarity I4 4-nitro-11H-dibenzo[b,e]dioxepine Target->I4 High Similarity S1 11H-dibenzo[b,e]dioxepine (Parent Scaffold) Target->S1 Core Structure S2 2,8-dinitro-11H-dibenzo[b,e]dioxepine Target->S2 Shared Scaffold R1 2-nitrodibenzofuran Target->R1 Similar Substructure R2 2,4,6-Trinitrotoluene (TNT) Target->R2 Shared Functional Group

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-nitro-11H-dibenzo[b,e]dioxepine

A Comprehensive Guide to the Safe Disposal of 2-nitro-11H-dibenzo[b,e][1][2]dioxepine

Researchers and drug development professionals handle a diverse array of chemical entities, each with unique properties and associated risks. Among these, nitroaromatic compounds such as 2-nitro-11H-dibenzo[b,e][1][2]dioxepine demand meticulous handling and disposal protocols. The presence of the nitro group, coupled with the dibenzodioxepine core, classifies this compound as a potentially hazardous substance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-nitro-11H-dibenzo[b,e][1][2]dioxepine, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the "Why"
  • Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity and, in some cases, explosive properties.[3][4] The electron-withdrawing nature of the nitro group can render the aromatic system susceptible to nucleophilic attack and can contribute to the compound's recalcitrance in the environment.[3] Many nitroaromatics are listed as priority pollutants by environmental agencies due to their toxicity and mutagenicity.[3]

  • Dibenzo[b,e][1][2]dioxepines: This heterocyclic system is structurally related to polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), which are persistent organic pollutants (POPs).[5] While 2-nitro-11H-dibenzo[b,e][1][2]dioxepine is not a chlorinated dioxin, the core structure's environmental persistence is a significant concern. Improper disposal, particularly through combustion at inadequate temperatures, could potentially lead to the formation of hazardous byproducts.[5][6]

Inherent Risks:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin, based on the general hazards of related compounds.

  • Environmental Hazard: Potential for long-term adverse effects in the aquatic environment.

  • Reactivity: May be reactive with strong oxidizing or reducing agents. Mixtures of nitroaromatics with certain reagents can have explosive properties.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, stringent adherence to PPE protocols is non-negotiable.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin absorption of the compound.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of dust or vapors.
Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to safe laboratory practice and is mandated by regulatory bodies.[2][7] Never mix incompatible wastes.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with 2-nitro-11H-dibenzo[b,e][1][2]dioxepine. Glass is generally a suitable choice.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "2-nitro-11H-dibenzo[b,e][1][2]dioxepine".[2][7] Include the approximate concentration and date of accumulation.

  • Solid Waste: Collect solid 2-nitro-11H-dibenzo[b,e][1][2]dioxepine waste, including contaminated consumables (e.g., weighing paper, gloves), in the designated solid waste container.

  • Liquid Waste: Solutions containing 2-nitro-11H-dibenzo[b,e][1][2]dioxepine should be collected in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Container Management: Keep the waste container securely closed except when adding waste.[2][7] Store the container in a designated satellite accumulation area within the laboratory, away from heat sources and incompatible chemicals.[8]

Disposal Decision Workflow

Caption: Decision workflow for the initial handling of 2-nitro-11H-dibenzo[b,e][1][2]dioxepine waste.

Approved Disposal Methodologies: The Final Step

The primary and most appropriate disposal method for 2-nitro-11H-dibenzo[b,e][1][2]dioxepine is through a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of such chemicals in compliance with all federal, state, and local regulations. The most probable ultimate disposal method will be high-temperature incineration.

High-Temperature Incineration:

This is the preferred method for the destruction of many organic hazardous wastes, including nitroaromatic and halogenated compounds.[9][10] The high temperatures (typically above 982°C) and controlled conditions ensure the complete destruction of the molecule, minimizing the formation of toxic byproducts.[10] For compounds containing halogens, temperatures of at least 1100°C are often required.[1]

Chemical Degradation (For Informational Purposes):

While not recommended for on-site disposal in a standard laboratory setting due to the complexity and potential for hazardous byproducts, it is useful to be aware of chemical degradation methods for nitroaromatic compounds. Advanced oxidation processes, such as treatment with Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), have been shown to degrade nitroaromatics in wastewater treatment scenarios.[11] However, the application of such methods requires specialized equipment and expertise to ensure complete degradation and to manage any potentially hazardous intermediates.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.[2]

  • Cleanup of Small Spills:

    • Wear appropriate PPE.

    • Contain the spill using an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[12]

Empty Container Disposal: A Final Consideration

Empty containers that once held 2-nitro-11H-dibenzo[b,e][1][2]dioxepine must also be handled with care.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[12]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinsates may also need to be collected, depending on local regulations.

  • Defacing Labels: After thorough rinsing and drying, all labels on the container must be completely removed or defaced before the container is discarded as non-hazardous waste (e.g., in a designated glass disposal box).[7][12]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-nitro-11H-dibenzo[b,e][1][2]dioxepine, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • Kuncewicz, J., & Szymonik, A. (2023). Degradation of nitroaromatics with the Fenton reagent. Journal of Ecological Engineering, 24(3), 40-47. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • United States Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250–272. Retrieved from [Link]

  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]

  • Kodavanti, P. R., & Loganathan, B. G. (2022). Perspective on halogenated organic compounds. Environmental toxicology and pharmacology, 96, 104005. Retrieved from [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]

  • United States Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555. Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]

  • Higson, F. K. (1992). Microbial degradation of nitroaromatic compounds. Advances in applied microbiology, 37, 1-19.
  • ResearchGate. (n.d.). Production, Distribution, and Fate of Polychlorinated Dibenzo-p-Dioxins, Dibenzofurans, and Related Organohalogens in the Environment. Retrieved from [Link]

  • Mynacare. (n.d.). 2-nitro-11H-dibenzo[b,e][1][2]dioxepine. Retrieved from [Link]

  • Young, A. L. (2014). Investigation into the Environmental Fate of TCDD/Dioxin. A. L. Young Consulting, Inc. Retrieved from [Link]

  • Mackay, D., & Paterson, S. (1993). An assessment of the environmental fate and exposure of benzene and the chlorobenzenes in Canada. Canadian journal of public health, 84 Suppl 1, S30–S40.
  • National Center for Biotechnology Information. (n.d.). Dibenz[b,e]oxepin-11(6H)-one. PubChem Compound Database. Retrieved from [Link]

  • Thapa, P., et al. (2016). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & medicinal chemistry letters, 26(15), 3565–3570. Retrieved from [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 2-nitro-11H-dibenzo[b,e]dioxepine

A Comprehensive Guide to Personal Protective Equipment for Handling 2-nitro-11H-dibenzo[b,e][1][2]dioxepine

This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-nitro-11H-dibenzo[b,e][1][2]dioxepine (Molecular Formula: C₁₃H₉NO₄).[3][4] Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a foundation of established safety protocols for analogous chemical structures, specifically aromatic nitro compounds and dibenzo-dioxepine derivatives. The recommendations herein are designed to provide a robust margin of safety for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

2-nitro-11H-dibenzo[b,e][1][2]dioxepine is a complex organic molecule that combines the structural features of a dibenzo-dioxepine and a nitroaromatic compound. This unique combination necessitates a cautious approach, as the toxicological properties have not been fully elucidated.

  • Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity. The nitro group (NO₂) is a strong electron-withdrawing group, which can impart significant biological activity.[5] Key hazards associated with aromatic nitro compounds include:

    • Methemoglobinemia: A condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[1]

    • Skin Irritation and Sensitization: Many aromatic nitro compounds can cause skin irritation, and some are known sensitizers, leading to allergic reactions upon repeated exposure.[1]

    • Organ Toxicity: The liver is a primary target for some nitroaromatic compounds.[1]

    • Reactivity: Nitro compounds can be reactive and should be handled with care, avoiding high temperatures and contact with strong reducing or oxidizing agents.[1]

  • Dibenzo-dioxepine Derivatives: While the dibenzo-dioxepine core is generally more stable, its overall toxicological profile can be influenced by substituents. Some related chlorinated dioxins are known for their extreme toxicity. While this compound is not a chlorinated dioxin, the tricyclic ring system warrants careful handling.

Due to these potential hazards, a comprehensive PPE strategy is not merely recommended; it is a critical component of safe laboratory practice.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is paramount to minimizing exposure. The following table outlines the recommended PPE for handling 2-nitro-11H-dibenzo[b,e][1][2]dioxepine in a research or drug development setting.

PPE Component Specification Rationale for Use
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[6][7]The outer glove provides the primary barrier against chemical splashes, while the inner glove offers protection in case the outer glove is breached. Chemotherapy-rated gloves are tested against a wide range of cytotoxic and hazardous compounds.
Body Protection Disposable, solid-front, long-sleeved gown with elastic or knit cuffs.[6][8]A solid-front gown prevents chemical splashes from reaching the torso. The material should be of low permeability to liquids.
Eye and Face Protection Chemical splash goggles and a full-face shield.[8][9]Goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator. If handling powders outside of a containment device, a half-mask or full-face respirator with P100 filters is recommended.[6][7]Protects against the inhalation of fine powders or aerosols. The choice of respirator will depend on the specific procedure and the potential for generating airborne particles.
Foot Protection Closed-toe shoes and disposable shoe covers.[6][8]Protects feet from spills and prevents the tracking of contamination outside the laboratory.
Head and Hair Covering Disposable bouffant cap or hair cover.[8]Prevents contamination of the hair and the shedding of hair into the work area.

PPE Donning and Doffing Procedures

The proper sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Shoe Covers: Put on shoe covers.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring it is fully fastened at the back.

  • Respiratory Protection: Fit the respirator to your face, performing a user seal check.

  • Eye and Face Protection: Put on goggles and then the face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the cuffs of the gown.

Doffing Sequence
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown away from your body and turning it inside out.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Respiratory Protection: Remove the respirator from the back.

  • Shoe Covers: Remove shoe covers.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Procedures
  • Containment: All weighing and handling of solid 2-nitro-11H-dibenzo[b,e][1][2]dioxepine should be conducted in a certified chemical fume hood or a glove box.

  • Ventilation: Ensure adequate ventilation in the laboratory.[1]

  • Avoid Aerosolization: Handle the compound gently to avoid creating dust.

  • Decontamination: All surfaces and equipment must be decontaminated after use. A suitable decontamination solution should be validated for its effectiveness against this class of compounds.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material and place it in a sealed container for disposal.

Disposal Plan

All waste contaminated with 2-nitro-11H-dibenzo[b,e][1][2]dioxepine, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[2] Dispose of this waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Visual Guides

PPE Selection Workflow

PPE_Selection_Workflowcluster_assessmentHazard and Task Assessmentcluster_selectionPPE SelectionAIdentify Chemical:2-nitro-11H-dibenzo[b,e][1,4]dioxepineBReview Hazards:- Aromatic Nitro Compound- Dibenzo-dioxepine structure- Potential for toxicity, skin irritationA->BCAssess Task:- Weighing solid?- Preparing solution?- Potential for aerosol generation?B->CDHand Protection:Double Nitrile Gloves (Chemo-rated)C->DEBody Protection:Disposable GownC->EFEye/Face Protection:Goggles & Face ShieldC->FGRespiratory Protection:N95 or higher (P100 for powders)C->GHFoot & Head Protection:Shoe & Hair CoversC->H

Caption: PPE selection workflow for handling 2-nitro-11H-dibenzo[b,e][1][2]dioxepine.

Emergency Response for Exposure

Emergency_Responsecluster_responseImmediate ActionsStartExposure EventSkinSkin Contact:Remove clothing, wash with soap & waterStart->SkinEyeEye Contact:Flush with water for 15 minsStart->EyeInhalationInhalation:Move to fresh airStart->InhalationMedicalSeek ImmediateMedical AttentionSkin->MedicalEye->MedicalInhalation->Medical

Caption: Emergency response decision tree for exposure incidents.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Let's Crack IIT JAM. (2020, April 18). Aromatic Nitro Compounds #BScII [Video]. YouTube. [Link] (Note: A representative, non-active link is provided as the original may not be stable).

  • Maina Technology Mall. (n.d.). 2-nitro-11H-dibenzo[b,e][1][2]dioxepine. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1][2]dioxepine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 11H-Dibenzo(b,e)(1,4)dioxepin-11-one. PubChem Compound Database. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.